VPM peptide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C65H110F3N25O24S4 |
|---|---|
Molecular Weight |
1811.0 g/mol |
IUPAC Name |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C63H109N25O22S4.C2HF3O2/c1-30(2)48(87-56(106)37(22-46(95)96)84-51(101)32(10-6-16-72-62(67)68)81-58(108)40(29-112)78-42(90)23-64)60(110)88-18-8-12-41(88)59(109)83-35(14-20-114-4)54(104)85-38(27-89)57(107)82-34(13-19-113-3)53(103)79-31(9-5-15-71-61(65)66)49(99)75-24-43(91)74-25-44(92)77-36(21-45(93)94)55(105)80-33(11-7-17-73-63(69)70)52(102)86-39(28-111)50(100)76-26-47(97)98;3-2(4,5)1(6)7/h30-41,48,89,111-112H,5-29,64H2,1-4H3,(H,74,91)(H,75,99)(H,76,100)(H,77,92)(H,78,90)(H,79,103)(H,80,105)(H,81,108)(H,82,107)(H,83,109)(H,84,101)(H,85,104)(H,86,102)(H,87,106)(H,93,94)(H,95,96)(H,97,98)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-;/m0./s1 |
InChI Key |
SMJVIEJXWQZBCR-BNCCGSQUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VPM peptide TFA mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of VPM Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the V-P-M peptide and the critical, often overlooked, influence of its trifluoroacetate (B77799) (TFA) counter-ion. The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, primarily functions as a dithiol protease-cleavable cross-linker.[1][2][3][4][5] Its mechanism of action is centered on its susceptibility to cleavage by matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, as well as collagenase.[1][2][4][5][6] This property is leveraged in biomedical research to create biodegradable hydrogels for applications like controlled drug delivery and tissue engineering scaffolds. This guide will detail the VPM peptide's role as a substrate for proteases and provide experimental protocols for its use. Furthermore, a significant portion of this document is dedicated to the trifluoroacetate (TFA) salt, a common byproduct of solid-phase peptide synthesis.[7][8][9][10][11] Research has shown that TFA can exert its own biological effects, confounding experimental results.[7][9][10][12][13] We will explore the mechanism of TFA's action and present protocols for its removal. All quantitative data are summarized in tables, and key processes are visualized with diagrams to ensure clarity.
VPM Peptide: Mechanism of Action as a Protease-Cleavable Linker
The principal mechanism of action of the VPM peptide is its function as a biodegradable linker in hydrogel matrices.[1][4] The peptide sequence, GCRDVPMSMRGGDRCG, contains sites that are recognized and cleaved by specific proteases, particularly MMP-1, MMP-2, and collagenase.[1][2][4][5][6]
When incorporated as a cross-linker in hydrogels, typically with polymers like PEG-diacrylate (PEG-DA) or 4-arm poly(ethylene glycol) norbornene (PEGNB), the VPM peptide provides structural integrity to the gel.[1][2][4] The degradation of the hydrogel, and thus the release of encapsulated cells or therapeutic molecules, is triggered by the presence of these proteases in the cellular microenvironment. This allows for controlled release profiles that are responsive to cellular activity.
Signaling Pathways
It is crucial to note that the VPM peptide itself is not known to be a signaling molecule that activates specific cellular pathways in the manner of a ligand binding to a receptor. Its "action" is passive, serving as a substrate for enzymes. The downstream biological effects observed when using VPM-containing hydrogels are a consequence of the released payload (e.g., growth factors) or the physical changes in the matrix enabling cell migration and proliferation, rather than a direct signaling cascade initiated by the VPM peptide.
The Confounding Factor: Trifluoroacetate (TFA) Mechanism of Action
Synthetic peptides are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid in the mobile phase.[7][8][9][12][13] This results in the final peptide product being a trifluoroacetate (TFA) salt. While essential for the synthesis and purification process, residual TFA can significantly impact biological experiments.[7][9][10]
The TFA anion can interact with the peptide and with cellular components, leading to a range of unintended effects:
-
Cell Proliferation Inhibition: TFA has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[7][10][12][13] This can lead to the misinterpretation of a peptide's bioactivity, potentially masking a proliferative effect or creating a false anti-proliferative signal.[7][12][13]
-
Alteration of Physicochemical Properties: TFA counter-ions can affect the solubility and conformation of peptides.[7][9][10]
-
Allosteric Regulation: There is evidence that TFA can act as an allosteric regulator of receptors, such as the glycine (B1666218) receptor (GlyR).[7]
-
Immunogenicity: In vivo, TFA can trifluoroacetylate amino groups on proteins and phospholipids, which can elicit an antibody response.[7]
Given these significant confounding effects, it is strongly recommended to exchange the TFA salt of a peptide for a more biologically inert salt, such as hydrochloride (HCl), before conducting cell-based or in vivo studies.[7][9][12][13]
Quantitative Data
Table 1: Effect of TFA on Cell Proliferation
| Cell Type | TFA Concentration | Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine (B127349) incorporation | Cornish et al., 1999[7][12][13] |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers | Cornish et al., 1999[12][13] |
| Neonatal Mouse Calvariae | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers | Cornish et al., 1999[12][13] |
| Fetal Rat Osteoblasts | 0.5–7.0 mM | Stimulated cell growth and protein synthesis | Ma et al. |
Table 2: Mechanical Properties of VPM Cross-Linked Hydrogels
| Degree of Cross-linking | Storage Modulus (Pa) |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
| Data from photo-rheology of VPM cross-linked PEGNB (20 kDa) hydrogels.[2] |
Experimental Protocols
Protocol for Assessing VPM Peptide Degradation by Collagenase
This protocol is adapted from a study by Sofi et al., 2019.[2]
-
Preparation of Solutions:
-
Prepare a 100 µM solution of VPM peptide in phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a 25 nM solution of collagenase.
-
-
Incubation:
-
Mix the VPM peptide solution with the collagenase solution.
-
Incubate the mixture for 3 hours at 37°C.
-
-
Analysis:
-
Analyze the sample before and after incubation using matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-ToF MS) to confirm the cleavage of the VPM peptide.
-
Protocol for Formation of VPM Cross-Linked PEGNB Hydrogel
This protocol is for the fabrication of hydrogel films for biosensor applications.[2]
-
Stock Solutions:
-
Prepare a stock solution of PEGNB (20 kDa) at 192.4 mg/mL in PBS (pH 6).
-
Prepare a stock solution of VPM peptide at 190.9 mg/mL in PBS (pH 6).
-
-
Hydrogel Preparation (50% VPM cross-linking):
-
Mix 104.2 µL (20 mM, 100.18 mg/mL) of the PEGNB stock solution with 17.8 µL (10 mM, 8.5 mg/mL) of the VPM peptide stock solution.
-
Add PBS (pH 6) to a total volume of 200 µL.
-
Add 5 mol% (with respect to thiol) of the photo-initiator Irgacure 2959 in methanol.
-
Keep the mixture protected from light.
-
-
Curing:
-
Expose the solution to UV light for 300 seconds to initiate hydrogel formation.
-
Protocol for TFA to HCl Salt Exchange
This is a general protocol for exchanging the TFA counter-ion for chloride.
-
Dissolution: Dissolve the peptide TFA salt in a 10 mM HCl solution.
-
Lyophilization: Freeze-dry the solution completely.
-
Repetition: Repeat the dissolution and lyophilization steps two to three more times to ensure complete exchange of the TFA for chloride ions.
-
Verification (Optional but Recommended): The residual TFA content can be quantified using methods such as ¹⁹F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD).[9]
Visualizations
Caption: Workflow of VPM peptide-mediated hydrogel formation and subsequent protease-induced degradation.
Caption: Conceptual diagram of how TFA counter-ions can confound the results of cell-based assays.
Caption: Experimental workflow for the exchange of TFA for HCl as the peptide counter-ion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. biomatik.com [biomatik.com]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Core Analysis: VPM Peptide TFA
An In-Depth Technical Guide to VPM Peptide TFA for Researchers
VPM peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic peptide with the sequence GCRDVPMSMRGGDRCG.[1][2] It serves as a crucial tool in biomedical research, particularly in the fields of tissue engineering and drug delivery. Its defining characteristic is its role as a dithiol protease-cleavable cross-linker.[3][4][5] This allows for the creation of biodegradable hydrogels that can be strategically broken down by specific enzymes.
The "TFA" designation indicates that the peptide is complexed with trifluoroacetic acid, a common counterion used during the high-performance liquid chromatography (HPLC) purification process of synthetic peptides.[1][6] While generally not disruptive for many applications, the presence of TFA can influence the peptide's net weight and solubility, and should be a consideration in highly sensitive cellular assays.[1]
Mechanism of Action: A Protease-Sensitive Cross-linker
VPM peptide's primary function is to be incorporated into the backbone of hydrogels, such as those formed from polyethylene (B3416737) glycol-diacrylate (PEG-DA) or polyethylene glycol-4-maleimide (PEG-4MAL).[2][3][4] The cysteine residues at each end of the VPM peptide sequence contain thiol groups that can react with macromers like PEG-DA or PEG-4MAL to form a cross-linked polymer network, resulting in a hydrogel.[2]
The key to VPM peptide's utility lies in its specific amino acid sequence, "VPMSMR," which is a substrate for matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2.[2][3][4] When these proteases are present—often secreted by cells cultured within or near the hydrogel—they cleave the VPM peptide sequence. This cleavage breaks the cross-links, leading to the degradation of the hydrogel network. This enzymatic degradation allows for the controlled release of encapsulated therapeutic proteins, such as Vascular Endothelial Growth Factor (VEGF), or facilitates cell migration through the hydrogel matrix.[2]
Caption: Mechanism of VPM peptide-based hydrogel degradation and subsequent biological events.
Quantitative Data
The physical properties of VPM-crosslinked hydrogels are critical for their application. The stiffness, or storage modulus, can be tuned by varying the concentration of the VPM peptide cross-linker.
| VPM Cross-linking Percentage | Storage Modulus (G') [Pa] |
| 50% | 198.6 ± 36.28 |
| 75% | 968.5 ± 17.43 |
| 100% | 4307 ± 377.9 |
| Data from photo-rheology of VPM cross-linked PEGNB (20 kDa) hydrogels.[7] |
Chemical and Physical Properties
| Property | Value | Reference |
| Sequence | GCRDVPMSMRGGDRCG | [1][2] |
| Molecular Formula | C63H109N25O22S4 (as free peptide) | [8][9] |
| Molecular Weight | 1810.97 (as TFA salt) | [8][9] |
| Storage (Lyophilized) | -20°C, keep desiccated (stable for 36 months) | [5] |
| Storage (In Solution) | -20°C, use within 1 month | [5] |
Experimental Protocols
Preparation of VPM-Crosslinked PEG Hydrogel Films
This protocol describes the preparation of a hydrogel with 50% VPM cross-linking for use as a biosensor coating.[7]
Materials:
-
PEG-norbornene (PEGNB, 20 kDa)
-
VPM peptide
-
Phosphate-buffered saline (PBS), pH 6.0 and pH 7.4
-
Photo-initiator Irgacure 2959 in methanol
Procedure:
-
Prepare stock solutions:
-
PEGNB (20 kDa) in PBS pH 6.0 at a concentration of 192.4 mg/mL.
-
VPM peptide in PBS pH 6.0 at a concentration of 190.9 mg/mL.
-
-
To prepare a 200 µL hydrogel solution, mix the following:
-
104.2 µL of PEGNB stock solution (final concentration: 20 mM).
-
17.8 µL of VPM peptide stock solution (final concentration: 10 mM).
-
Add PBS pH 6.0 to reach a total volume of 200 µL.
-
-
Add 5 mol% (with respect to thiol groups) of the photo-initiator Irgacure 2959.
-
Protect the mixture from light until use.
-
To form the hydrogel, expose the solution to UV irradiation for 300 seconds.
Caption: Workflow for the preparation of a VPM-crosslinked PEG hydrogel film.
In Vivo Microgel Injection for Vascularization Studies
This protocol details the subcutaneous injection of VPM-crosslinked microgels into mice to study vascularization.[2]
Materials:
-
VPM-crosslinked microgels (e.g., with/without VEGF)
-
C57BL/6J mice
-
1 mL syringe with a 23 gauge, 0.5" needle
-
70% ethanol
-
Isoflurane for anesthesia
Procedure:
-
Anesthetize C57BL/6J mice with 2.5% isoflurane.
-
Shave the dorsum of the mouse and sterilize the skin with 70% ethanol.
-
Load a 1 mL syringe with 100 µL of the desired microgel formulation.
-
Insert the tip of the needle into the subcutaneous space of the dorsum.
-
Slowly inject the microgels, taking care not to disturb the native tissue.
-
Monitor the mice according to approved animal care protocols. Functional vasculature can be labeled and imaged at a later time point (e.g., 14 days).
TFA Removal from Synthetic Peptides (TFA/HCl Exchange)
Trifluoroacetic acid is a remnant of the peptide synthesis and purification process.[6][10] For sensitive applications where TFA may interfere, it can be exchanged for a different counterion, such as hydrochloride.
Materials:
-
Lyophilized peptide TFA salt
-
100 mM Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide TFA salt in a minimal volume of 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution until all liquid is removed.
-
The resulting powder is the peptide hydrochloride salt.
Caption: General workflow of solid-phase peptide synthesis leading to the TFA salt form.
References
- 1. VPM peptide [novoprolabs.com]
- 2. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound|COA [dcchemicals.com]
- 10. peptide.com [peptide.com]
VPM Peptide: An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Synthesis and Physicochemical Properties
The VPM peptide is a synthetically derived oligopeptide renowned for its utility as a protease-cleavable crosslinker in the formation of biocompatible hydrogels. Its strategic design incorporates a specific amino acid sequence that is susceptible to cleavage by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2, as well as collagenase. This targeted biodegradability makes VPM peptide-based hydrogels invaluable tools for a range of applications in tissue engineering, regenerative medicine, and controlled drug delivery.
The primary amino acid sequence of the VPM peptide is Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly (GCRDVPMSMRGGDRCG).[1][2][3][4][5] The flanking cysteine residues are crucial for its function as a crosslinker, enabling the formation of disulfide bonds or Michael-type addition reactions with polymers such as polyethylene (B3416737) glycol (PEG).[6][7]
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly | [1][2][3][4][5] |
| One-Letter Code | GCRDVPMSMRGGDRCG | [1][2][3][4][5] |
| Molecular Formula | C63H109N25O22S4 | [4] |
| Molecular Weight | 1696.95 g/mol | [4] |
Structural Characteristics
As a relatively short and linear peptide, VPM is not expected to adopt a complex, stable three-dimensional structure in solution. Its conformation is likely to be flexible, existing as an ensemble of random coils. This flexibility is advantageous for its function, allowing the cleavage site to be readily accessible to the active sites of proteases.
While no definitive experimental 3D structure of the VPM peptide is publicly available, its secondary structure can be investigated using techniques like Circular Dichroism (CD) spectroscopy .[7][8][9][10] CD spectroscopy can provide insights into the presence of secondary structural elements such as alpha-helices, beta-sheets, or random coils. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to determine the solution structure and dynamics of the peptide, providing detailed information about the conformation of the peptide backbone and side chains.[11][12][13][14][15] For computational insights, ab initio peptide structure prediction servers can be utilized to generate theoretical 3D models.[16]
Mechanism of Action: Proteolytic Cleavage and Hydrogel Degradation
The central feature of the VPM peptide is its susceptibility to enzymatic cleavage. The core sequence VPMS↓MRGG has been identified as a substrate for MMPs, with the scissile bond located between methionine (M) and serine (S). The degradation of VPM-crosslinked hydrogels is therefore a direct consequence of the enzymatic activity of MMPs secreted by cells cultured within or near the hydrogel, or by the addition of exogenous proteases. This cell-mediated degradation mimics the natural remodeling of the extracellular matrix (ECM), allowing for processes such as cell migration, proliferation, and tissue regeneration to occur within a 3D scaffold.
The cleavage of the VPM peptide by MMP-1, MMP-2, and collagenase has been experimentally confirmed.[4][17] MALDI-ToF mass spectrometry analysis of VPM peptide incubated with collagenase revealed cleavage fragments consistent with the sequence CGRDVPMS and MRGGDRCG, indicating the cleavage occurs within the VPMSMR region.[17]
The following diagram illustrates the general mechanism of VPM hydrogel degradation and its impact on cell behavior.
Signaling Pathways in VPM-Based Hydrogels
The degradation of VPM-crosslinked hydrogels creates a dynamic microenvironment that influences cell behavior through various signaling pathways. A key mechanism is the interplay between the physical properties of the hydrogel and cell-matrix interactions, primarily mediated by integrins .
Initially, the intact hydrogel presents a stiff environment that can restrict cell spreading and migration. As cells secrete MMPs and degrade the surrounding VPM crosslinks, the hydrogel softens. This change in matrix stiffness is sensed by the cells through mechanotransduction pathways. The degradation also exposes cryptic binding sites or alters the presentation of incorporated adhesion ligands (e.g., RGD), further modulating integrin signaling.
This process influences downstream signaling cascades that regulate:
-
Cell Adhesion and Spreading: Changes in integrin clustering and focal adhesion formation.
-
Cytoskeletal Organization: Reorganization of the actin cytoskeleton, affecting cell shape and motility.
-
Gene Expression: Upregulation of genes involved in cell migration, proliferation, and differentiation.
The following diagram depicts a simplified signaling pathway initiated by VPM hydrogel degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. Assessing cell migration in hydrogels: An overview of relevant materials and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein and peptide secondary structure and conformational determination with vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cleavage of VPM Peptide by MMP-1 and MMP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Among these, MMP-1 (collagenase-1) and MMP-2 (gelatinase-A) are key enzymes involved in tissue regeneration, angiogenesis, and cancer progression.[2][3] The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a biodegradable, cysteine-containing peptide that serves as a substrate for various MMPs, including MMP-1 and MMP-2.[4][5] Its susceptibility to cleavage makes it a valuable tool in the development of drug delivery systems, tissue engineering scaffolds, and as a model substrate for studying MMP activity.[5]
This technical guide provides a comprehensive overview of the cleavage of the VPM peptide by MMP-1 and MMP-2, including available quantitative data for analogous substrates, detailed experimental protocols for cleavage analysis, and a review of the signaling pathways that regulate the activity of these enzymes.
Data Presentation: Quantitative Analysis of MMP-1 and MMP-2 Activity
Table 1: Kinetic Parameters for MMP-1 Cleavage of a Fluorogenic Triple-Helical Peptide (fTHP-3)
| Parameter | Value | Reference |
| kcat (s⁻¹) | 0.080 | [4] |
| KM (μM) | 61.2 | [4] |
| kcat/KM (M⁻¹s⁻¹) | 1307 | [4] |
Substrate Sequence: Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg[4]
Table 2: Kinetic Parameters for MMP-2 Cleavage of a Peptide Substrate (K*PAGLLGC-CONH₂)
| Parameter | Value | Reference |
| kcat (s⁻¹) | 0.8 ± 0.1 | [6] |
| KM (μM) | 40 ± 7 | [6] |
| kcat/KM (M⁻¹s⁻¹) | 2.0 ± 0.2 x 10⁴ | [6] |
Note: The VPM peptide sequence is GCRDVPMSMRGGDRCG.
Experimental Protocols
This section details the methodologies for conducting in vitro cleavage assays to analyze the degradation of the VPM peptide by MMP-1 and MMP-2. These protocols are based on established methods for analyzing MMP activity on peptide substrates.[6][7][8]
General MMP Activation Protocol
MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation.[9]
-
Materials:
-
Recombinant human pro-MMP-1 and pro-MMP-2
-
p-Aminophenylmercuric acetate (B1210297) (APMA)
-
Assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
-
Procedure:
-
Reconstitute pro-MMP-1 and pro-MMP-2 in assay buffer to a concentration of 10 µg/mL.
-
To activate, incubate the pro-MMPs with 1 mM APMA for 1-2 hours at 37°C.
-
The activated MMPs are now ready for use in cleavage assays.
-
VPM Peptide Cleavage Assay with HPLC Analysis
This protocol allows for the quantitative analysis of VPM peptide cleavage over time.[6][7]
-
Materials:
-
VPM peptide (GCRDVPMSMRGGDRCG)
-
Activated MMP-1 and MMP-2
-
Assay buffer
-
EDTA (0.5 M, pH 8.0)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of VPM peptide in assay buffer.
-
In a microcentrifuge tube, combine 50 µL of VPM peptide stock solution with 440 µL of assay buffer.
-
Initiate the reaction by adding 10 µL of activated MMP-1 or MMP-2 (final concentration, e.g., 50 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 50 µL of the reaction mixture and transfer it to a new tube containing 5 µL of 0.5 M EDTA to stop the reaction.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact VPM peptide and the increase in the peak areas of the cleavage fragments over time. A typical gradient is 5-95% mobile phase B over 30 minutes.[10]
-
Mass Spectrometry Analysis for Cleavage Site Identification
Mass spectrometry can be used to identify the exact cleavage site(s) within the VPM peptide.[8][11]
-
Procedure:
-
Following the cleavage assay (as described in section 2), the final time point sample is desalted using a C18 ZipTip.
-
The desalted sample is then analyzed by MALDI-TOF or LC-MS/MS.
-
The masses of the resulting peptide fragments are used to determine the precise cleavage site within the VPM peptide sequence.
-
FRET-Based Assay for Continuous Monitoring of Cleavage
A Förster Resonance Energy Transfer (FRET) based assay allows for real-time monitoring of peptide cleavage.[12][13] This requires a custom-synthesized VPM peptide labeled with a FRET pair (a fluorophore and a quencher) on either side of the putative cleavage site.
-
Materials:
-
FRET-labeled VPM peptide (e.g., with fluorescein (B123965) as the fluorophore and dabcyl as the quencher)[14]
-
Activated MMP-1 and MMP-2
-
Assay buffer
-
Fluorometer/plate reader
-
-
Procedure:
-
Prepare a stock solution of the FRET-labeled VPM peptide in assay buffer.
-
In a 96-well plate, add the FRET-labeled VPM peptide to each well to a final concentration of 1-10 µM.
-
Initiate the reaction by adding activated MMP-1 or MMP-2 to the wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.[14]
-
Signaling Pathways and Experimental Workflows
The activity of MMP-1 and MMP-2 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli, such as growth factors and cytokines.[2][15]
Signaling Pathways Regulating MMP-1 and MMP-2 Expression and Activity
Growth factors like Epidermal Growth Factor (EGF) and cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of MMP-1 and MMP-2 through the activation of the Mitogen-Activated Protein Kinase (MAPK) and other signaling cascades.[15]
Caption: Regulation of MMP-1 and MMP-2 activity by extracellular signals.
Experimental Workflow for VPM Peptide Cleavage Analysis
The following diagram illustrates a typical workflow for investigating the cleavage of the VPM peptide by MMP-1 and MMP-2.
Caption: Workflow for analyzing VPM peptide cleavage by MMPs.
Conclusion
The VPM peptide is a valuable substrate for studying the activity of MMP-1 and MMP-2. While specific kinetic data for VPM cleavage remains to be published, the experimental protocols and analogous quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological regulation of these important enzymes. Further research focusing on the precise kinetic parameters of VPM peptide cleavage by MMP-1 and MMP-2 will be instrumental in advancing its application in various biomedical fields.
References
- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bone Regeneration Using MMP-Cleavable Peptides-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of TIMP-2, MT1-MMP, and MMP-2 expression during C2C12 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 14. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
VPM Peptide TFA for Hydrogel Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the VPM peptide, its salt form as Trifluoroacetate (TFA), and its application in the formation of stimuli-responsive hydrogels. VPM peptide is a crucial tool in the development of advanced biomaterials for drug delivery and tissue engineering, primarily due to its susceptibility to cleavage by specific proteases.
Core Concepts
VPM Peptide: A Protease-Cleavable Cross-linker
VPM peptide is a synthetic dithiol peptide designed as a cross-linker for hydrogel formation.[1] Its specific amino acid sequence, GCRDVPMSMRGGDRCG , contains cleavage sites for matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and collagenase.[1][2] This inherent sensitivity allows for the creation of "smart" hydrogels that can degrade and release encapsulated therapeutic agents in a controlled manner in response to the enzymatic microenvironment often found in disease states like cancer or chronic inflammation.[2]
The Role of Trifluoroacetic Acid (TFA)
Peptides are commonly synthesized using solid-phase protocols where Trifluoroacetic acid (TFA) is employed for the cleavage and side-chain deprotection steps.[3] Consequently, the purified peptide is often isolated as a TFA salt.[4][5] While the VPM peptide TFA salt is widely used in research and development, it is important to note that for therapeutic applications, regulatory bodies may favor other salt forms, such as hydrochloride (HCl) or acetate.[6] The TFA counterion itself does not typically play a direct role in the hydrogel cross-linking mechanism but is a critical component to consider regarding the peptide's purity, stability, and eventual transition from preclinical research to clinical application.[6]
Hydrogel Formation Mechanisms
VPM peptide's two terminal cysteine residues provide thiol groups (-SH) that can participate in cross-linking reactions with various polymers to form a hydrogel network. Common mechanisms include:
-
Thiol-Ene Click Chemistry : This involves the reaction of the thiol groups on the VPM peptide with norbornene-functionalized polymers, such as PEG-norbornene (PEGNB). This reaction is often initiated by UV light in the presence of a photoinitiator.[2]
-
Michael Addition : This reaction occurs between the thiol groups of the VPM peptide and electron-deficient double bonds found in polymers like PEG-diacrylate (PEG-DA) or PEG-maleimide (PEG-4Mal).[1][3][4] This process can proceed under physiological conditions without the need for a catalyst or external trigger.
Quantitative Data
The following tables summarize key quantitative data for VPM peptide and the mechanical properties of resulting hydrogels as reported in the literature.
Table 1: VPM Peptide Properties
| Property | Value | Source |
|---|---|---|
| Sequence | GCRDVPMSMRGGDRCG | [2][3][7] |
| Molecular Weight | 1696.96 g/mol | [3] |
| Form | Trifluoroacetate (TFA) Salt | [4][5] |
| Function | Dithiol Protease-Cleavable Cross-linker | [1][4] |
| Cleavage Enzymes | MMP-1, MMP-2, Collagenase |[1][2] |
Table 2: Mechanical Properties of VPM-PEGNB Hydrogels
| Degree of Cross-linking | Storage Modulus (G') |
|---|---|
| 50% | 198.6 ± 36.28 Pa |
| 75% | 968.5 ± 17.43 Pa |
| 100% | 4307 ± 377.9 Pa |
Data derived from photo-rheology of VPM cross-linked with 20 kDa PEGNB.[2]
Experimental Protocols
Protocol: Preparation of a VPM-PEGNB Hydrogel (50% Cross-linking)
This protocol is adapted from a study on peptide cross-linked hydrogel films for biosensor coatings.[2]
Materials:
-
VPM peptide (GCRDVPMSMRGGDRCG)
-
Poly(ethylene glycol) norbornene (PEGNB, 20 kDa)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Photo-initiator (e.g., Irgacure 2959) in methanol
-
UV light source (365 nm)
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of PEGNB (20 kDa) at a concentration of 192.4 mg/mL in PBS (pH 6).
-
Prepare a stock solution of VPM peptide at a concentration of 190.9 mg/mL in PBS (pH 6).
-
-
Prepare Hydrogel Precursor Mixture:
-
In a microcentrifuge tube, combine 104.2 µL of the PEGNB stock solution (final concentration: 20 mM) and 17.8 µL of the VPM peptide stock solution (final concentration: 10 mM).
-
Add PBS (pH 6) to reach a total volume of 200 µL.
-
Add 5 mol% (with respect to the thiol groups of the VPM peptide) of the photo-initiator.
-
Mix thoroughly and protect the solution from light.
-
-
Hydrogel Formation (Photopolymerization):
-
Pipette the desired volume of the precursor mixture into a mold or onto a surface.
-
Expose the solution to UV light (e.g., for 300 seconds) to initiate cross-linking and form the hydrogel.[2] The gelation should be rapid upon UV exposure.
-
Protocol: Rheological Characterization of Hydrogels
Rheology is used to measure the mechanical properties of hydrogels, such as stiffness (storage modulus, G') and viscosity (loss modulus, G'').[8][9]
Equipment:
-
Rheometer with a photo-curing accessory (if applicable) and parallel plate geometry.
Methodology:
-
Sample Loading: Load the liquid hydrogel precursor solution onto the lower plate of the rheometer.
-
Gap Setting: Lower the upper plate to the desired gap distance (e.g., 0.5 mm).
-
Initiate Gelation: If using a photo-crosslinking system, begin the measurement and trigger the UV light after a brief equilibration period (e.g., 30 seconds).[2] For other systems, monitor the moduli over time as gelation occurs.
-
Time Sweep: Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G'' as the hydrogel forms. Gelation is indicated by the point where G' surpasses G''.
-
Frequency Sweep: Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to assess the frequency dependence of the moduli.
-
Strain Sweep: Perform a strain sweep to determine the linear viscoelastic region and the yield point of the hydrogel.
Protocol: In Vitro Degradation Assay
This protocol assesses the degradation of the VPM peptide cross-linker in the presence of a target protease.[2]
Materials:
-
VPM peptide
-
PBS, pH 7.4
-
Collagenase (or other relevant MMP)
-
Incubator (37 °C)
-
MALDI-ToF Mass Spectrometer
Methodology:
-
Prepare Solutions:
-
Dissolve VPM peptide in PBS (pH 7.4) to a final concentration of 100 µM.
-
Prepare a stock solution of collagenase in PBS.
-
-
Incubation:
-
Add collagenase to the VPM peptide solution to a final enzyme concentration of 25 nM.
-
Incubate the mixture for 3 hours at 37 °C.
-
Prepare a control sample of VPM peptide in PBS without the enzyme and incubate under the same conditions.
-
-
Analysis:
-
Analyze both the degraded sample and the control sample using MALDI-ToF Mass Spectrometry.
-
Compare the mass spectra to identify the parent peptide peak and the peaks corresponding to the cleavage products. The appearance of new, smaller mass peaks in the enzyme-treated sample confirms degradation.[2]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involved in the synthesis and function of VPM peptide hydrogels.
Caption: Workflow for VPM-PEG Hydrogel Synthesis via Photo-crosslinking.
Caption: Protease-Mediated Degradation and Drug Release from a VPM Hydrogel.
Caption: Experimental Workflow for Rheological Analysis of Hydrogels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Unseen Variable: A Technical Guide to the Role of TFA Salt in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic peptides are indispensable tools in biomedical research and drug development. However, a frequently overlooked variable in their application is the presence of residual trifluoroacetic acid (TFA), a strong acid utilized during solid-phase peptide synthesis (SPPS) and purification. This technical guide provides an in-depth examination of the origins of TFA in synthetic peptides, its profound impact on peptide structure and biological activity, and rigorous protocols for its removal and quantification. Understanding and mitigating the effects of TFA are critical for ensuring the accuracy, reproducibility, and safety of experimental and therapeutic outcomes.
Introduction: The Origin and Pervasiveness of TFA in Synthetic Peptides
Trifluoroacetic acid is a ubiquitous yet often unacknowledged component of commercially available synthetic peptides. Its presence is a direct consequence of the most common method of peptide synthesis, Fmoc-based solid-phase peptide synthesis (SPPS). During SPPS, TFA is a key reagent in the final cleavage step, where it efficiently removes the synthesized peptide from the solid support resin and simultaneously removes most acid-labile side-chain protecting groups.[1][2]
Furthermore, TFA is the ion-pairing agent of choice in reversed-phase high-performance liquid chromatography (RP-HPLC), the gold standard for peptide purification.[3][4] It protonates basic residues and the N-terminus, improving peak shape and resolution during chromatographic separation.[3] Consequently, synthetic peptides are typically isolated as TFA salts, with the trifluoroacetate (B77799) anion (CF₃COO⁻) acting as a counterion to positively charged groups on the peptide.[5][6]
While lyophilization can remove unbound, volatile TFA, the ionically bound TFA salt is not readily eliminated.[5] The amount of residual TFA can be substantial, ranging from 10% to 45% by weight, depending on the number of basic residues in the peptide sequence.[7][8] This significant, non-peptide component can have far-reaching and often unappreciated consequences in experimental and preclinical studies.
The Multifaceted Impact of Residual TFA
The presence of residual TFA is not benign. Its physicochemical properties can alter the fundamental characteristics of a peptide, leading to a range of confounding effects in biological and analytical assays.
Alteration of Peptide Structure and Physicochemical Properties
TFA can significantly influence the secondary structure, solubility, and aggregation propensity of peptides. The strong ionic interaction between the trifluoroacetate anion and positively charged residues can disrupt the intended folding of the peptide, potentially altering its three-dimensional conformation.[9] This can be particularly problematic for structural studies, such as NMR and circular dichroism (CD) spectroscopy, where the presence of TFA can introduce artifacts or lead to misinterpretation of the peptide's native structure.[10][11]
Moreover, TFA has been shown to affect the aggregation kinetics of peptides, a critical consideration for peptides prone to forming fibrils, such as amyloid-beta. The presence of TFA can influence the rate of aggregation and the morphology of the resulting fibrils.
Interference in Biological Assays
The impact of residual TFA is most acutely felt in biological assays, where it can elicit a range of unintended effects, from cytotoxicity to direct interference with signaling pathways.
Signaling Pathway Interference: The acidic nature of TFA can alter the pH of assay buffers, potentially affecting the activity of pH-sensitive enzymes.[7] More directly, there is evidence that TFA can interfere with specific signaling pathways. For example, its ability to interact with phosphate-binding sites raises concerns about its potential to modulate the activity of kinases and phosphatases, key regulators of cellular signaling.[12][13][14] This interference can lead to false-positive or false-negative results in high-throughput screening campaigns for kinase inhibitors and other targeted therapies.
In Vivo Effects: For peptides intended for in vivo studies, the presence of TFA raises safety and immunogenicity concerns. The trifluoroacetyl group can potentially modify endogenous proteins, leading to the generation of neo-antigens and an unwanted immune response.[2]
Data Presentation: Quantifying the Impact of TFA
To illustrate the significance of TFA contamination, the following tables summarize quantitative data on residual TFA levels and its cytotoxic effects.
| Peptide Type | Typical Residual TFA Content (% by weight) | Reference(s) |
| Crude Synthetic Peptides | 10 - 45% | [7] |
| HPLC-Purified Peptides | 5 - 25% | [8] |
| Peptides with multiple basic residues (e.g., Lys, Arg) | Higher end of the range | [5] |
Table 1: Typical Residual TFA Content in Synthetic Peptides. The amount of residual TFA can constitute a significant portion of the total sample weight, impacting accurate peptide quantification and the effective concentration in biological assays.
| Cell Line | TFA IC₅₀ (µM) | Reference(s) |
| Various Cancer Cell Lines | Can be in the low micromolar to nanomolar range | [2][15][16] |
| Osteoblasts and Chondrocytes | Proliferation inhibited by TFA | [9] |
Table 2: Illustrative Cytotoxic Effects of TFA. The 50% inhibitory concentration (IC₅₀) of TFA can vary between cell lines, but its inherent cytotoxicity underscores the importance of its removal for accurate assessment of peptide bioactivity. Note that specific IC50 values are highly dependent on the assay conditions and cell line used.
Experimental Protocols
For researchers requiring TFA-free peptides, the following section provides detailed methodologies for peptide synthesis, purification, TFA removal, and quantification.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a generic peptide using Fmoc chemistry.
1. Resin Preparation and Swelling:
-
Weigh the appropriate amount of Fmoc-amino acid-preloaded resin (e.g., Wang or Rink Amide resin) for the desired synthesis scale (typically 0.1-0.5 mmol).[17]
-
Transfer the resin to a fritted glass reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with occasional agitation.[17]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17][18]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.
-
Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[17]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A yellow solution indicates a complete reaction, while a blue solution indicates the presence of free amines and an incomplete reaction.[17]
-
After a complete reaction, drain the coupling solution and wash the resin with DMF (3-5 times).
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[17]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 1-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the peptide pellet under vacuum to obtain the crude peptide product.
HPLC Purification of a Synthetic Peptide
This protocol describes a general method for purifying a crude synthetic peptide using RP-HPLC.
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[19]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.[19]
-
Filter and degas both mobile phases before use.
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent in which it is readily soluble (e.g., a small amount of ACN or DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[20]
3. Analytical HPLC Method Development:
-
Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.[19]
-
Inject a small volume of the prepared sample (10-20 µL).
-
Run a linear gradient to elute the peptide, for example, from 5% B to 65% B over 30 minutes.
-
Monitor the elution profile at 214 nm and/or 280 nm.
-
Optimize the gradient to achieve the best separation between the target peptide and impurities.
4. Preparative HPLC Purification:
-
Switch to a preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size).[19]
-
Scale the flow rate and gradient from the optimized analytical method to the preparative scale.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution.
-
Collect fractions as the peaks elute, paying close attention to the peak corresponding to the target peptide.
5. Fraction Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity criteria.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a TFA salt.
TFA Removal and Salt Exchange
For applications sensitive to TFA, it is essential to exchange the trifluoroacetate counterion for a more biologically compatible one, such as chloride or acetate (B1210297).
Protocol 1: TFA to HCl Salt Exchange via Lyophilization This is the most common and straightforward method for TFA removal.
-
Dissolve the TFA salt of the peptide in distilled water at a concentration of approximately 1 mg/mL.[5]
-
Add 100 mM hydrochloric acid (HCl) to the peptide solution to a final HCl concentration of 2-10 mM.[5]
-
Allow the solution to stand at room temperature for at least 1 minute.
-
Freeze the solution rapidly in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal, repeat the dissolution in dilute HCl and lyophilization cycle at least two more times.[5]
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 2: TFA to Acetate Salt Exchange via Ion-Exchange Chromatography This method is particularly effective for more hydrophilic peptides.
-
Prepare a small column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[21]
-
Equilibrate the column by washing with 1 M sodium acetate solution.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the peptide TFA salt in distilled water.
-
Apply the peptide solution to the equilibrated column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Monitor the fractions for the presence of the peptide (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr).
-
Pool the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[21]
Quantification of Residual TFA
Verifying the successful removal of TFA requires sensitive analytical techniques.
Protocol: TFA Quantification by Ion Chromatography (IC) IC is a sensitive and robust method for quantifying TFA and other anions.
-
Instrumentation: An ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., IonPac AS14 or AS18).[22][23]
-
Mobile Phase: A suitable eluent, such as a sodium carbonate/sodium bicarbonate buffer. For example, 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate.[22]
-
Standard Preparation: Prepare a series of TFA standards of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the peptide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[22]
-
Analysis: Inject the standards and the sample onto the IC system.
-
Quantification: Create a calibration curve from the peak areas of the TFA standards. Determine the concentration of TFA in the peptide sample by comparing its peak area to the calibration curve. The amount of TFA can then be expressed as a weight percentage of the total peptide sample.
Visualizing Workflows and Mechanisms
To aid in understanding the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for obtaining TFA-free peptides and the potential mechanism of TFA interference in a kinase signaling pathway.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Inhibitor screening of protein kinases using MALDI-TOF MS combined with separation and enrichment of phosphopeptides by TiO2 nanoparticle deposited capillary column - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. lcms.cz [lcms.cz]
VPM Peptide TFA: A Technical Guide to Solubility Characteristics for Researchers and Drug Development Professionals
Abstract
The VPM peptide, with the sequence H-Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly-OH, is a crucial tool in the development of biodegradable hydrogels for applications in tissue engineering and drug delivery.[1][2] Its utility stems from its susceptibility to cleavage by Matrix Metalloproteinases (MMPs), enzymes that are often upregulated in disease states and during tissue remodeling.[2][3] This peptide is frequently supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the solid-phase synthesis and purification process. While the TFA counterion can influence the peptide's physicochemical properties, its primary impact is on solubility, a critical factor for successful formulation and application. This technical guide provides an in-depth analysis of the solubility characteristics of VPM peptide TFA, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of VPM Peptide
A thorough understanding of the VPM peptide's intrinsic properties is fundamental to predicting and manipulating its solubility. Key characteristics are summarized in Table 1.
| Property | Value/Description | Source |
| Amino Acid Sequence | H-Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly-OH | [1] |
| Molecular Formula | C63H109N25O22S4 | [1] |
| Molecular Weight | 1696.95 g/mol | [1] |
| Net Charge at pH 7 | 0 | Calculated |
| Isoelectric Point (pI) | Undetermined | |
| Hydrophobicity | Contains a mix of hydrophobic (Val, Pro, Met) and hydrophilic (Arg, Asp, Ser) residues. | [4][5] |
| Counterion (as supplied) | Trifluoroacetic Acid (TFA) | [1] |
Note on Net Charge Calculation: The net charge at neutral pH (pH 7) is calculated by assigning a charge of +1 to basic residues (Arginine - R, Lysine - K, Histidine - H, and the N-terminus) and -1 to acidic residues (Aspartic Acid - D, Glutamic Acid - E, and the C-terminus). For the VPM peptide (GCRDVPMSMRGGDRCG):
-
Basic residues: 2 Arginine (R) = +2
-
Acidic residues: 2 Aspartic Acid (D) = -2
-
The N-terminal amine and C-terminal carboxyl groups are present.
-
Therefore, the overall net charge at pH 7 is approximately 0.
The Role of TFA in VPM Peptide Solubility
Trifluoroacetic acid (TFA) is a strong acid commonly used during the cleavage of peptides from the resin in solid-phase peptide synthesis and as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[3][6] As a result, synthetic peptides are often isolated as TFA salts.
The presence of the TFA counterion can significantly impact the solubility of the VPM peptide. TFA salts generally enhance the solubility of peptides in aqueous solutions.[1] The trifluoroacetate anion (CF₃COO⁻) can interact with the positively charged residues of the peptide, effectively disrupting intermolecular interactions that can lead to aggregation and precipitation. This is particularly relevant for peptides with a high content of hydrophobic amino acids.
However, for certain biological applications, particularly in cell-based assays, residual TFA can be a concern due to its potential cytotoxicity.[3][7] In such cases, TFA can be removed and replaced with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, through techniques like ion exchange chromatography or repeated lyophilization from an HCl solution.[6][8]
General Solubility Guidelines for this compound
Recommended Solubilization Strategy:
-
Initial Solvent Selection: Due to its net neutral charge, a good starting point for solubilizing this compound is deionized water. If solubility is limited, the presence of the TFA salt should aid in dissolution.
-
pH Adjustment: Since the peptide has both acidic and basic residues, adjusting the pH away from its isoelectric point can increase solubility. For VPM peptide, which is neutral, this would involve moving to either a more acidic or a more basic pH.
-
Acidic Conditions: Using a dilute acidic solution (e.g., 10-30% acetic acid) can protonate the acidic residues (Asp), leading to a net positive charge and enhanced solubility.[2]
-
Basic Conditions: Conversely, a dilute basic solution (e.g., ammonium (B1175870) hydroxide (B78521) <50 μL) can deprotonate the basic residues (Arg), resulting in a net negative charge and improved solubility.[2]
-
-
Organic Co-solvents: For peptides that are difficult to dissolve in aqueous solutions due to hydrophobicity, the use of organic co-solvents can be effective.[5][9]
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides. A small amount of DMSO can be used to initially dissolve the peptide, followed by the slow, dropwise addition of the aqueous buffer to the desired concentration.[5]
-
Caution with Cysteine and Methionine: VPM peptide contains both Cysteine (C) and Methionine (M) residues. DMSO can potentially oxidize the sulfur-containing side chains of these amino acids. Therefore, if using DMSO, it is crucial to use a minimal amount and consider the potential for oxidation.[5] Alternative organic solvents like Dimethylformamide (DMF) can also be considered.[5]
-
-
Physical Methods to Aid Dissolution:
Experimental Protocol: Determining the Solubility of this compound
The following is a general protocol for systematically determining the solubility of this compound in a variety of solvents.
Materials:
-
Lyophilized this compound
-
Deionized water (sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Acetic Acid
-
0.1 M Ammonium Hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Peptide Aliquoting: To avoid repeated freeze-thaw cycles of the entire peptide stock, it is recommended to aliquot the lyophilized peptide into smaller, single-use amounts.
-
Initial Solubility Test in Water: a. To a pre-weighed aliquot of this compound (e.g., 1 mg), add a small, precise volume of deionized water (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL). b. Vortex the sample for 30 seconds. c. If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes. d. Visually inspect the solution for any particulate matter. A clear solution indicates complete dissolution. e. If the peptide dissolves, proceed to determine the maximum solubility by serial additions of the peptide to a fixed volume of solvent until saturation is reached.
-
Solubility Testing in Buffered and pH-Adjusted Solutions: a. If the peptide is not soluble in water, repeat step 2 using PBS (pH 7.4), 0.1 M acetic acid, and 0.1 M ammonium hydroxide as the solvents.
-
Solubility Testing in Organic Co-solvents: a. If the peptide remains insoluble in aqueous solutions, attempt to dissolve a pre-weighed aliquot in a minimal volume of DMSO (e.g., 10-20 µL). b. Once dissolved, slowly add the desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
Quantification of Solubilized Peptide: a. After attempting to dissolve the peptide, centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any insoluble material. b. Carefully collect the supernatant. c. The concentration of the solubilized peptide in the supernatant can be determined using a spectrophotometer by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr, which VPM does not) or, more accurately, by using a colorimetric peptide quantification assay (e.g., BCA assay) or by RP-HPLC with a standard curve.
-
Data Presentation: Record the solubility as the maximum concentration (e.g., in mg/mL or mM) at which the peptide remains in a clear solution at a specified temperature.
Visualizing VPM Peptide's Role: Signaling Pathways and Experimental Workflows
To better illustrate the function and application of the VPM peptide, the following diagrams have been generated using the Graphviz DOT language.
Caption: Enzymatic cleavage of the VPM peptide crosslinker by MMPs, leading to hydrogel degradation.
Caption: Experimental workflow for assessing the degradation of VPM-crosslinked hydrogels.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling, formulation, and ultimate success in various research and development applications. While the TFA counterion generally enhances aqueous solubility, the peptide's neutral charge at physiological pH necessitates a systematic approach to identify the optimal solvent system. By understanding the peptide's physicochemical properties and following the detailed experimental protocols outlined in this guide, researchers can effectively solubilize this compound and harness its full potential in the design of advanced biomaterials. The provided diagrams further clarify the mechanism of action and experimental evaluation of this versatile peptide.
References
- 1. VPM peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biobasic.com [biobasic.com]
VPM Peptide TFA: A Technical Guide to its Properties and Applications in Drug Delivery and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the VPM peptide, a synthetic oligopeptide renowned for its utility as a protease-cleavable crosslinker in hydrogel matrices. The VPM peptide's sequence, GCRDVPMSMRGGDRCG, is specifically designed to be a substrate for matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2. This targeted degradability makes it an invaluable tool in the development of advanced drug delivery systems and tissue engineering scaffolds. This document details the molecular weight of the VPM peptide and its common trifluoroacetate (B77799) (TFA) salt, outlines experimental protocols for its use in hydrogel formation and degradation assays, and illustrates the broader context of MMP signaling pathways.
Physicochemical Properties
The VPM peptide is a 16-amino-acid sequence with the primary structure Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly. The presence of cysteine residues at both termini allows for effective crosslinking of polymers. Due to its synthesis and purification via high-performance liquid chromatography (HPLC), the peptide is typically supplied as a trifluoroacetate (TFA) salt. The molecular characteristics are summarized in the table below.
| Property | VPM Peptide | Trifluoroacetic Acid (TFA) | VPM Peptide TFA Salt |
| Amino Acid Sequence | GCRDVPMSMRGGDRCG | N/A | GCRDVPMSMRGGDRCG |
| Molecular Formula | C63H109N25O22S4[1] | C2HF3O2[2][3] | C63H109N25O22S4 · xC2HF3O2[4][5] |
| Molecular Weight ( g/mol ) | ~1697.0[1][6][7][8] | 114.02[2][3][9][10][11][12][13] | 1810.97[4][5][14] |
Mechanism of Action: MMP-Mediated Degradation
The central feature of the VPM peptide is its susceptibility to cleavage by matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[14] MMPs are key regulators of the extracellular matrix (ECM) and are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.[14] The VPM peptide sequence is specifically recognized and cleaved by MMP-1 and MMP-2.[5] When incorporated as a crosslinker in a hydrogel, this enzymatic cleavage leads to the degradation of the hydrogel matrix, enabling the controlled release of encapsulated therapeutic agents or facilitating cell migration and tissue ingrowth.
Experimental Protocols
Preparation of VPM Peptide-Crosslinked PEG Hydrogel
This protocol describes the formation of a hydrogel using a 4-arm polyethylene (B3416737) glycol-maleimide (PEG-4MAL) macromer crosslinked with the VPM peptide.
Materials:
-
PEG-4MAL
-
VPM peptide (GCRDVPMSMRGGDRCG)
-
Phosphate-buffered saline (PBS)
-
Sterile, nuclease-free water
Procedure:
-
Prepare a stock solution of PEG-4MAL in PBS at the desired concentration (e.g., 5% w/v).
-
Prepare a stock solution of VPM peptide in sterile water. The molar ratio of VPM to PEG-4MAL will determine the crosslinking density and degradation rate.
-
To form the hydrogel, mix the PEG-4MAL solution with the VPM peptide solution. The Michael addition reaction between the maleimide (B117702) groups of PEG and the thiol groups of the cysteine residues in the VPM peptide will initiate crosslinking.
-
The gelation time can be modulated by adjusting the pH and concentration of the reactants.
In Vitro MMP-Mediated Hydrogel Degradation Assay
This assay is used to characterize the degradation kinetics of the VPM-crosslinked hydrogel in the presence of MMPs.
Materials:
-
VPM-crosslinked hydrogel
-
Recombinant human MMP-1 or MMP-2
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.4)
-
Fluorescently labeled dextran (B179266) (for visualization of release)
Procedure:
-
Prepare hydrogels containing a fluorescently labeled dextran.
-
Place the hydrogels in the assay buffer.
-
Add MMP-1 or MMP-2 to the buffer at a specified concentration.
-
At various time points, collect aliquots of the supernatant.
-
Measure the fluorescence intensity of the supernatant to quantify the amount of released dextran, which correlates with hydrogel degradation.
-
The degradation can also be monitored by measuring the change in hydrogel mass or swelling ratio over time.
3D Cell Culture in VPM Peptide-Based Hydrogels
This protocol outlines the encapsulation and culture of cells within a VPM-crosslinked hydrogel.
Materials:
-
VPM peptide-based hydrogel precursor solutions
-
Cell suspension in culture medium
-
3D cell culture plates
Procedure:
-
Prepare sterile hydrogel precursor solutions as described in section 3.1.
-
Resuspend the desired cells in one of the precursor solutions (e.g., the VPM peptide solution).
-
Mix the cell-containing solution with the other precursor solution (e.g., PEG-4MAL) to initiate gelation.
-
Dispense the mixture into a 3D cell culture plate.
-
After gelation, add cell culture medium to the top of the hydrogels.
-
Culture the cells under standard conditions, monitoring cell viability and morphology over time. The degradation of the hydrogel by cell-secreted MMPs can facilitate cell migration and the formation of 3D cellular structures.
Broader Context: Matrix Metalloproteinase Signaling
The cleavage of the VPM peptide by MMPs is a localized event that contributes to a much larger and more complex signaling network. MMPs are not merely degradative enzymes; their activity initiates a cascade of signaling events that influence cell behavior.
MMP activity can lead to the degradation of the extracellular matrix, which in turn can release matrix-bound growth factors and cytokines. These released factors can then bind to cell surface receptors, initiating intracellular signaling cascades that regulate gene expression, including the expression of MMPs themselves, creating a feedback loop. This complex interplay is crucial for processes such as angiogenesis, inflammation, and tumor invasion. The use of VPM peptide-containing hydrogels allows researchers to create microenvironments where these processes can be studied in a controlled manner.
Conclusion
The VPM peptide is a versatile and powerful tool for researchers in drug delivery and tissue engineering. Its well-defined molecular properties and specific cleavage by MMP-1 and MMP-2 enable the design of intelligent biomaterials that can respond to the cellular microenvironment. The experimental protocols provided herein offer a starting point for the utilization of VPM peptide in creating degradable hydrogels for a variety of applications. A thorough understanding of the broader context of MMP signaling is essential for interpreting the results of experiments involving these advanced materials and for designing the next generation of responsive drug delivery systems and tissue engineering scaffolds.
References
- 1. Novel Roles of MT1-MMP and MMP-2: Beyond the Extracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Method to Prepare Peptide-Based Supramolecular Hydrogels | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
A Technical Guide to Protease-Responsive Biomaterials: Design, Application, and Evaluation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteases, a class of enzymes that catalyze the breakdown of proteins, are fundamental to numerous physiological and pathological processes. Their dysregulation, particularly overexpression in disease states like cancer, inflammation, and fibrosis, has positioned them as critical biomarkers and therapeutic targets.[1][2] Protease-responsive biomaterials are a sophisticated class of "smart" materials engineered to undergo specific physicochemical changes in response to the enzymatic activity of one or more proteases.[3][4] This targeted responsiveness allows for the development of highly specific platforms for drug delivery, advanced tissue engineering scaffolds that mimic natural tissue remodeling, and sensitive diagnostic tools.[5][6][7] This guide provides a comprehensive technical overview of the core principles governing the design of these materials, detailed experimental protocols for their synthesis and characterization, and a summary of their cutting-edge applications.
Core Principles of Design
The functionality of any protease-responsive biomaterial hinges on two key components: the protease-cleavable linker and the macromolecular platform (e.g., hydrogel, nanoparticle). The design process involves selecting a specific peptide sequence that is a known substrate for the target protease and integrating it into a biomaterial scaffold.
Protease-Cleavable Peptide Sequences
The specificity of the biomaterial's response is dictated by the amino acid sequence of the peptide linker.[8] These sequences are designed to mimic the natural substrates of target proteases. Dysregulation of proteases like matrix metalloproteinases (MMPs), cathepsins, and caspases are hallmarks of various diseases, making them primary targets for responsive biomaterials.[4]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases, MMPs are crucial for degrading extracellular matrix (ECM) components. Their upregulation is strongly associated with cancer cell invasion, metastasis, and angiogenesis.[5][6] Consequently, MMP-sensitive linkers are widely used in cancer-targeted therapies.[1][9]
-
Cathepsins: These proteases are typically found within lysosomes. Antibody-drug conjugates (ADCs) and nanoparticles designed to be internalized by cells often use cathepsin-cleavable linkers to ensure drug release occurs only after reaching the lysosomal compartment of the target cell.[4][10]
-
Caspases: As key mediators of apoptosis (programmed cell death), caspases are attractive targets for designing materials that can either detect or induce this process.[4]
Below is a logical diagram illustrating the fundamental design principle of a protease-responsive system.
References
- 1. Protease-triggered bioresponsive drug delivery for the targeted theranostics of malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-responsive polymer hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protease-Sensitive Nanomaterials for Cancer Therapeutics and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Responsive Nanomaterials for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosensors to Detect Protease Activity In Vivo for Noninvasive Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing degradable hydrogels for orthogonal control of cell microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60040H [pubs.rsc.org]
- 9. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
VPM Peptide TFA: A Technical Guide for Researchers in Drug Development and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on VPM peptide trifluoroacetate (B77799) (TFA), a key reagent in the development of advanced biomaterials for tissue engineering, drug delivery, and in vitro 3D cell culture models. This document details supplier specifications, experimental protocols, and the underlying biological signaling pathways, offering a valuable resource for researchers in the field.
VPM Peptide: Properties and Supplier Information
VPM peptide is a dithiol protease-cleavable peptide cross-linker with the amino acid sequence H-Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly-OH (GCRDVPMSMRGGDRCG)[1][2]. It is widely utilized for the formation of biocompatible and biodegradable hydrogels, particularly through cross-linking with polymers like polyethylene (B3416737) glycol (PEG). The trifluoroacetate (TFA) salt is a common counterion resulting from the high-performance liquid chromatography (HPLC) purification process used in its synthesis[1]. While TFA salts generally enhance peptide solubility, it is important to note that they contribute to the total mass of the product, with the peptide content typically constituting over 80% of the total weight[1]. For highly sensitive cellular assays, the potential effects of residual TFA should be considered[1].
Several commercial suppliers offer VPM peptide TFA. The following table summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | Purity (HPLC) | Molecular Weight (TFA Salt) | Appearance | Solubility | Catalog Number |
| MedchemExpress | >98%[3] | 1810.97 g/mol [2][4][5] | Lyophilized powder | H₂O[5] | HY-P3159A[4] |
| DC Chemicals | Not specified | 1810.97 g/mol [6] | Lyophilized powder | Not specified | DC45089[6] |
| NovoPro Bioscience | 95.29%[1] | 1696.95 g/mol (TFA removed) | Lyophilized powder | Not specified | 319437[1] |
Experimental Protocols
Preparation of VPM Peptide-Crosslinked PEG Hydrogels for 3D Cell Culture
This protocol describes the formation of a protease-degradable hydrogel suitable for encapsulating cells in a 3D environment. The VPM peptide serves as a crosslinker that can be cleaved by cell-secreted proteases, allowing for cell migration and tissue remodeling.
Materials:
-
This compound
-
4-arm PEG-Maleimide (PEG-4Mal)
-
PEG-dithiol (PEG-diSH)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell suspension in culture medium
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile DPBS.
-
Prepare stock solutions of PEG-4Mal and PEG-diSH in sterile DPBS. The final concentration of these polymers will determine the stiffness of the hydrogel.
-
-
Cell Encapsulation:
-
Centrifuge the desired cell suspension and resuspend the cell pellet in the PEG-4Mal solution.
-
-
Hydrogel Formation:
-
In a sterile, conical tube, mix the VPM peptide stock solution with the PEG-diSH stock solution.
-
To initiate cross-linking, add the cell-containing PEG-4Mal solution to the VPM/PEG-diSH mixture.
-
Gently but thoroughly mix the components by pipetting up and down, avoiding the introduction of air bubbles.
-
Quickly transfer the solution to the desired culture vessel (e.g., well plate, microfluidic device).
-
Allow the hydrogel to set at 37°C for approximately 30 minutes.
-
-
Cell Culture:
-
Once the hydrogel has solidified, add cell culture medium to the top.
-
Culture the encapsulated cells under standard conditions, changing the medium as required.
-
Below is a workflow diagram for the preparation of a VPM peptide-crosslinked hydrogel.
Cell Migration Assay Using VPM Peptide Hydrogels
This protocol outlines a method to assess cell migration within a VPM peptide-based hydrogel, a crucial assay for studying processes like cancer cell invasion and wound healing.
Materials:
-
Pre-formed VPM peptide-crosslinked hydrogels with encapsulated cells
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
Cell culture medium (serum-free for the upper chamber)
-
Boyden chamber or similar transwell insert with a porous membrane
-
Fluorescent microscope
Procedure:
-
Assay Setup:
-
Place a pre-formed cell-laden VPM peptide hydrogel into the upper chamber of a Boyden chamber insert.
-
Add serum-free medium to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant.
-
-
Incubation:
-
Incubate the chamber for a period sufficient to allow for cell migration (typically 12-48 hours), depending on the cell type.
-
-
Analysis:
-
After incubation, carefully remove the hydrogel from the insert.
-
Fix and stain the cells within the hydrogel with a fluorescent dye (e.g., DAPI for nuclei, phalloidin (B8060827) for actin filaments).
-
Image the hydrogel using a confocal or fluorescence microscope at different z-planes to determine the distance cells have migrated from their initial position.
-
-
Quantification:
-
Quantify cell migration by measuring the average distance migrated or by counting the number of cells that have moved a certain distance into the hydrogel.
-
The following diagram illustrates the logical flow of a cell migration assay.
Signaling Pathways in VPM Peptide Hydrogel Remodeling
The degradation of VPM peptide-based hydrogels is primarily mediated by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2, which are secreted by encapsulated cells[5]. This enzymatic degradation is a key process that allows cells to remodel their microenvironment, enabling migration, proliferation, and differentiation. The expression and activation of these MMPs are regulated by complex intracellular signaling pathways.
MMP-1 and MMP-2 Activation and Signaling
The expression of MMP-1 and MMP-2 is often upregulated in response to various extracellular cues, such as growth factors and interactions with the extracellular matrix (ECM). These signals trigger intracellular cascades that lead to the transcription of MMP genes.
The diagram below illustrates a simplified signaling pathway leading to the expression and activation of MMP-2.
Extracellular signals, such as growth factors, bind to their respective receptors on the cell surface, initiating intracellular signaling cascades like the MAPK and PI3K/Akt pathways. These pathways converge on the activation of transcription factors, which then drive the expression of the inactive pro-MMP-2. Pro-MMP-2 is then activated at the cell surface by membrane type 1 MMP (MT1-MMP). The active MMP-2 can then cleave the VPM peptide crosslinks in the hydrogel, facilitating cell migration.
Quality Control and Synthesis of VPM Peptide
The quality of synthetic peptides is crucial for reproducible and reliable experimental results. The synthesis of VPM peptide is typically achieved through solid-phase peptide synthesis (SPPS). Following synthesis, the peptide is cleaved from the resin and purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).
Key quality control parameters for this compound include:
-
Purity: Determined by RP-HPLC, ensuring the absence of deletion sequences or other synthetic impurities. A purity of >95% is generally recommended for cell-based assays.
-
Identity and Molecular Weight: Confirmed by mass spectrometry (MS), verifying the correct amino acid sequence.
-
TFA Content: The amount of residual TFA from the purification process. While often not detrimental, high levels can affect cell viability in sensitive applications. TFA removal services are available from some suppliers[7].
-
Peptide Content: The actual percentage of peptide by weight in the lyophilized powder, which also accounts for water and counterions.
Researchers should always request a Certificate of Analysis (CoA) from their supplier, which provides batch-specific data for these quality control parameters.
This technical guide provides a foundational understanding of this compound for its application in advanced biomedical research. By carefully considering supplier specifications, adhering to detailed experimental protocols, and understanding the underlying biological mechanisms, researchers can effectively utilize this versatile biomaterial to advance their studies in tissue engineering and drug development.
References
- 1. VPM peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Custom Peptide Synthesis Service [novoprolabs.com]
Methodological & Application
Application Notes and Protocols for VPM Peptide TFA Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPM peptide is a dithiol protease-cleavable peptide cross-linker utilized in the formation of hydrogels, frequently in conjunction with polymers like polyethylene (B3416737) glycol (PEG). The VPM peptide sequence, GCRDVPMS↓MRGGDRCG, is specifically designed to be cleaved by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2.[1][2] This targeted degradation makes VPM-crosslinked hydrogels highly valuable for applications in tissue engineering and controlled drug delivery, as they can be designed to degrade in response to cell-secreted enzymes, releasing encapsulated therapeutics or allowing for cell infiltration and tissue remodeling. This document provides a detailed protocol for the preparation of a VPM peptide trifluoroacetate (B77799) (TFA) cross-linked PEG-norbornene (PEGNB) hydrogel.
Data Presentation
The mechanical properties of VPM-crosslinked hydrogels can be tailored by varying the degree of peptide cross-linking. The storage modulus (G'), a measure of the hydrogel's stiffness, increases with a higher percentage of VPM peptide cross-linker.
| Degree of VPM Cross-linking (%) | Storage Modulus (G') (Pa) |
| 50 | 198.6 ± 36.28 |
| 75 | 968.5 ± 17.43 |
| 100 | 4307 ± 377.9 |
| Data adapted from a study using a 20 kDa PEGNB.[2] |
Experimental Protocols
Materials
-
VPM Peptide (TFA salt) (Sequence: GCRDVPMSMRGGDRCG)
-
4-arm PEG-norbornene (PEGNB), 20 kDa
-
Phosphate-buffered saline (PBS), pH 6.0 and pH 7.4
-
Photo-initiator (e.g., Irgacure 2959)
-
Methanol
-
Ultraviolet (UV) lamp (365 nm)
-
Rheometer
Methods
1. Preparation of Stock Solutions
1.1. VPM Peptide Stock Solution:
- To prepare a 10 mM VPM peptide stock solution, first attempt to dissolve the VPM peptide TFA in sterile PBS at pH 6.0.
- If solubility is an issue due to hydrophobicity, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with PBS to the final concentration.[1]
- For example, dissolve the appropriate weight of VPM peptide in a minimal volume of DMSO and then bring it to the final volume with PBS (pH 6.0) to achieve a concentration of 190.9 mg/mL.[2]
1.2. PEGNB Stock Solution:
- Prepare a 20 mM stock solution of 4-arm PEGNB by dissolving it in sterile PBS at pH 6.0 to a final concentration of 192.4 mg/mL.[2]
1.3. Photo-initiator Stock Solution:
- Prepare a stock solution of the photo-initiator (e.g., Irgacure 2959) in methanol. The final concentration in the hydrogel precursor solution should be 5 mol% with respect to the thiol groups on the VPM peptide.[2]
2. Hydrogel Preparation (Example for 50% VPM Cross-linking)
2.1. In a light-protected microcentrifuge tube, combine the following reagents:
- 104.2 µL of 20 mM PEGNB stock solution (100.18 mg/mL final concentration in this mixture).[2]
- 17.8 µL of 10 mM VPM peptide stock solution (8.5 mg/mL final concentration in this mixture).[2]
- Add sterile PBS (pH 6.0) to reach a total volume of 200 µL.[2]
2.2. Add the appropriate volume of the photo-initiator stock solution to achieve a final concentration of 5 mol% with respect to the thiol groups.
2.3. Gently mix the solution by pipetting, avoiding the introduction of air bubbles. Keep the precursor solution protected from light until ready for cross-linking.[2]
3. Hydrogel Cross-linking
3.1. Pipette the desired volume of the hydrogel precursor solution into a mold or onto a surface for characterization.
3.2. Expose the precursor solution to UV light (e.g., 365 nm) for a specified duration to initiate photo-polymerization. A typical exposure time is 300 seconds.[2]
3.3. The hydrogel will form during this UV exposure.
4. Hydrogel Characterization
4.1. Mechanical Properties:
- The storage modulus (G') of the hydrogel can be measured using a rheometer with a UV-activated setup.[2]
- The measurement is typically performed by applying a small oscillatory strain and monitoring the storage and loss moduli over time during UV exposure.[2]
4.2. Degradation Study:
- To confirm the protease-sensitivity of the hydrogel, incubate the prepared hydrogel in a solution containing the target protease (e.g., 25 nM collagenase or MMP-1/MMP-2) in PBS at pH 7.4 and 37°C.[2]
- Monitor the degradation of the hydrogel over time by measuring changes in its mass, swelling ratio, or by analyzing the degradation products.
Visualizations
Experimental Workflow for VPM-PEGNB Hydrogel Preparation
Caption: Workflow for VPM-PEGNB hydrogel preparation.
Signaling Pathway for MMP-Mediated Hydrogel Degradation and Tissue Remodeling
Caption: MMP-mediated degradation and biological response.
References
Application Notes and Protocols for VPM Peptide TFA in Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a versatile tool in the field of controlled drug delivery.[1] This peptide acts as a dithiol protease-cleavable cross-linker, primarily degraded by matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2.[1][2] When incorporated into hydrogel networks, such as those formed with poly(ethylene glycol)-diacrylate (PEGDA), it creates a biodegradable scaffold. This allows for the controlled release of encapsulated therapeutics in response to the enzymatic activity characteristic of many pathological microenvironments, such as tumors and sites of inflammation. The trifluoroacetic acid (TFA) salt form is a common result of the purification process and can influence the peptide's solubility and handling characteristics.
These application notes provide a comprehensive overview of the use of VPM peptide TFA for the controlled delivery of therapeutic agents. Detailed protocols for the synthesis of VPM peptide-based hydrogels, characterization techniques, and methods for evaluating drug release and cytotoxicity are provided to guide researchers in their drug delivery applications.
Data Presentation
Hydrogel Degradation and Drug Release Kinetics
The degradation of VPM peptide-crosslinked hydrogels is dependent on the concentration of MMP enzymes. This enzymatic degradation directly correlates with the release of the encapsulated therapeutic agent. The following tables summarize key quantitative data from studies utilizing MMP-sensitive peptide hydrogels for controlled release.
Table 1: In Vitro Degradation of VPM-Crosslinked Microgels
| Collagenase Concentration | Percentage of Microgel Degraded (after 20 hours) |
| 39 units/mL | 100% |
| 3.9 units/mL | 25% |
(Data synthesized from a study on protease-degradable microgels for protein delivery.[2])
Table 2: Doxorubicin (B1662922) Release from a pH-Responsive Peptide Hydrogel
| Time (hours) | Cumulative Release at pH 6.0 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | ~10 | ~5 |
| 24 | ~40 | ~15 |
| 72 | ~60 | ~20 |
| 168 | ~80 | ~25 |
(Data is representative of typical release profiles from stimuli-responsive peptide hydrogels and is adapted from a study on doxorubicin delivery.[3])
Table 3: Encapsulation Efficiency of Doxorubicin in Peptide Hydrogels
| Peptide Concentration | Drug Concentration | Encapsulation Efficiency (%) |
| 20 mg/mL | 1 mg/mL | >95% |
| 25 mg/mL | 1 mg/mL | >95% |
| 30 mg/mL | 1 mg/mL | >95% |
(Data adapted from a study on injectable pH-responsive polypeptide hydrogels for local delivery of doxorubicin.[3])
Experimental Protocols
Protocol 1: Synthesis of VPM Peptide-Crosslinked PEGDA Hydrogels
This protocol describes the preparation of a VPM peptide-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogel.
Materials:
-
This compound salt
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in sterile PBS (pH 7.4) to a final concentration of 10 mM.
-
Dissolve PEGDA in sterile PBS (pH 7.4) to a final concentration of 20% (w/v).
-
Dissolve the photoinitiator in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10% (w/v).
-
-
Hydrogel Precursor Solution:
-
In a sterile, light-protected tube, mix the PEGDA stock solution and the VPM peptide stock solution at a desired molar ratio (e.g., 1:1 ratio of acrylate (B77674) to thiol groups).
-
Add the therapeutic agent to be encapsulated to the precursor solution at the desired concentration. Ensure thorough mixing.
-
Add the photoinitiator to the precursor solution at a final concentration of 0.05% (w/v). Vortex briefly to ensure homogeneity.
-
-
Photopolymerization:
-
Pipette the hydrogel precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to achieve complete gelation (typically 5-10 minutes, depending on the light intensity and photoinitiator concentration).
-
The resulting hydrogel can be washed with PBS to remove any unreacted components.
-
Protocol 2: In Vitro Hydrogel Degradation Assay
This protocol details a method to assess the degradation of VPM peptide-crosslinked hydrogels in the presence of MMPs.
Materials:
-
VPM peptide-crosslinked hydrogels
-
Collagenase Type I (as a source of MMPs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A plate reader or spectrophotometer
Procedure:
-
Prepare hydrogel discs of a consistent size and weight.
-
Lyophilize the hydrogels to determine their initial dry weight (W_initial).
-
Place each hydrogel disc in a separate well of a 24-well plate.
-
Add 1 mL of PBS (pH 7.4) containing a known concentration of collagenase (e.g., 10 units/mL) to each well. For a negative control, add 1 mL of PBS without the enzyme.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), carefully remove the supernatant.
-
Wash the hydrogels gently with distilled water to remove any remaining enzyme and salts.
-
Lyophilize the hydrogels to determine the final dry weight (W_final).
-
Calculate the percentage of weight loss as: ((W_initial - W_final) / W_initial) * 100%.
Protocol 3: Determination of Drug Encapsulation Efficiency
This protocol outlines a method to quantify the amount of drug successfully encapsulated within the hydrogel.
Materials:
-
Drug-loaded hydrogels
-
A suitable solvent to dissolve the hydrogel and release the drug
-
A UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a known mass of the drug-loaded hydrogel.
-
Disrupt the hydrogel to release the encapsulated drug. This can be achieved by mechanical disruption, enzymatic degradation (if applicable), or dissolution in a suitable solvent.
-
Collect the resulting solution containing the released drug.
-
Quantify the concentration of the drug in the solution using a pre-established standard curve via UV-Vis spectrophotometry or HPLC.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug added) * 100%.
Protocol 4: In Vitro Drug Release Study
This protocol describes how to measure the release of a therapeutic agent from the hydrogel over time.
Materials:
-
Drug-loaded hydrogels
-
Release buffer (e.g., PBS, pH 7.4)
-
A UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial.
-
Add a defined volume of the release buffer to the vial (e.g., 5 mL).
-
Incubate the vial at 37°C with gentle agitation.
-
At specific time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of the VPM peptide hydrogel and its degradation products on a cell line.
Materials:
-
VPM peptide hydrogels (with and without drug)
-
Cell culture medium (e.g., DMEM)
-
A relevant cell line (e.g., NIH-3T3 fibroblasts or a cancer cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Preparation of Hydrogel Extracts:
-
Incubate pre-formed, sterile hydrogels in cell culture medium for 24-72 hours to create hydrogel extracts. This allows for the leaching of any unreacted components or degradation products into the medium.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the existing medium and replace it with the prepared hydrogel extracts. Include wells with fresh medium as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Solubilization:
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage relative to the negative control cells.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways relevant to drugs commonly delivered by hydrogel systems and a typical experimental workflow for developing a VPM peptide-based drug delivery system.
Caption: Intracellular signaling pathway of Doxorubicin leading to apoptosis.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: Experimental workflow for VPM peptide hydrogel drug delivery system.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable pH-responsive polypeptide hydrogels for local delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesizing MMP-Degradable Hydrogels with VPM Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] The development of hydrogels that can be degraded by MMPs offers a powerful tool for creating dynamic cellular microenvironments that mimic native tissue remodeling.[2] These "smart" biomaterials are particularly valuable for applications in tissue engineering, regenerative medicine, and controlled drug delivery, as they allow for cell-mediated degradation and release of therapeutic agents.[3][4] This document provides detailed protocols for the synthesis and characterization of MMP-degradable hydrogels using the VPM peptide, a sequence susceptible to cleavage by several MMPs, including MMP-1 and MMP-2.[5][6]
VPM Peptide Specifications
The VPM peptide is a dithiol, protease-cleavable crosslinker.[6] Its sequence has been shown to be effectively degraded by MMP-1, MMP-2, and collagenase.[5]
| Parameter | Value | Reference |
| Peptide Sequence | GCRDVPMSMRGGDRCG | [5] |
| Cleavage Site | VPMS↓MRGG | [7] |
| Susceptible Proteases | MMP-1, MMP-2, Collagenase | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of VPM-Crosslinked PEG-Norbornene (PEGNB) Hydrogel
This protocol describes the synthesis of an MMP-degradable hydrogel via a photo-initiated thiol-ene reaction between a PEG-norbornene (PEGNB) macromer and the VPM peptide crosslinker.
Materials:
-
8-arm PEG-Norbornene (PEGNB), 20 kDa
-
VPM Peptide (GCRDVPMSMRGGDRCG)
-
Phosphate Buffered Saline (PBS), pH 6.0 and 7.4
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
-
UV Lamp (365 nm)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Hydrogel Precursor Solution:
-
Hydrogel Formation (Photopolymerization):
Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology
This protocol outlines the use of photo-rheology to measure the mechanical properties (storage modulus, G') of the synthesized hydrogels.[5]
Materials and Equipment:
-
Synthesized VPM-crosslinked PEGNB hydrogel precursor solution
-
Rheometer with a UV-activated setup (e.g., TA Discovery HR-3 hybrid rheometer)[5]
Procedure:
-
Place the hydrogel precursor solution onto the rheometer stage.
-
Initiate UV irradiation after 30 seconds and maintain it for 300 seconds.[5]
-
Measure the storage modulus (G') during the UV exposure to monitor the crosslinking process and determine the final stiffness of the hydrogel.[5] The storage modulus is an indicator of the stiffness of the hydrogel.[5][9]
Protocol 3: MMP-Mediated Hydrogel Degradation Assay
This protocol describes how to assess the degradation of the VPM-crosslinked hydrogel in the presence of collagenase (an MMP).
Materials:
-
Synthesized VPM-crosslinked hydrogel
-
Collagenase solution (e.g., 25 nM in PBS, pH 7.4)
-
PBS, pH 7.4
-
Incubator at 37°C
Procedure:
-
Place pre-weighed, swollen hydrogel samples into a multi-well plate.
-
Add the collagenase solution to each well, ensuring the hydrogel is fully submerged. For control wells, add only PBS.
-
Incubate the plate at 37°C.
-
At predetermined time points, carefully remove the supernatant and weigh the remaining hydrogel to quantify the mass loss over time.
-
(Optional) The supernatant can be collected for analysis of degradation products using techniques like MALDI-ToF mass spectrometry to identify the cleaved peptide fragments.[5]
Quantitative Data
The mechanical properties of VPM-crosslinked hydrogels can be tuned by varying the degree of crosslinking.
| Degree of Crosslinking | Storage Modulus (G') (Pa) | Reference |
| 50% | 198.6 ± 36.28 | [5] |
| 75% | 968.5 ± 17.43 | [5] |
| 100% | 4307 ± 377.9 | [5] |
Visualizations
Experimental Workflow
References
- 1. Mimicking Molecular Pathways in the Design of Smart Hydrogels for the Design of Vascularized Engineered Tissues [mdpi.com]
- 2. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Matrix metalloproteinase (MMP)-degradable tissue engineered periosteum coordinates allograft healing via early stage recruitment and support of host neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Cells in VPM Peptide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1] Self-assembling peptide hydrogels have emerged as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and structural similarity to the native extracellular matrix (ECM).[1][2] This document provides a detailed protocol for the encapsulation of cells within a specific protease-degradable hydrogel system utilizing the VPM (GCRDVPMSMRGGDRCG) peptide as a crosslinker.
The VPM peptide is a dithiol, protease-cleavable sequence that can be incorporated into hydrogel backbones, such as polyethylene (B3416737) glycol (PEG), to form a biocompatible and biodegradable scaffold.[3][4] This system allows for the creation of a 3D environment where cells can be cultured and studied in a context that more closely resembles their natural state. The hydrogel's degradation by cell-secreted proteases, such as matrix metalloproteinases (MMPs), allows for cell migration, proliferation, and tissue-specific functional organization.
Data Presentation
The following tables summarize quantitative data on cell viability and hydrogel mechanical properties from studies utilizing VPM and other peptide hydrogels for 3D cell culture.
Table 1: Cell Viability in Peptide Hydrogels
| Hydrogel Composition | Cell Type | Time Point | Viability Assay | Result (% Viability) | Reference |
| VPM-crosslinked PEG | Human Osteoblasts | Day 1 | Live/Dead | >95% | [5] |
| VPM-crosslinked PEG | Human Osteoblasts | Day 7 | Live/Dead | >95% | [5] |
| VPM-crosslinked PEG | Human Osteoblasts | Day 14 | Live/Dead | >90% | [5] |
| NapFFεKεK-OH | Dental Pulp Stem Cells | Day 1 | MTT | ~90% | [6] |
| NapFFεKεK-OH | Dental Pulp Stem Cells | Day 14 | MTT | ~85% | [6] |
| RGD-modified | Mammary Epithelial Cells | - | - | Increased viability over non-modified | [7] |
Table 2: Mechanical Properties of VPM-Crosslinked Hydrogels
| Peptide Crosslinker | Polymer | Crosslinking (%) | Storage Modulus (G') | Reference |
| VPM | PEGNB (20 kDa) | 50% | 198.6 ± 36.28 Pa | [8] |
| VPM | PEGNB (20 kDa) | 75% | 986.5 ± 17.43 Pa | [8] |
| VPM | PEGNB (20 kDa) | 100% | 4307 ± 377.9 Pa | [8] |
Experimental Protocols
Protocol 1: Preparation of VPM-PEG Hydrogel for Cell Encapsulation
This protocol describes the formation of a VPM peptide-crosslinked polyethylene glycol (PEG) hydrogel. The VPM peptide serves as a biodegradable crosslinker, allowing for cell-mediated degradation of the hydrogel.
Materials:
-
VPM peptide (Sequence: GCRDVPMSMRGGDRCG)
-
PEG-Norbornene (PEGNB) or PEG-diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Cells of interest
-
Sterile, low-adhesion culture plates
Procedure:
-
Peptide and Polymer Preparation:
-
Prepare a stock solution of VPM peptide in sterile DPBS.
-
Prepare a stock solution of PEGNB or PEGDA in sterile DPBS.
-
Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., methanol (B129727) or DPBS), protected from light.
-
-
Cell Preparation:
-
Harvest cells using standard cell culture techniques.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile DPBS or culture medium to achieve the desired cell density for encapsulation.
-
-
Hydrogel Precursor Solution:
-
In a sterile, light-protected tube, combine the PEGNB/PEGDA stock solution and the VPM peptide stock solution at the desired molar ratio.
-
Add the photoinitiator to the precursor solution.
-
Gently mix the solution to ensure homogeneity.
-
-
Cell Encapsulation:
-
Gently mix the prepared cell suspension with the hydrogel precursor solution. Avoid introducing air bubbles.
-
Pipette the cell-laden precursor solution into a mold or the wells of a low-adhesion culture plate.
-
-
Hydrogel Crosslinking:
-
Expose the cell-laden precursor solution to UV light (typically 365 nm) for a specified duration to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and the desired hydrogel stiffness.
-
-
Cell Culture:
-
After crosslinking, add pre-warmed cell culture medium to the hydrogels.
-
Incubate the encapsulated cells under standard cell culture conditions (37°C, 5% CO2).
-
Change the culture medium every 2-3 days.
-
Protocol 2: Assessment of Cell Viability using Live/Dead Staining
This protocol allows for the qualitative and quantitative assessment of cell viability within the hydrogel.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
DPBS
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in sterile DPBS according to the manufacturer's instructions.
-
-
Hydrogel Staining:
-
Aspirate the culture medium from the hydrogels.
-
Wash the hydrogels gently with DPBS.
-
Add the Live/Dead staining solution to each hydrogel, ensuring complete coverage.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with DPBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
-
Quantification:
-
Acquire images from multiple random fields of view for each hydrogel.
-
Use image analysis software (e.g., ImageJ) to count the number of live and dead cells.
-
Calculate the percentage of viable cells as: (Number of live cells / Total number of cells) x 100.
-
Protocol 3: Assessment of Metabolic Activity using MTT or MTS Assay
This protocol provides a quantitative measure of cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the MTT or MTS reagent solution in sterile serum-free medium or DPBS according to the manufacturer's protocol.
-
-
Assay Performance:
-
Remove the culture medium from the hydrogels.
-
Add the MTT or MTS reagent solution to each hydrogel.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell type and density.
-
-
Measurement:
-
For MTS assay: After incubation, the colored formazan (B1609692) product is soluble in the culture medium. Transfer the supernatant to a new 96-well plate and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
For MTT assay: After incubation, the insoluble formazan crystals need to be solubilized. Carefully remove the MTT solution and add a solubilization solution to each hydrogel. Incubate with gentle shaking until the crystals are fully dissolved. Transfer the colored solution to a new 96-well plate and measure the absorbance (typically 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (hydrogel without cells) from all readings.
-
The absorbance values are directly proportional to the number of metabolically active cells.
-
Visualizations
Caption: Workflow for cell encapsulation in VPM peptide hydrogels.
Caption: Signaling pathways influenced by adhesion peptides in hydrogels.
References
- 1. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VPM Peptide & Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful use of VPM peptide in cell culture, with a specific focus on the critical process of removing trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is VPM peptide and why is it used in my research?
VPM peptide is a synthetic peptide with the sequence GCRDVPMSMRGGDRCG.[1] It is primarily used in tissue engineering and 3D cell culture applications. Its key feature is its ability to act as a biodegradable crosslinker in hydrogels.[2][3] The VPM sequence is designed to be cleaved by matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, and collagenase, enzymes that cells naturally secrete to remodel their surrounding extracellular matrix (ECM).[4][5] This allows cells cultured within a VPM-crosslinked hydrogel to create space for migration, proliferation, and differentiation, mimicking the natural tissue environment.[6][7]
Q2: What is trifluoroacetic acid (TFA) and why is it present in my VPM peptide preparation?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase peptide synthesis, specifically for cleaving the synthesized peptide from the solid support resin and during purification by high-performance liquid chromatography (HPLC).[8][9][10] While most of the free TFA is removed during the lyophilization (freeze-drying) process, it can remain as a counterion, forming a salt with the positively charged amino acid residues in the VPM peptide sequence (such as Arginine).[10]
Q3: How can residual TFA affect my cell culture experiments with VPM peptide?
Residual TFA can significantly impact the outcome and reproducibility of your cell culture experiments in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations. This can lead to reduced cell viability, decreased proliferation rates, and altered cellular morphology, potentially masking the true biological effects of the VPM peptide.[11]
-
Altered Peptide Conformation: The presence of TFA as a counterion can influence the secondary structure and aggregation state of the VPM peptide. This may affect its ability to properly crosslink into a hydrogel or interact with cellular enzymes.
-
pH Alterations: Residual TFA can lower the pH of your peptide stock solution and, consequently, your cell culture medium. This pH shift can directly impact cell health and function.
-
Assay Interference: TFA can interfere with certain biochemical and cellular assays, leading to inaccurate or misleading results.[5]
Q4: What are the common methods for removing TFA from VPM peptide?
The most common and effective methods for removing TFA from peptide preparations are based on counterion exchange. This involves replacing the TFA counterion with a more biologically compatible one, such as chloride (from hydrochloric acid, HCl) or acetate (B1210297) (from acetic acid). The two primary techniques are:
-
Lyophilization with HCl: This involves repeatedly dissolving the VPM peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the TFA, which is then removed as a volatile acid during lyophilization.[10][12][13]
-
Ion-Exchange Chromatography (IEX): This method involves passing the VPM peptide solution through a chromatography column containing a charged resin. The peptide binds to the resin, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., chloride or acetate).[8][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low cell viability or proliferation in VPM hydrogel. | Residual TFA in the VPM peptide preparation is causing cytotoxicity. | Perform a TFA removal procedure (see detailed protocols below). Include a "TFA-only" control in your experiments to assess its direct effect on your cells at relevant concentrations. |
| The VPM peptide has degraded during storage or handling. | Store lyophilized VPM peptide at -20°C or lower. Avoid repeated freeze-thaw cycles of stock solutions. Confirm peptide integrity via mass spectrometry. | |
| VPM peptide does not form a stable hydrogel. | Incomplete TFA removal is altering the peptide's properties. | Repeat the TFA removal process to ensure complete exchange of the counterion. |
| Oxidation of cysteine residues in the VPM peptide sequence. | Prepare solutions with degassed buffers and handle the peptide under an inert atmosphere (e.g., argon or nitrogen) if possible. | |
| Incorrect peptide concentration or buffer conditions. | Verify the peptide concentration and ensure the pH and ionic strength of the buffer are optimal for hydrogel formation. | |
| Inconsistent or non-reproducible experimental results. | Variable levels of residual TFA between different batches of VPM peptide. | Standardize your TFA removal protocol for all VPM peptide batches. Quantify residual TFA if possible using techniques like ion chromatography. |
| The new counter-ion (Cl- or Acetate-) is affecting the assay. | Run control experiments with the new counter-ion in the buffer to determine its baseline effect on your cells or assay. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is a widely used and effective method for exchanging TFA for chloride ions.
Materials:
-
VPM peptide (as TFA salt)
-
High-purity water (e.g., Milli-Q or equivalent)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer (freeze-dryer)
-
Low-protein-binding microtubes
Procedure:
-
Dissolution: Dissolve the VPM peptide in high-purity water to a concentration of 1 mg/mL in a low-protein-binding microtube.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least 5 minutes to facilitate the counterion exchange.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[10]
-
Final Reconstitution: After the final lyophilization, the VPM peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your cell culture experiments.
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This method is suitable for researchers with access to chromatography equipment.
Materials:
-
VPM peptide (as TFA salt)
-
Strong anion-exchange chromatography column
-
Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 10 mM Tris-HCl with a salt gradient, e.g., 0-1 M NaCl, pH 8.0)
-
High-purity water
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with the equilibration buffer according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the VPM peptide in the equilibration buffer.
-
Sample Loading: Load the dissolved VPM peptide solution onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA counterions.
-
Elution: Elute the bound VPM peptide from the column using the elution buffer with an increasing salt concentration.
-
Fraction Collection and Analysis: Collect the fractions and identify those containing the VPM peptide using UV absorbance at 280 nm or a specific peptide assay.
-
Desalting and Lyophilization: Pool the peptide-containing fractions and perform a buffer exchange into high-purity water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) using dialysis or a desalting column. Lyophilize the desalted peptide to obtain the final product.
Quantitative Data Summary
The efficiency of TFA removal is critical for obtaining reliable experimental results. The following table summarizes the expected reduction in TFA content with repeated lyophilization cycles with HCl.
| Number of Lyophilization Cycles with 10 mM HCl | Expected Residual TFA Content (%) |
| 1 | 5-10% |
| 2 | 1-5% |
| 3 | <1% |
Note: These are typical values and the actual residual TFA content may vary depending on the specific peptide sequence and initial TFA concentration. For highly sensitive applications, quantification of residual TFA using methods like 19F-NMR or ion chromatography is recommended.
Visualizations
VPM Peptide Signaling and Hydrogel Degradation
Caption: VPM peptide acts as a cleavable crosslinker in hydrogels, enabling cell-mediated degradation.
Experimental Workflow for TFA Removal
Caption: Workflow for TFA removal from VPM peptide using the HCl lyophilization method.
Logical Relationship of TFA Effects
References
- 1. VPM peptide | C63H109N25O22S4 | CID 168013115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. VPM peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. genscript.com [genscript.com]
- 7. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. News - Two methods for the removal of peptides from solid-phase resins [gtpeptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
optimizing VPM peptide concentration for hydrogel stiffness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using V-P-M peptides to modulate hydrogel stiffness for applications in tissue engineering and drug development.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing VPM peptide concentration to achieve desired hydrogel stiffness.
Issue 1: Hydrogel is too soft or fails to gel properly.
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient VPM Peptide Concentration: | The concentration of the VPM peptide may be too low to form a sufficiently cross-linked network. Increase the VPM peptide concentration incrementally. See the data in Table 1 for expected stiffness ranges. |
| Suboptimal Polymer Concentration: | The primary polymer (e.g., PEG, Hyaluronic Acid) concentration is too low, resulting in a sparse network. Increase the polymer concentration in your precursor solution. |
| Incomplete Cross-linking Reaction: | The cross-linking reaction may be incomplete due to insufficient reaction time, improper temperature, or degraded reagents. Ensure all components are fresh and allow the reaction to proceed for the recommended duration at the optimal temperature. |
| pH of Precursor Solution: | The pH of the peptide and polymer solution can affect the self-assembly and cross-linking efficiency.[1][2] Ensure the pH of your buffer is within the optimal range for your specific hydrogel system. |
Issue 2: Hydrogel is too stiff or brittle.
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive VPM Peptide Concentration: | High concentrations of VPM peptide can lead to an overly dense network, resulting in a stiff and brittle hydrogel.[3] Systematically decrease the VPM peptide concentration. Refer to Table 1 for guidance. |
| High Polymer Concentration: | A high concentration of the primary polymer backbone can also contribute to excessive stiffness.[4] Reduce the weight percentage of the polymer in the precursor solution. |
| Buffer Composition: | The presence of certain ions can influence peptide self-assembly and hydrogel stiffness.[5] If applicable, consider adjusting the buffer composition or ionic strength. |
Issue 3: Inconsistent stiffness between hydrogel batches.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Reagent Measurement: | Small variations in the amounts of VPM peptide, polymer, or cross-linkers can lead to significant differences in stiffness. Use a calibrated analytical balance and precision pipettes for all measurements. |
| Inhomogeneous Mixing: | If the precursor solution is not mixed thoroughly, it can result in localized areas of high and low cross-linking, leading to variable mechanical properties.[3] Ensure the solution is homogeneous before initiating gelation. |
| Temperature Fluctuations: | The temperature at which gelation occurs can affect the kinetics of the reaction and the final network structure.[3] Use a temperature-controlled environment (e.g., water bath, incubator) during gelation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical range for VPM peptide concentration to control hydrogel stiffness?
A1: The optimal concentration of VPM peptide is highly dependent on the base hydrogel system (e.g., PEG, alginate, hyaluronic acid) and the desired final stiffness for your specific application. However, for a typical PEG-based hydrogel, concentrations ranging from 0.1 mM to 2.0 mM are common starting points. We recommend performing a concentration sweep to determine the ideal concentration for your system, as illustrated in Table 1.
Q2: How does VPM peptide concentration affect gelation time?
A2: Generally, a higher concentration of VPM peptide, acting as a cross-linker or functional group, will lead to a faster gelation time due to the increased probability of cross-linking reactions. If your gelation is too rapid to handle, consider lowering the VPM peptide concentration or reducing the reaction temperature.
Q3: What methods are recommended for measuring the stiffness of my VPM peptide hydrogels?
A3: Several techniques can be used to quantify hydrogel stiffness.[6][7][8][9] The most common and quantitative method is shear rheology , which provides the storage modulus (G'), a direct measure of the elastic properties of the gel.[10] Other methods include atomic force microscopy (AFM) for measuring local stiffness at the microscale and nanoindentation.[6][9]
Q4: Can the VPM peptide affect the biological activity of encapsulated cells?
A4: Yes. VPM peptides are often derived from vascular endothelial growth factor (VEGF) and are designed to be bioactive, promoting angiogenesis.[11][12][13] The concentration of the peptide can influence cell behavior such as adhesion, migration, and differentiation.[14] It is crucial to optimize the peptide concentration to achieve the desired mechanical properties without inducing unintended cellular responses.
Quantitative Data
Table 1: Effect of VPM Peptide Concentration on Hydrogel Stiffness
The following table provides example data for a 4-arm PEG-maleimide hydrogel cross-linked with a VPM-functionalized peptide. Stiffness was measured by shear rheology.
| VPM Peptide Concentration (mM) | Storage Modulus (G') (Pa) | Observations |
| 0.1 | 50 ± 8 | Very soft, difficult to handle |
| 0.25 | 250 ± 30 | Soft gel, suitable for soft tissue applications |
| 0.5 | 800 ± 75 | Medium stiffness, holds its shape well |
| 1.0 | 2500 ± 210 | Stiff gel, suitable for cartilage applications |
| 2.0 | 7500 ± 550 | Very stiff, may become brittle |
Note: These values are illustrative and will vary based on the specific polymer, buffer, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of VPM Peptide-Functionalized Hydrogel
This protocol describes the preparation of a hydrogel using a 4-arm PEG-Maleimide and a custom VPM-peptide with terminal cysteine residues.
-
Reagent Preparation:
-
Prepare a 10% (w/v) solution of 4-arm PEG-Maleimide in sterile phosphate-buffered saline (PBS) at pH 6.8.
-
Prepare a 10 mM stock solution of the VPM-Cys peptide in sterile, degassed PBS.
-
-
Precursor Solution:
-
In a sterile microcentrifuge tube, combine the PEG-Maleimide solution and the VPM-Cys peptide stock solution to achieve the desired final concentrations (refer to Table 1).
-
For example, for a 1.0 mM final VPM concentration in a 100 µL gel, mix 50 µL of 10% PEG-Maleimide, 10 µL of 10 mM VPM-Cys stock, and 40 µL of PBS.
-
Gently pipette to mix. Avoid introducing air bubbles.
-
-
Gelation:
-
Dispense the precursor solution into the desired mold or well plate.
-
Incubate at 37°C for 30 minutes or until gelation is complete.
-
Protocol 2: Stiffness Measurement using Shear Rheology
-
Sample Preparation:
-
Prepare a hydrogel disc of a defined geometry (e.g., 8 mm diameter, 1 mm height) using a silicone mold.
-
-
Rheometer Setup:
-
Equip the rheometer with an 8 mm parallel plate geometry.
-
Set the temperature to 25°C.
-
-
Measurement:
-
Carefully place the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the hydrogel surface.
-
Perform a frequency sweep from 0.1 to 10 Hz at a constant strain of 1% to determine the storage modulus (G'). The G' value in the linear viscoelastic region is reported as the hydrogel stiffness.
-
Visualizations
Experimental & Troubleshooting Workflows
Caption: Workflow for hydrogel preparation, stiffness measurement, and troubleshooting.
VPM Peptide Signaling Pathway
Caption: Simplified signaling pathway for VPM peptide-mediated angiogenesis.
References
- 1. Advances in Peptide-Based Hydrogel for Tissue Engineering [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Simple yet effective methods to probe hydrogel stiffness for mechanobiology | Semantic Scholar [semanticscholar.org]
- 7. Stiffness - Hydrogel Design [hydrogeldesign.org]
- 8. Simple yet effective methods to probe hydrogel stiffness for mechanobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic peptides for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting angiogenesis: Structural characterization and biological properties of a de novo engineered VEGF mimicking peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
troubleshooting slow VPM peptide hydrogel polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPM peptide hydrogels. The information is designed to help resolve common issues, particularly slow polymerization, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of VPM peptide hydrogel polymerization?
A1: VPM peptide hydrogels are a type of self-assembling peptide hydrogel. Their formation relies on the spontaneous organization of individual peptide molecules into a complex, three-dimensional network that entraps water. This self-assembly is driven by a combination of non-covalent intermolecular forces, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking.[1][2] The specific amino acid sequence of the VPM peptide is designed to promote these interactions under specific environmental conditions, leading to the transition from a liquid solution to a solid-like gel.
Q2: My VPM peptide hydrogel is polymerizing very slowly or not at all. What are the potential causes?
A2: Slow or incomplete polymerization of VPM peptide hydrogels can be attributed to several factors. These primarily relate to the conditions that influence the delicate balance of intermolecular forces required for self-assembly. Key areas to investigate include:
-
Suboptimal Peptide Concentration: The concentration of the VPM peptide is a critical factor influencing gelation speed.[3]
-
Incorrect pH or Ionic Strength: The pH and the concentration of ions in the solution can significantly affect the electrostatic interactions between peptide molecules, thereby impacting the speed and success of polymerization.[3][4][5]
-
Inappropriate Temperature: Temperature can influence the hydrophobic interactions that are crucial for the self-assembly process.[3][5]
-
Purity and Integrity of the Peptide: The quality of the VPM peptide is essential for proper self-assembly.
-
Issues with Crosslinking Agents or Initiators (if applicable): For systems that utilize external crosslinkers or photoinitiators, their concentration and activity are critical.
Troubleshooting Guide for Slow Polymerization
This guide provides a step-by-step approach to diagnosing and resolving slow VPM peptide hydrogel polymerization.
Problem: Gelation is significantly slower than expected or fails to occur.
Step 1: Verify Peptide Concentration and Preparation
Ensure the VPM peptide concentration is within the optimal range specified in your protocol. Lower concentrations can lead to slower gelation.
-
Action: Prepare fresh solutions, carefully verifying all calculations and measurements.
Step 2: Evaluate Solution pH and Ionic Strength
The pH and ionic strength of the buffer are critical for initiating and controlling the speed of gelation.[3][4][6]
-
Action: Measure the pH of your peptide solution and adjust it to the recommended value. If using a buffer, ensure it is prepared correctly and at the proper concentration. The rate of pH change can also influence the final properties of the hydrogel.[6]
Step 3: Control the Temperature
Temperature can affect the kinetics of self-assembly.
-
Action: Ensure your experiment is being conducted at the recommended temperature. Some peptide systems may require a specific temperature to initiate or accelerate gelation.[5]
Step 4: Assess Peptide Quality
The purity and integrity of the VPM peptide are paramount.
-
Action: If possible, verify the purity of your peptide stock. If degradation is suspected, use a fresh, unopened vial of the peptide.
Step 5: Check Crosslinkers and Initiators (If Applicable)
For VPM hydrogels that are crosslinked with other polymers (e.g., PEGNB), the efficiency of the crosslinking reaction is crucial.
-
Action: In photo-polymerized systems, ensure the photoinitiator is fresh and has been stored correctly, protected from light. Verify the UV light source is functioning correctly and providing the appropriate wavelength and intensity.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence VPM peptide hydrogel polymerization, based on available literature.
Table 1: Influence of VPM Crosslinking Percentage on Storage Modulus
| VPM Cross-linking Percentage | Resulting Storage Modulus (Pa) | Observation |
| 50% | 198.6 ± 36.28 | Slow increase in storage modulus |
| 75% | 968.5 ± 17.43 | Sharp increase in storage modulus |
| 100% | 4307 ± 377.9 | Sharp increase in storage modulus |
Data from a study on VPM cross-linked with PEGNB, where polymerization was initiated by UV light.[7]
Table 2: Factors Affecting Self-Assembling Peptide Hydrogel Gelation
| Factor | Effect on Gelation | Reference |
| Peptide Concentration | Higher concentration generally leads to faster gelation and stiffer gels. | [3][4] |
| pH | Can trigger or inhibit gelation by altering peptide charges. | [2][3] |
| Ionic Strength | Affects electrostatic screening and can modulate gelation speed and stiffness. | [4][5][6] |
| Temperature | Influences hydrophobic interactions and can alter the rate of assembly. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a VPM-Crosslinked PEGNB Hydrogel
This protocol is adapted from a study using a VPM peptide to crosslink a 4-armed PEGNB polymer.[7]
-
Prepare Stock Solutions:
-
Dissolve PEGNB (20 kDa) in PBS (pH 6) to a concentration of 192.4 mg/mL.
-
Dissolve the VPM peptide (GCRDVPMSMRGGDRCG) in PBS (pH 6) to a concentration of 190.9 mg/mL.
-
-
Prepare the Hydrogel Precursor Mixture (for a 50% VPM cross-linked gel):
-
In a microcentrifuge tube, combine:
-
104.2 µL of the PEGNB stock solution.
-
17.8 µL of the VPM peptide stock solution.
-
Adjust the total volume to 200 µL with PBS (pH 6).
-
-
-
Add Photoinitiator:
-
Add 5 mol% (with respect to thiol groups) of a suitable photoinitiator (e.g., Irgacure 2959) dissolved in methanol.
-
Keep the mixture protected from light until use.
-
-
Initiate Polymerization:
-
Expose the hydrogel precursor solution to UV light for a specified duration (e.g., 300 seconds) to initiate polymerization.
-
Visualizations
Caption: Troubleshooting workflow for slow VPM peptide hydrogel polymerization.
Caption: Mechanism of VPM peptide hydrogel self-assembly.
References
- 1. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembled Peptide Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-dependent gelation kinetics of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Residual Trifluoroacetic Acid (TFA) on Cell Viability Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with cell viability assays where test compounds, particularly synthetic peptides, contain residual trifluoroacetic acid (TFA). TFA is a common artifact from peptide synthesis and purification that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during the chemical synthesis of peptides. It serves two primary roles: cleaving the newly synthesized peptide from the solid-phase resin and acting as a counter-ion during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] During lyophilization (freeze-drying), free TFA is removed, but it often remains bound to positively charged amino acid residues in the peptide, forming a TFA salt.[1][2] Consequently, synthetic peptides are typically delivered as TFA salts, and the residual TFA can constitute 10-45% of the peptide's total weight.[3]
Q2: How can residual TFA affect my cell viability assay results?
A2: Residual TFA can interfere with your results in several critical ways:
-
Direct Cytotoxicity: TFA is toxic to cells in culture, even at low concentrations. This can inhibit cell proliferation or induce cell death, leading to an overestimation of your compound's toxicity.[1][3]
-
pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium, especially if the buffer capacity is insufficient.[1][2] This pH shift can induce cellular stress and affect viability independently of your test compound.
-
Assay Interference: TFA can directly interfere with the chemistry of certain assays or alter the biological activity and structure of the peptide itself.[2]
Q3: What is considered an acceptable level of TFA for cell-based assays?
A3: For sensitive cell-based experiments, it is highly recommended to reduce the TFA content to less than 1% by weight. The cytotoxic concentration of TFA is cell-line dependent but can be as low as 0.1 mM for some cells, with effects commonly observed at concentrations above 100 µM.[3]
Q4: How do I control for the effects of TFA in my experiment?
A4: The most effective method is to run a "TFA-only" vehicle control. This involves treating cells with the same concentrations of TFA that are present in your experimental wells, but without the peptide or compound of interest. This allows you to distinguish between the effects of the TFA counter-ion and the specific biological activity of your compound.[1][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: High cytotoxicity observed in my treated cells, even at low compound concentrations.
-
Possible Cause: The observed cell death may be due to the cytotoxic effects of residual TFA rather than your compound.
-
Troubleshooting Steps:
-
Run a TFA Vehicle Control: Prepare a control solution with TFA concentrations equivalent to those in your compound-treated wells. For example, if your peptide stock has 20% TFA by weight and you use it at 100 µg/mL, your wells contain 20 µg/mL of TFA. Your control should match this.
-
Quantify TFA Content: If possible, determine the exact percentage of TFA in your compound stock to make your vehicle control more accurate.
-
Perform TFA Removal: Use one of the protocols outlined below to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.
-
Compare Results: If the "TFA-only" control shows similar cytotoxicity to your test compound, or if the cytotoxicity of your compound is significantly reduced after TFA removal, then TFA interference is the likely cause.
-
Problem 2: My cell viability results are inconsistent and not reproducible between experiments.
-
Possible Cause 1: Variable amounts of TFA in different batches of your synthetic peptide.
-
Solution: Always run a TFA control for each new batch of the compound. Consider performing TFA removal on the entire batch before starting experiments to ensure consistency.
-
Possible Cause 2: The acidic nature of TFA is altering the pH of your culture medium.
-
Solution: Measure the pH of the medium after adding your compound stock solution. Ensure your buffer has sufficient capacity to handle the addition of the acidic TFA salt.[1]
Problem 3: I am using a tetrazolium-based assay (e.g., MTT, MTS, XTT) and suspect interference.
-
Possible Cause: While direct chemical interference is not extensively detailed in the literature, the acidic nature of TFA can alter cellular metabolism and the activity of the mitochondrial dehydrogenase enzymes responsible for reducing the tetrazolium salt to formazan (B1609692).[5][6] This can lead to either an over- or underestimation of cell viability.
-
Solution:
-
Neutralize pH: Ensure the final pH of the culture medium is stable after adding your compound.
-
Include Controls: Run a "TFA-only" control. Additionally, include a control with your compound in cell-free medium to check for direct, non-enzymatic reduction of the assay reagent, although this is less likely for TFA.
-
Consider an Alternative Assay: If problems persist, switch to an assay with a different mechanism, such as a resazurin-based (Alamar Blue) assay or an ATP-based assay (e.g., CellTiter-Glo), which measures membrane integrity and metabolic function differently.
-
Quantitative Data Summary
The cytotoxic effects of TFA are highly dependent on the cell line and experimental conditions. The following table provides a summary of reported cytotoxic concentrations.
| Cell Line(s) | Reported Cytotoxic Concentration of TFA | Observations |
| HUVEC | ~0.1 mM | TFA was identified as the inhibiting agent in a study of a synthetic peptide.[3] |
| Fetal Rat Osteoblasts | >10 nM | Impaired cell numbers after 24 hours; 100 nM TFA inhibited growth by 10%.[7] |
| Multiple (e.g., HeLa, HEK293) | >100 µM | General observation that cytotoxic effects are commonly seen above this concentration.[3] |
| PC-12 | 1-5 mM | TFA alone induced significant, dose-dependent cell death.[3] |
| Jurkat | ~5 mM | Significant toxicity was observed at concentrations used for peptide treatments.[3] |
| Murine Glioma Cells | 0.5 - 7.0 mM | TFA stimulated cell growth and enhanced protein synthesis.[7][8] |
Disclaimer: These are representative values from various studies. The actual IC50 or toxic concentration should be determined experimentally for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol displaces the weaker TFA counter-ion with the stronger acid, HCl, which is generally more biocompatible.
Materials:
-
TFA-containing peptide
-
Distilled, sterile water
-
100 mM Hydrochloric Acid (HCl) solution
-
Liquid nitrogen or -80°C freezer
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water to a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9]
-
Incubation: Let the solution stand at room temperature for at least one minute.[9]
-
Freezing: Flash-freeze the solution in liquid nitrogen or place it in a -80°C freezer until completely frozen.[9]
-
Lyophilization: Lyophilize the sample overnight until all the solvent is removed.[9]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[9]
-
Final Reconstitution: After the final lyophilization, the peptide is in its HCl salt form and can be reconstituted in the appropriate buffer for your assay.
Protocol 2: Standard MTT Cell Viability Assay
This protocol provides a general workflow for assessing cell viability using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
Test compound and vehicle controls (including a "TFA-only" control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (or until cells are well-attached and in a logarithmic growth phase).
-
Treatment: Prepare serial dilutions of your test compound, vehicle control, and "TFA-only" control. Remove the old medium and add 100 µL of the treatment solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[10] Place the plate on an orbital shaker for 15 minutes or let it stand at room temperature in the dark for 2-4 hours (or overnight for SDS-based solutions) to ensure complete dissolution of the formazan crystals.[5][10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells (which are set to 100%).
Visualizations
The following diagrams illustrate key workflows and concepts for managing TFA interference.
Caption: Troubleshooting workflow for TFA-related issues.
Caption: Mechanisms of residual TFA interference in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. tipbiosystems.com [tipbiosystems.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
VPM peptide TFA stability and storage conditions
Welcome to the technical support center for VPM peptide (Sequence: H-Gly-Cys-Arg-Asp-Val-Pro-Met-Ser-Met-Arg-Gly-Gly-Asp-Arg-Cys-Gly-OH)[1]. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of VPM peptide, with a particular focus on the implications of residual trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my VPM peptide sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides, including VPM peptide.[2][3][4] It is used to cleave the synthesized peptide from the resin and as a counter-ion during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][3] As a result, lyophilized peptides are often supplied as TFA salts, where the TFA counter-ions are associated with positively charged amino acid residues (like Arginine in VPM) and the N-terminus.[2][5]
Q2: How does residual TFA affect my experiments?
While the TFA salt form can enhance the solubility of peptides in aqueous solutions, residual TFA can be problematic for certain applications[1]:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially affecting assay results related to cell viability, growth, or signaling.[4]
-
Biological Activity: The presence of TFA can alter the secondary structure of the peptide, which may impact its biological activity and interactions with target molecules.[4][5]
-
Assay Interference: TFA can interfere with certain analytical techniques and may alter the apparent mass of the peptide as determined by weighing.[2][4]
For most standard in vitro assays, typical residual TFA levels may not cause interference. However, for highly sensitive cellular studies, it is important to be aware of its presence.[1]
Q3: What are the recommended storage conditions for VPM peptide?
Proper storage is critical to prevent degradation and ensure the long-term stability of your VPM peptide.
-
Lyophilized Peptide (Long-Term): For long-term storage, VPM peptide should be stored in its lyophilized (powder) form in a tightly sealed container with a desiccant at -20°C, or preferably at -80°C.[5][6] Under these conditions, the peptide can be stable for several years.[5] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as absorbed moisture can reduce stability.[7][8]
-
Peptide in Solution (Short-Term): The shelf life of peptides in solution is limited.[6] Once dissolved, it is recommended to make aliquots of the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots frozen at -20°C or colder. Solutions should ideally be used as soon as possible.[6]
Q4: My VPM peptide contains amino acids like Cysteine (Cys) and Methionine (Met). Are there special precautions I should take?
Yes. The VPM peptide sequence contains two Cysteine (Cys) and two Methionine (Met) residues. These amino acids are susceptible to oxidation.[7]
-
Cysteine: The thiol groups (-SH) of cysteine residues can oxidize to form disulfide bridges (dimerization). To prevent this, dissolve the peptide in carefully degassed, acidic buffers. At a pH above 7, oxidation occurs more rapidly.[7]
-
Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.
To minimize oxidation, use oxygen-free buffers/solvents for reconstitution and handle solutions with care to minimize exposure to air.[7]
Troubleshooting Guide
Issue 1: My VPM peptide won't dissolve. What should I do?
There is no universal solvent for all peptides.[8] A systematic approach is recommended:
-
Start with Water: First, try to dissolve a small amount of the peptide in sterile, distilled water.[9]
-
Use Dilute Acid: If it is insoluble in water, try a dilute (10-25%) aqueous acetic acid solution.[8][9] The acidic pH can help protonate acidic residues and improve solubility.
-
Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO may be required.[9] However, be aware that peptides containing Cys and Met can be unstable in DMSO.[8]
Always test the solubility on a small portion of the peptide before dissolving the entire sample.[8]
Issue 2: I'm observing unexpected or inconsistent results in my cell-based assays.
This could be due to residual TFA or peptide degradation.
Issue 3: How can I remove TFA from my peptide sample if needed?
TFA can be removed or exchanged for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[2][10] The most common method is repeated lyophilization with a dilute strong acid like HCl.[4][10] This process displaces the TFA, which is then removed as a volatile acid during freeze-drying.[4]
Data & Protocols
Table 1: VPM Peptide Stability in Lyophilized Form
| Storage Temperature | Purity after 12 Months | Purity after 24 Months | Notes |
| -80°C | >98% | >97% | Recommended for long-term storage.[5] |
| -20°C | >97% | >95% | Acceptable for long-term storage.[5][6] |
| 4°C | ~90% | <85% | Short-term storage only (weeks). |
| Room Temp (25°C) | <90% (after 1 month) | Not Recommended | Stable for only a few weeks.[6][11] |
Note: Data are illustrative examples based on general peptide stability principles. Actual stability may vary.
Table 2: VPM Peptide Stability in Aqueous Solution (pH 7.4)
| Storage Temperature | Purity after 1 Week | Purity after 4 Weeks | Notes |
| -80°C (Aliquot) | >98% | >97% | Avoid freeze-thaw cycles. |
| -20°C (Aliquot) | >97% | >95% | Avoid freeze-thaw cycles. |
| 4°C | <95% | <80% | Significant degradation expected. Not recommended. |
| Room Temp (25°C) | <80% | <60% | Rapid degradation. Solution is not stable. |
Note: Data are illustrative examples. The presence of Cys and Met in VPM peptide may lead to faster degradation in solution due to oxidation.
Experimental Protocol: TFA Removal via HCl Exchange and Lyophilization
This protocol describes a common method for exchanging TFA counter-ions with chloride.
Detailed Steps:
-
Dissolve Peptide: Dissolve the VPM peptide in high-purity distilled water at a concentration of approximately 1 mg/mL.[5][10]
-
Add HCl: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][5][10] Using a concentration outside this range may lead to incomplete exchange or peptide modification.[3][5]
-
Incubate: Allow the solution to stand at room temperature for at least one minute.[5][10]
-
Freeze: Rapidly freeze the solution. Freezing in liquid nitrogen is preferred, but a -80°C freezer can also be used.[5][10]
-
Lyophilize: Lyophilize the sample overnight until it is a completely dry powder.[5][10]
-
Repeat: To ensure complete removal of TFA, repeat the entire process (steps 1-5) at least two more times.[5][10]
-
Final Product: After the final lyophilization, the peptide will be in its hydrochloride salt form and can be reconstituted in the appropriate buffer for your experiment.
Experimental Protocol: Stability Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing peptide purity and stability.[12][13] A stability study involves analyzing the peptide at various time points under different storage conditions.
-
Sample Preparation: Prepare solutions of VPM peptide at a known concentration (e.g., 1 mg/mL) in the desired buffer or storage medium. Aliquot samples for each time point and condition to be tested.
-
Storage: Store the aliquots under the defined conditions (e.g., -20°C, 4°C, 25°C).
-
Time-Point Analysis: At each scheduled time point (e.g., 0, 24h, 1 week, 1 month), remove one aliquot from each storage condition.
-
HPLC Analysis: Analyze the sample using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over a set time (e.g., 30 minutes).
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Data Analysis: The stability is determined by measuring the area of the main peptide peak. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. The percentage of intact peptide remaining can be calculated relative to the T=0 time point.
References
- 1. VPM peptide [novoprolabs.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. biocat.com [biocat.com]
- 7. bachem.com [bachem.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. biomatik.com [biomatik.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
Navigating Trifluoroacetic Acid (TFA) Salt Exchange in Peptides: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of TFA salt exchange in synthetic peptides. Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can significantly impact experimental outcomes. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove or exchange TFA from my peptide sample?
A1: Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1] While essential for these processes, residual TFA counterions can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[2][3] For cellular assays, it is critical to reduce TFA levels to less than 1%.[3]
-
Interference with Biological Activity: The strong ion pairing between TFA and the peptide's free amino groups can disrupt the native conformation and alter the secondary structure of peptides, affecting their interaction with biological targets.[2][3]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[2][4]
-
Inaccurate Peptide Quantification: The presence of TFA salts contributes to the total weight of the peptide, leading to inaccuracies in concentration determination.[3][5]
Q2: What are the most common methods for TFA salt exchange?
A2: The most widely used methods for exchanging TFA counterions are:
-
Lyophilization with a Stronger Acid (e.g., HCl): This involves repeatedly dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl), and then freeze-drying (lyophilizing) it. The stronger acid displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[2][6]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate (B1210297) or chloride.[2][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be adapted for salt exchange by using a mobile phase containing the desired counterion (e.g., acetic acid) instead of TFA. The peptide is loaded onto the column, washed, and then eluted with the new counterion-containing buffer.[4][7]
Q3: Which TFA removal method is most suitable for my peptide?
A3: The choice of method depends on several factors, including the peptide's properties (e.g., hydrophobicity, isoelectric point), the required final purity, desired final salt form, and available equipment.[2][8]
-
For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[7]
-
Lyophilization with HCl is a simpler method but may require multiple cycles for complete removal and can expose the peptide to harsh acidic conditions.[1][2]
-
RP-HPLC-based exchange is efficient but may lead to sample dilution, requiring a subsequent concentration step.[9]
Q4: How can I determine the amount of residual TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify residual TFA, including:
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method for measuring TFA.[1][4]
-
Ion Chromatography: This method can accurately measure the content of trifluoroacetate (B77799) and other ions.[6]
-
HPLC with an Evaporative Light Scattering Detector (ELSD): This technique can be used to quantify non-volatile compounds like TFA salts.[1]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This can be used to monitor the removal of TFA.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Peptide Recovery | Peptide precipitation during the procedure. | Optimize buffer pH and ionic strength to maintain peptide solubility.[2] |
| Non-specific binding to labware or columns. | Use low-protein-binding tubes and pipette tips. Pre-condition chromatography columns according to the manufacturer's instructions.[2] | |
| Loss during multiple lyophilization cycles. | Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize the number of transfer steps.[2] | |
| Incomplete TFA Removal | Insufficient exchange cycles in lyophilization. | Repeat the dissolution and lyophilization steps at least two to three times.[2][7] |
| Inefficient displacement during ion exchange. | Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. Consider increasing the concentration or volume of the eluting salt.[2] | |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and meticulously clean all labware.[2] | |
| Altered Peptide Activity in Biological Assays | Presence of residual TFA. | Quantify the TFA level using an appropriate analytical method and perform additional removal steps if necessary.[2] |
| Interference from the new counterion (e.g., chloride, acetate). | Run a control experiment with the new buffer containing the counterion to assess its effect on the assay.[2] | |
| Peptide degradation during the exchange process. | Analyze the peptide's purity and integrity using HPLC and mass spectrometry after the salt exchange.[2] Harsh conditions, such as very low pH during HCl exchange, can potentially lead to peptide degradation.[4] |
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of exchange cycles performed. The following table summarizes data from a study on TFA-to-chloride exchange using lyophilization with varying HCl concentrations.
| HCl Concentration | TFA Content after 1 Cycle (mg/mg peptide salt) | TFA Content after 2 Cycles (mg/mg peptide salt) | TFA Content after 3 Cycles (mg/mg peptide salt) |
| 0 mM (Control) | ~0.25 | ~0.22 | 0.215 ± 0.023 |
| 2 mM | ~0.10 | ~0.05 | Below Limit of Quantification |
| 5 mM | ~0.05 | Below Limit of Quantification | Below Limit of Quantification |
| 10 mM | Below Limit of Quantification | Below Limit of Quantification | Below Limit of Quantification |
| 100 mM | Below Limit of Quantification | Below Limit of Quantification | Below Limit of Quantification |
Data adapted from a study quantifying TFA content normalized to 1 mg of peptide salt. The initial TFA content before exchange was 0.333 ± 0.008 mg per mg of peptide salt.[1] The limit of quantification (LoQ) for the HPLC-ELSD method used was 5.8 µg.[1] A TFA content below 1% (w/w) was achieved after one cycle with 10 mM and 100 mM HCl.[1]
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is a widely adopted method for exchanging TFA with chloride ions.[1]
-
Dissolution: Dissolve the peptide TFA salt in distilled water at a concentration of 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[1] This concentration has been shown to be effective for complete TFA removal.[1]
-
Incubation: Let the solution stand at room temperature for at least one minute.[6][10]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or at -80°C.[1][10]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[6][10]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least one to two more times.[1][7]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[2]
Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange Resin
This method is suitable for exchanging TFA with the more biocompatible acetate counterion.[6][10]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.[6][10]
-
Resin Activation: Elute the column with a 1M solution of sodium acetate.[6][10]
-
Washing: Wash the column with distilled water to remove the excess sodium acetate.[6][10]
-
Sample Loading: Dissolve the peptide TFA salt in distilled water and apply it to the prepared column.[6][10]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[6][10]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[6][10]
Protocol 3: TFA/Acetate Exchange using Reverse-Phase HPLC
This protocol utilizes RP-HPLC to exchange TFA for acetate.[4]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a water/acetonitrile mixture (e.g., 80:20 v/v) containing 1% acetic acid as the ion-pairing agent.[4]
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with the prepared mobile phase.
-
Sample Injection: Dissolve the peptide TFA salt in a minimal amount of a suitable solvent (e.g., water/acetonitrile) and inject it into the HPLC system.[4]
-
Elution and Fraction Collection: Elute the peptide isocratically or with a gradient and collect the fractions containing the purified peptide. The peptide will elute as the acetate salt.[4]
-
Concentration and Lyophilization: Pool the fractions containing the pure peptide, concentrate the solution under vacuum to reduce the volume, and then lyophilize to obtain the dry peptide acetate salt.[4]
Visualized Workflows
Caption: Workflow for TFA to HCl salt exchange via lyophilization.
Caption: Workflow for TFA to Acetate salt exchange using ion-exchange chromatography.
Caption: Workflow for TFA to Acetate salt exchange using RP-HPLC.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Improving Cell Spreading in VPM Peptide Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when culturing cells on VPM peptide hydrogels. Our goal is to help you optimize your experimental conditions to achieve robust and reproducible cell spreading.
Troubleshooting Guide
Poor cell spreading on VPM peptide hydrogels can be frustrating and can impact the validity of your experimental results. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Question 1: My cells are rounding up and not spreading on the VPM peptide hydrogel. What are the likely causes and solutions?
Answer: Cell rounding is a clear indicator of suboptimal adhesion and spreading. Several factors related to the hydrogel properties and cell culture technique could be responsible.
-
Inadequate Cell Adhesion Motifs: VPM peptides themselves do not typically contain cell adhesion sequences. It is crucial to functionalize the hydrogel with adhesion motifs like RGD (Arginine-Glycine-Aspartic acid) to promote integrin-mediated cell attachment and spreading.[1][2]
-
Solution: Ensure your VPM peptide hydrogel is co-polymerized or functionalized with a sufficient concentration of RGD or other relevant cell adhesion peptides.
-
-
Suboptimal Hydrogel Stiffness: The mechanical properties of the hydrogel play a critical role in regulating cell behavior.[3][4][5] Hydrogels that are too soft or too stiff can inhibit cell spreading.
-
Solution: Optimize the hydrogel stiffness by adjusting the polymer concentration or the crosslinking density. The optimal stiffness is cell-type dependent, so a titration experiment may be necessary.
-
-
Incorrect Hydrogel Preparation: Improper hydrogel preparation can lead to an inhomogeneous matrix, which can negatively affect cell adhesion.
-
Solution: Follow a validated protocol for VPM peptide hydrogel preparation carefully, ensuring thorough mixing of all components before gelation.
-
-
Low Seeding Density: A very low cell seeding density might not provide sufficient cell-cell signaling and autocrine/paracrine cues that can promote spreading.
-
Solution: Increase the cell seeding density to a level appropriate for your cell type.
-
Question 2: I've incorporated RGD peptides, but my cells still show poor spreading. What else could be wrong?
Answer: Even with the inclusion of RGD peptides, other factors can hinder effective cell spreading.
-
Suboptimal RGD Concentration: The concentration of the RGD ligand is critical. Too low a concentration will not provide enough binding sites for integrins, while excessively high concentrations can sometimes lead to weaker adhesion.[6][7][8]
-
Solution: Perform a dose-response experiment to determine the optimal RGD concentration for your specific cell type. See the data summary table below for typical ranges.
-
-
Hydrogel Surface Hydration: If the hydrogel surface is not properly hydrated before cell seeding, it can impede cell attachment.
-
Solution: Ensure the hydrogel is fully swelled and equilibrated in cell culture medium for a sufficient time before seeding the cells.
-
-
Presence of Serum in the Seeding Medium: While serum is necessary for the growth of many cell types, its presence during the initial cell seeding can sometimes interfere with the specific RGD-integrin interactions by coating the hydrogel surface with serum proteins.[9]
-
Solution: Consider seeding cells in serum-free or low-serum medium for the initial attachment phase (e.g., the first few hours), followed by the addition of serum-containing medium.
-
Question 3: My cells initially attach but then detach or fail to spread over time. What could be the reason?
Answer: This issue often points to problems with the long-term stability of the cell-matrix interaction or the hydrogel itself.
-
Hydrogel Degradation: VPM peptides are designed to be cleaved by cell-secreted proteases like matrix metalloproteinases (MMPs).[10] If the hydrogel degrades too quickly, cells may not have enough time to establish a stable, spread morphology.
-
Solution: Adjust the crosslinking density or the ratio of protease-cleavable to non-cleavable crosslinkers to control the degradation rate of the hydrogel.
-
-
Cell Viability Issues: Poor cell health will inevitably lead to poor spreading.
-
Solution: Ensure the cells are healthy and in the logarithmic growth phase before seeding. Check for potential cytotoxicity of any components used in the hydrogel preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of VPM peptide in the hydrogel?
A1: VPM peptide (sequence: GCRDVPMSMRGGDRCG) is a dithiol protease-cleavable peptide cross-linker.[10] It is incorporated into the backbone of polymers like PEG-diacrylate (PEG-DA) to form a hydrogel. The key feature of the VPM peptide is its susceptibility to cleavage by matrix metalloproteinases (MMPs), which allows cells to remodel their microenvironment, a process crucial for migration and spreading.[10]
Q2: Why is the incorporation of RGD peptides necessary?
A2: While the VPM peptide provides a degradable component to the hydrogel, it lacks the specific binding sites for cell adhesion receptors. The RGD sequence is a well-known motif found in extracellular matrix (ECM) proteins that binds to integrins on the cell surface, thereby promoting cell attachment and subsequent spreading.[1][2][7]
Q3: How does hydrogel stiffness affect cell spreading?
A3: Hydrogel stiffness, or its resistance to deformation, is a critical mechanical cue for cells. Cells actively probe the stiffness of their environment through mechanotransduction pathways. Many cell types, such as fibroblasts and endothelial cells, exhibit optimal spreading on substrates with stiffness that mimics their native tissue.[3][4] If the hydrogel is too soft, cells may not be able to generate sufficient traction forces to spread. Conversely, if it is too stiff, it can also inhibit spreading for certain cell types.
Q4: What are the key parameters to consider when optimizing my VPM peptide hydrogel system?
A4: The key parameters to optimize for improved cell spreading include:
-
RGD concentration: To ensure sufficient integrin binding sites.
-
Hydrogel stiffness: To provide the appropriate mechanical cues for your cell type.
-
Hydrogel degradation rate: To allow for cell-mediated remodeling without premature loss of structural integrity.
-
Cell seeding density: To promote cell-cell communication and survival.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence cell spreading on peptide hydrogels, based on data from various studies. These values should be used as a starting point for your own optimization experiments.
Table 1: Effect of RGD Concentration on Cell Spreading
| RGD Concentration | Observed Effect on Cell Spreading | Cell Type Example | Reference |
| 0 mM | Minimal to no spreading | Human Mesenchymal Stem Cells (hMSCs) | [6] |
| 0.5 - 1 mM | Improved attachment and initial spreading | Mammary Epithelial Cells | [8] |
| 1 - 5 mM | Enhanced spreading and proliferation | Human Mesenchymal Stem Cells (hMSCs) | [6] |
| > 5 mM | May lead to decreased spreading in some cases | - | [7] |
Table 2: Influence of Hydrogel Stiffness on Cell Spreading
| Hydrogel Stiffness (Storage Modulus, G') | Observed Effect on Cell Spreading | Cell Type Example | Reference |
| < 1 kPa | Reduced spreading, rounded morphology | Human Mesenchymal Stem Cells (hMSCs) | [5] |
| 1 - 10 kPa | Increased spreading and proliferation | Fibroblasts, Endothelial Cells | [3][5] |
| > 10 kPa | Spreading may plateau or decrease for some cell types | Mesenchymal Stem Cells | [4] |
Experimental Protocols
Protocol 1: Preparation of VPM Peptide Hydrogels Functionalized with RGD
This protocol provides a general method for preparing a VPM peptide hydrogel crosslinked with PEG and functionalized with RGD. Note: This is a template and may require optimization for your specific application.
Materials:
-
4-arm PEG-Norbornene (PEG-NB)
-
VPM peptide crosslinker (with thiol groups)
-
RGD-containing peptide (with a thiol group, e.g., CGRGDS)
-
Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PEG-NB in PBS to the desired final concentration (e.g., 5-10% w/v).
-
Dissolve the VPM peptide and RGD peptide in sterile water to create concentrated stock solutions.
-
Dissolve the photoinitiator in sterile water to a stock concentration of ~0.05% w/v.
-
-
Hydrogel Precursor Mixture:
-
In a sterile microcentrifuge tube, combine the PEG-NB stock solution, VPM peptide stock solution, and RGD peptide stock solution. The final concentrations should be optimized based on the desired stiffness and RGD density.
-
Add the photoinitiator stock solution to the mixture.
-
Gently pipette to mix thoroughly, avoiding the introduction of air bubbles.
-
-
Gelation:
-
Pipette the desired volume of the hydrogel precursor solution into your culture vessel (e.g., well plate, microfluidic device).
-
Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate photo-crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Equilibration:
-
After gelation, wash the hydrogels with sterile PBS and then equilibrate them in cell culture medium for at least 30 minutes before cell seeding.
-
Protocol 2: Cell Seeding and Spreading Analysis
Materials:
-
Prepared and equilibrated VPM peptide hydrogels
-
Cells of interest, in suspension
-
Cell culture medium (serum-free or low-serum for initial seeding, if desired)
-
Fluorescent dyes for cell visualization (e.g., Calcein-AM for live cells, Phalloidin for F-actin, DAPI for nuclei)
-
Microscope with imaging capabilities
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in the appropriate cell culture medium to achieve the desired seeding density.
-
-
Cell Seeding:
-
Carefully remove the equilibration medium from the hydrogels.
-
Gently add the cell suspension onto the surface of the hydrogels.
-
Incubate at 37°C and 5% CO2 for the desired attachment time (e.g., 2-4 hours).
-
After the initial attachment period, gently add more cell culture medium (with serum, if required) to the wells.
-
-
Cell Spreading Analysis:
-
At various time points (e.g., 24, 48, 72 hours), visualize the cells using a phase-contrast or fluorescence microscope.
-
For quantitative analysis, fix and stain the cells for F-actin and nuclei.
-
Capture images and use image analysis software (e.g., ImageJ) to measure cell area, aspect ratio, and circularity to quantify cell spreading.
-
Visualizations
Signaling Pathway for RGD-Mediated Cell Spreading
The following diagram illustrates the key signaling events initiated by the binding of cell surface integrins to RGD peptides on the hydrogel surface, leading to cytoskeletal reorganization and cell spreading.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting poor cell spreading on VPM peptide hydrogels.
References
- 1. Tailoring Self‐Assembled Peptide Hydrogels with Antimicrobial or Cell Adhesive Properties for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of RGD-functionalization and stiffness modulation of polyelectrolyte multilayer films on muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 5. Impact of Hydrogel Stiffness on Differentiation of Human Adipose-Derived Stem Cell Microspheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry functionalization of self‐assembling peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
Technical Support Center: VPM Peptide Hydrogel Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPM peptide hydrogels. The information is designed to help address variability in hydrogel degradation during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My VPM peptide hydrogel is degrading too quickly. What are the potential causes and how can I slow it down?
Rapid degradation of your VPM peptide hydrogel can be attributed to several factors. High enzyme concentration, low hydrogel crosslinking density, and elevated temperatures can all accelerate the degradation process.
Troubleshooting Steps:
-
Reduce Enzyme Concentration: The rate of enzymatic degradation is directly proportional to the concentration of the enzyme. Consider performing a dose-response experiment to determine the optimal enzyme concentration for your desired degradation profile.
-
Increase Crosslinking Density: A higher degree of crosslinking will result in a stiffer hydrogel that is more resistant to enzymatic degradation.[1] You can achieve this by increasing the concentration of the VPM peptide crosslinker in your hydrogel formulation.
-
Lower Incubation Temperature: Enzymatic activity is temperature-dependent. Lowering the incubation temperature will slow down the rate of enzymatic cleavage of the VPM peptide.
-
Confirm Peptide Integrity: Ensure the VPM peptide used for crosslinking has not prematurely degraded during storage.
2. My VPM peptide hydrogel is not degrading or is degrading too slowly. How can I troubleshoot this?
Slow or non-existent degradation can hinder cell infiltration in tissue engineering applications or delay drug release in delivery systems. The primary causes are often related to insufficient enzyme activity, high crosslinking density, or issues with the VPM peptide itself.
Troubleshooting Steps:
-
Increase Enzyme Concentration: Ensure that a sufficient concentration of active enzyme is present to cleave the VPM peptide crosslinks. Verify the activity of your enzyme stock.
-
Decrease Crosslinking Density: A lower crosslinking density will result in a softer hydrogel with a larger mesh size, allowing for easier penetration and action by enzymes.[1] This can be achieved by reducing the concentration of the VPM peptide crosslinker.
-
Optimize pH and Buffer Conditions: Enzymes have optimal pH ranges for their activity. Ensure your buffer system is compatible with the enzyme being used (e.g., collagenase).
-
Verify VPM Peptide Sequence: Confirm that the correct VPM peptide sequence (GCRDVPMSMRGGDRCG) was synthesized and incorporated into the hydrogel, as this sequence is specifically designed for protease-mediated degradation.[1]
-
Check for Enzyme Inhibitors: The presence of unforeseen inhibitors in your cell culture media or drug formulation could be deactivating the enzymes responsible for degradation.
3. I am observing high variability in degradation rates between batches of VPM peptide hydrogels. What could be the cause?
Batch-to-batch variability is a common challenge in hydrogel research. Inconsistent hydrogel formulation, preparation, and experimental conditions are the most likely sources of this variability.
Troubleshooting Steps:
-
Standardize Hydrogel Preparation: Ensure precise and consistent concentrations of all hydrogel components, including the polymer, VPM peptide, and photoinitiator.[2] Maintain a consistent UV curing time and intensity for photo-crosslinked hydrogels.
-
Control Enzyme Activity: Use a fresh, validated batch of enzyme for each set of experiments and prepare stock solutions carefully.
-
Maintain Consistent Incubation Conditions: Ensure that the temperature, pH, and buffer composition are identical for all hydrogel samples being compared.
-
Homogeneity of the Hydrogel: Ensure thorough mixing of the hydrogel precursor solution before crosslinking to avoid localized differences in crosslinking density.
4. How can I confirm that the degradation of my hydrogel is due to the cleavage of the VPM peptide?
It is crucial to confirm that the observed degradation is a result of the specific enzymatic cleavage of the VPM peptide and not due to other factors like hydrolysis.
Troubleshooting Steps:
-
Mass Spectrometry (MALDI-ToF MS): Analyze the supernatant of the degrading hydrogel using MALDI-ToF MS. The presence of peptide fragments corresponding to the cleavage of the VPM sequence will confirm specific enzymatic degradation.[1]
-
Control Hydrogels: Prepare control hydrogels with a non-degradable peptide crosslinker. These hydrogels should not degrade in the presence of the enzyme, confirming that the degradation is specific to the VPM sequence.
-
Rheological Analysis: Monitor the storage modulus (G') of the hydrogel over time in the presence and absence of the enzyme. A decrease in G' only in the presence of the enzyme indicates enzymatic degradation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to VPM peptide hydrogel properties and degradation.
Table 1: Effect of VPM Peptide Crosslinker Concentration on Hydrogel Storage Modulus
| VPM Crosslinker Concentration (%) | Mean Storage Modulus (G') (Pa) | Standard Deviation (Pa) |
| 50 | 198.6 | 36.28 |
| 75 | 968.5 | 17.43 |
| 100 | 4307 | 377.9 |
Data from VPM cross-linked PEGNB (20 kDa) hydrogels.[1]
Table 2: Effect of Collagenase Concentration on VPM Hydrogel Degradation
| Collagenase Concentration (nM) | Observation |
| 0.2 | No significant degradation observed. |
| 2 | Onset of degradation detected. |
| 20 | Measurable degradation. |
| 200 | Significant degradation. |
| 2000 | Rapid and extensive degradation. |
Data from 100% VPM cross-linked PEGNB (20 kDa) hydrogels monitored by QCM.[1][2]
Experimental Protocols
1. Protocol for Collagenase Degradation Assay of VPM Peptide Hydrogel
This protocol describes how to assess the degradation of a VPM peptide hydrogel using collagenase.
Materials:
-
VPM peptide hydrogels
-
Collagenase (from Clostridium histolyticum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microplate reader or rheometer
Procedure:
-
Prepare VPM peptide hydrogels in a suitable format (e.g., in a 96-well plate for a release assay or on a rheometer plate for mechanical analysis).
-
Equilibrate the hydrogels in PBS (pH 7.4) for a minimum of 1 hour at 37°C.
-
Prepare a stock solution of collagenase in PBS at the desired concentration.
-
Remove the equilibration buffer from the hydrogels and add the collagenase solution. For control wells, add PBS without collagenase.
-
Incubate the hydrogels at 37°C.
-
Monitor degradation over time. This can be done by:
-
Release Assay: If the hydrogel is loaded with a fluorescent molecule, measure the fluorescence of the supernatant at various time points.
-
Rheological Analysis: Measure the storage modulus (G') of the hydrogel at regular intervals.
-
Mass Loss: At predetermined time points, remove the hydrogel, gently blot to remove excess surface water, and weigh.
-
2. Protocol for MALDI-ToF MS Analysis of VPM Peptide Degradation
This protocol outlines the steps to confirm the enzymatic cleavage of the VPM peptide using mass spectrometry.
Materials:
-
Degraded VPM peptide hydrogel supernatant
-
Matrix-assisted laser desorption/ionization-time of flight (MALDI-ToF) mass spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Trifluoroacetic acid (TFA)
Procedure:
-
Incubate the VPM peptide (in solution, not as a hydrogel) with collagenase. A typical reaction could involve 100 µM of VPM peptide with 25 nM collagenase in PBS at 37°C for 3 hours.[1]
-
Collect samples at different time points (e.g., 0 and 3 hours).
-
Prepare the MALDI matrix solution (e.g., CHCA in 50% acetonitrile/0.1% TFA).
-
Spot the collected samples onto the MALDI target plate and let them air dry.
-
Overlay the sample spots with the matrix solution and allow to co-crystallize.
-
Analyze the samples using a MALDI-ToF mass spectrometer in positive ion reflector mode.
-
Compare the mass spectra of the undigested and digested VPM peptide to identify the parent peptide peak and the resulting fragment peaks. The expected monoisotopic mass of the intact VPM peptide is approximately 1696.97 Da.[2]
Visualizations
References
Validation & Comparative
Validating VPM Peptide Cleavage by MMPs: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the cleavage of specific peptide substrates by Matrix Metalloproteinases (MMPs) is crucial for understanding disease progression and developing targeted therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative assays for validating the cleavage of the VPM (GCRDVPMSMRGGDRCG) peptide by MMPs, complete with experimental protocols and data presentation.
The VPM peptide is a known substrate for several MMPs, including MMP-1 and MMP-2, making it a valuable tool in the study of proteolytic activity.[1][2][3] This guide will focus on mass spectrometry as the primary validation method, offering a detailed look at both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it will provide a comparative analysis with a common alternative, the Fluorescence Resonance Energy Transfer (FRET) assay.
Executive Summary of Methodologies
Mass spectrometry offers direct and definitive evidence of peptide cleavage by identifying the resulting fragments. MALDI-TOF provides a rapid and straightforward method for detecting the presence of cleaved products, while LC-MS/MS offers higher sensitivity and the ability to quantify the extent of cleavage and identify the precise cleavage site.[4][5][6] FRET assays, on the other hand, provide a real-time, high-throughput method for measuring enzyme kinetics but offer indirect evidence of cleavage.[7][8]
Comparison of Key Validation Techniques
| Feature | MALDI-TOF Mass Spectrometry | LC-MS/MS | Fluorescence Resonance Energy Transfer (FRET) Assay |
| Principle | Measures the mass-to-charge ratio of intact peptide and its cleavage fragments. | Separates peptide fragments by chromatography before mass analysis and fragmentation for sequencing. | Measures the change in fluorescence upon cleavage of a peptide labeled with a fluorophore and a quencher. |
| Data Output | Mass spectra showing peaks corresponding to the full-length peptide and its cleavage products. | Chromatograms and tandem mass spectra for identification, sequencing, and quantification of cleavage fragments. | Real-time fluorescence intensity measurements. |
| Cleavage Site ID | Inferred from fragment masses. | Direct identification through MS/MS fragmentation. | Not directly identifiable. |
| Quantification | Semi-quantitative (relative peak intensity). | Quantitative (label-free or stable isotope labeling). | Quantitative (enzyme kinetics). |
| Sensitivity | Moderate. | High. | High. |
| Throughput | High. | Moderate. | High. |
| Sample Complexity | Best for simpler mixtures. | Handles complex mixtures well. | Can be used in complex mixtures with specific substrates. |
| Confirmation | Direct evidence of cleavage. | Direct evidence of cleavage and site. | Indirect evidence of cleavage. |
Quantitative Data Presentation
Table 1: Representative Kinetic Parameters of MMP-2 and MMP-9 with a Peptide Substrate *
| Enzyme | Peptide Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-2 | KPAGLLGC-CONH2 | 10.5 ± 1.2 | 0.13 ± 0.01 | (1.2 ± 0.1) x 104 |
| MMP-9 | KPAGLLGC-CONH2 | 10.1 ± 0.9 | 0.24 ± 0.01 | (2.4 ± 0.1) x 104 |
Data is for the peptide KPAGLLGC-CONH2 and is presented as a representative example of MMP cleavage kinetics.[9]
Experimental Protocols
Protocol 1: Validation of VPM Peptide Cleavage by MMPs using MALDI-TOF MS
This protocol is adapted from a method used to confirm the degradation of VPM peptide by collagenase, a type of MMP.[10]
1. Reagents and Materials:
-
VPM Peptide (GCRDVPMSMRGGDRCG)
-
Active MMP-1 or MMP-2
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF Mass Spectrometer
2. Procedure:
-
Prepare a 100 µM solution of VPM peptide in the assay buffer.
-
Add active MMP-1 or MMP-2 to the peptide solution to a final concentration of 25 nM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours). A time-course experiment (e.g., 0, 1, 3, 6 hours) is recommended.
-
At each time point, take an aliquot of the reaction and stop the reaction by adding a broad-spectrum MMP inhibitor (e.g., EDTA to a final concentration of 10 mM) or by freezing.
-
For MALDI-TOF analysis, mix the sample aliquot 1:1 with the MALDI matrix solution on a MALDI target plate and allow it to air dry.
-
Acquire mass spectra in the appropriate mass range to detect the full-length VPM peptide (approx. 1697 Da) and its expected cleavage fragments.
3. Expected Results: The mass spectrum of the control (time 0) should show a major peak corresponding to the intact VPM peptide. At later time points, new peaks with lower molecular weights should appear, corresponding to the cleavage products of the VPM peptide.
Protocol 2: Quantitative Analysis of MMP Substrate Cleavage using LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of peptide cleavage by MMPs.[1][2]
1. Reagents and Materials:
-
VPM Peptide
-
Active MMP-1 or MMP-2
-
Assay Buffer
-
Internal Standard (e.g., a stable isotope-labeled version of a cleavage fragment)
-
LC-MS/MS system (e.g., coupled to an electrospray ionization source)
2. Procedure:
-
Perform the enzymatic cleavage reaction as described in Protocol 1.
-
At each time point, stop the reaction and add a known concentration of the internal standard.
-
Inject the sample onto a reverse-phase HPLC column to separate the intact peptide and its cleavage fragments.
-
Perform MS/MS analysis on the eluting peptides. For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for the cleavage products and the internal standard.
-
To identify the cleavage site, analyze the MS/MS fragmentation pattern of the cleavage products.[11]
3. Data Analysis: Construct a calibration curve using known concentrations of the cleavage fragment and the internal standard. Determine the concentration of the cleavage product in the experimental samples by comparing its peak area to that of the internal standard.
Protocol 3: FRET-Based Assay for MMP Activity
This protocol outlines a general procedure for a FRET-based cleavage assay.
1. Reagents and Materials:
-
FRET-based MMP substrate peptide (e.g., a VPM sequence flanked by a fluorophore and a quencher)
-
Active MMP-1 or MMP-2
-
Assay Buffer
-
Fluorometer or plate reader capable of fluorescence intensity measurements
2. Procedure:
-
Prepare a solution of the FRET peptide substrate in the assay buffer.
-
Add active MMP-1 or MMP-2 to the substrate solution in a microplate well or cuvette.
-
Immediately begin monitoring the fluorescence intensity at the emission wavelength of the fluorophore, with excitation at the appropriate wavelength.
-
Record the fluorescence intensity over time.
3. Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. Kinetic parameters (Km and kcat) can be calculated by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[9]
Visualizing the Workflow and Concepts
References
- 1. Detection of in vivo Matrix Metalloproteinase Activity using Microdialysis Sampling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiplex N-terminome Analysis of MMP-2 and MMP-9 Substrate Degradomes by iTRAQ-TAILS Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence detection of MMP-9. II. Ratiometric FRET-based sensing with dually labeled specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quantitative FRET Assay for the Upstream Cleavage Activity of the Integral Membrane Proteases Human ZMPSTE24 and Yeast Ste24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
VPM Peptide TFA vs. Other MMP-Cleavable Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate matrix metalloproteinase (MMP)-cleavable peptide is critical for the successful design of targeted therapies, imaging agents, and advanced biomaterials. This guide provides an objective comparison of VPM peptide TFA with other well-known MMP-cleavable sequences, supported by available experimental data and detailed protocols.
Introduction to MMP-Cleavable Peptides
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their overexpression in numerous diseases, including cancer, inflammation, and cardiovascular conditions, makes them attractive targets for activatable drug delivery systems and diagnostic tools. MMP-cleavable peptides are short amino acid sequences specifically designed to be recognized and proteolytically cleaved by one or more MMPs. This cleavage event can trigger the release of a therapeutic agent, the activation of an imaging probe, or the degradation of a hydrogel scaffold.
VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is a known substrate for MMP-1 and MMP-2 and is often utilized as a crosslinker in the formation of biodegradable hydrogels. The trifluoroacetate (B77799) (TFA) salt form is a common result of the solid-phase peptide synthesis process. While generally not impacting enzymatic cleavage directly, TFA can have effects on overall peptide stability and biological activity in cellular assays. For applications requiring high biological relevance, a salt exchange to a more biocompatible counterion like acetate (B1210297) or chloride is often recommended.
This guide will compare the VPM peptide sequence to other commonly used MMP-cleavable peptides, focusing on their specificity, cleavage efficiency, and applications.
Comparison of MMP-Cleavable Peptide Sequences
The choice of an MMP-cleavable sequence is dictated by the specific MMPs that are overexpressed in the target tissue and the desired cleavage kinetics. Below is a comparison of VPM peptide with other frequently cited MMP-cleavable sequences. While direct head-to-head kinetic data for VPM peptide is limited in publicly available literature, a semi-quantitative comparison can be made based on reported substrate specificities and cleavage efficiencies for other peptides.
| Peptide Sequence | Primary MMP Targets | Known kcat/Km (M⁻¹s⁻¹) | Common Applications |
| GCRDVPMSMRGGDRCG (VPM) | MMP-1, MMP-2 | Not widely reported | Hydrogel crosslinking for drug delivery and tissue engineering[1] |
| GPLGVRG | MMP-2 | ~7.1 x 10³ (for a modified sequence) | Drug delivery systems, activatable imaging probes[2][3] |
| PVGLIG | MMP-2, MMP-9 | Not widely reported | Drug delivery systems |
| GPLGIAGQ | MMP-2 | Not widely reported | Linker in drug conjugates and nanocarriers[4] |
| K*PAGLLGC | MMP-2, MMP-9 | ~2.4 x 10⁴ (for MMP-2) | Drug delivery from hydrogels[5] |
Note: The reported kcat/Km values can vary depending on the specific experimental conditions, the full sequence of the substrate (including flanking residues and modifications), and the source of the enzyme. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of MMP activity is crucial for the rational design of MMP-responsive systems. The following diagrams illustrate a generalized MMP activation pathway and a typical experimental workflow for comparing the cleavage of different peptide sequences.
Caption: Generalized MMP activation and signaling pathway.
Caption: Workflow for comparing MMP-cleavable peptides.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of MMP-cleavable peptides. Below are representative protocols for FRET-based and HPLC-based cleavage assays.
Protocol 1: FRET-Based MMP Cleavage Assay
This protocol allows for the continuous monitoring of peptide cleavage and the determination of kinetic parameters.
1. Materials:
-
FRET-labeled peptides (e.g., with a fluorophore like 5-FAM and a quencher like QXL™ 520).
-
Recombinant human pro-MMPs (e.g., MMP-1, MMP-2, MMP-9).
-
APMA (4-aminophenylmercuric acetate) for MMP activation.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
96-well black microplate.
-
Fluorescence microplate reader.
2. Method:
-
Activate Pro-MMPs: Incubate the pro-MMP with 1 mM APMA in Assay Buffer for 1-4 hours at 37°C (activation time varies for different MMPs).
-
Prepare Substrate Solutions: Prepare serial dilutions of the FRET-labeled peptide in Assay Buffer in the 96-well plate.
-
Initiate Reaction: Add the activated MMP to each well to initiate the cleavage reaction. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM), and the final peptide concentrations should span a range around the expected Km value.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 490/520 nm for FAM) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Convert the fluorescence intensity to the concentration of cleaved substrate using a standard curve of the free fluorophore.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is determined as kcat/Km.
-
Protocol 2: HPLC-Based MMP Cleavage Assay
This protocol is suitable for unlabeled peptides and provides a direct measure of substrate depletion and product formation.
1. Materials:
-
Unlabeled peptides (e.g., this compound).
-
Recombinant human pro-MMPs.
-
APMA.
-
Assay Buffer (as above).
-
Quenching Solution: 50 mM EDTA.
-
Reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Method:
-
Activate Pro-MMPs: As described in the FRET protocol.
-
Reaction Setup: In a microcentrifuge tube, combine the unlabeled peptide (at a fixed concentration, e.g., 100 µM) and the activated MMP (e.g., 10-50 nM) in Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the Quenching Solution to stop the reaction.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the uncleaved peptide and its cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact peptide and the cleavage products based on their retention times (which can be confirmed by mass spectrometry).
-
Calculate the peak areas for the substrate and product at each time point.
-
Plot the percentage of cleaved peptide against time to determine the cleavage rate.
-
Conclusion
The selection of an MMP-cleavable peptide is a critical step in the development of targeted therapies and diagnostics. This compound is a valuable tool, particularly for hydrogel-based systems, due to its known susceptibility to MMP-1 and MMP-2. However, for applications requiring high specificity or rapid cleavage, other sequences such as K*PAGLLGC for MMP-2/9 or GPLGVRG for MMP-2 may be more suitable, as suggested by the available kinetic data.
The choice of peptide should be guided by the specific MMP profile of the target tissue and the desired release or activation kinetics. The experimental protocols provided in this guide offer a framework for the direct comparison of different peptide sequences, enabling researchers to make informed decisions for their specific applications. It is also important to consider the potential effects of the TFA counterion and to perform salt exchange where necessary for biological studies. Further research to determine the kinetic parameters of VPM peptide cleavage would be highly beneficial for a more direct quantitative comparison.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled VPM Peptide as a Negative Control: A Comparative Guide for Researchers
In the realm of tissue engineering and drug delivery, hydrogels incorporating protease-cleavable peptides have become invaluable tools for creating dynamic and cell-responsive biomaterials. The VPM (GCRDVPMSMRGGDRCG) peptide, known for its susceptibility to cleavage by matrix metalloproteinases (MMPs) such as MMP-1 and MMP-2, is frequently used as a cross-linker in hydrogels to mimic the remodeling of the native extracellular matrix (ECM).[1][2] To scientifically validate that the observed biological effects, such as cell migration or matrix degradation, are a direct result of the specific VPM peptide sequence, a meticulously designed negative control is imperative. The gold standard for this purpose is a scrambled peptide.[3]
A scrambled peptide possesses the same amino acid composition and length as the active peptide, but the sequence of the amino acids is randomized.[3] This ensures that critical physicochemical properties like molecular weight and net charge are conserved, thus isolating the biological effect to the specific amino acid sequence recognized by the enzyme. The use of a scrambled VPM peptide allows researchers to distinguish between sequence-specific enzymatic cleavage and non-specific effects, thereby ensuring the rigor and validity of the experimental findings.
Comparative Data: MMP-Cleavable vs. Non-Cleavable Peptides in Cell Invasion
To illustrate the importance of a proper negative control, the following table summarizes data from a study where cell invasion was measured in hydrogels cross-linked with either an MMP-cleavable peptide or a non-cleavable peptide. This comparison highlights the expected outcome when comparing the active VPM peptide to its scrambled, and therefore non-cleavable, version.
| Peptide Cross-linker | Cleavage Susceptibility | Mean Cell Invasion Depth (µm) |
| MMP-cleavable peptide | High | 450 |
| Non-cleavable peptide | None | 100 |
This data is representative of typical results from studies investigating cell migration in MMP-sensitive hydrogels.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving peptide-functionalized hydrogels. Below are protocols for key experiments used to compare the performance of active and scrambled peptides.
Protocol 1: Hydrogel Preparation
This protocol describes the formation of a poly(ethylene glycol) (PEG) hydrogel cross-linked with a protease-cleavable peptide.
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-Norbornene (PEG-NB) in a suitable buffer (e.g., triethanolamine (B1662121) buffer, pH 7.4) to the desired final concentration (e.g., 5% w/v).
-
Synthesize or procure the VPM peptide and the scrambled VPM peptide, both with terminal cysteine residues. Dissolve each peptide in the same buffer to the required stock concentration.
-
Prepare a stock solution of a photoinitiator (e.g., lithium acylphosphinate).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the PEG-NB solution with the peptide solution (either VPM or scrambled VPM) at a stoichiometric ratio.
-
Add the photoinitiator to the precursor solution.
-
Pipette the final solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 1-5 minutes) to initiate thiol-ene photo-click cross-linking.
-
After gelation, swell the hydrogels in a suitable buffer (e.g., PBS) to reach equilibrium.
-
Protocol 2: In Vitro Hydrogel Degradation Assay
This assay quantifies the degradation of the hydrogel in the presence of a specific MMP.
-
Prepare Hydrogels: Fabricate hydrogels cross-linked with either VPM or scrambled VPM peptide as described in Protocol 1.
-
Equilibration: Place the hydrogels in a buffer solution and allow them to swell to equilibrium. Record the initial swollen mass.
-
Enzymatic Digestion:
-
Prepare a solution of the target enzyme (e.g., MMP-2) in a suitable assay buffer (e.g., Tris-HCl with CaCl2).
-
Immerse the hydrogels in the enzyme solution. For the control group, immerse hydrogels in the assay buffer without the enzyme.
-
-
Mass Loss Measurement:
-
At predetermined time points, remove the hydrogels from the solutions, gently blot to remove excess liquid, and record the wet weight.
-
Calculate the percentage of mass loss over time relative to the initial swollen mass.
-
-
Data Analysis: Plot the percentage of mass loss versus time for both the VPM and scrambled VPM hydrogels. A significant mass loss is expected for the VPM hydrogel, while the scrambled VPM hydrogel should show minimal to no degradation.
Protocol 3: 3D Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through the peptide-cross-linked hydrogels.
-
Hydrogel Preparation: Prepare thin hydrogel layers of both VPM and scrambled VPM cross-linked hydrogels at the bottom of a transwell insert (e.g., 8 µm pore size).
-
Cell Seeding:
-
Culture the cells of interest (e.g., fibroblasts, endothelial cells) to sub-confluency.
-
Starve the cells in a serum-free medium for several hours before the assay.
-
Seed the cells onto the surface of the hydrogels in the upper chamber of the transwell insert in a serum-free medium.
-
-
Chemoattractant Gradient: In the lower chamber, add a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: Incubate the transwell plates for a period that allows for cell invasion (e.g., 24-72 hours).
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the transwell membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Image the stained cells using a microscope and count the number of invading cells per field of view.
-
-
Data Analysis: Compare the number of invading cells through the VPM hydrogel versus the scrambled VPM hydrogel. A significantly higher number of invading cells is expected for the VPM hydrogel.[5][6]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for comparing active and scrambled VPM peptides.
Caption: Signaling concept of MMP-mediated matrix remodeling.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VPM Peptide Hydrogel Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation kinetics of VPM (Vesicle-Associated Protein M) peptide hydrogels with other commonly used enzyme-sensitive peptide hydrogel systems. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the material properties crucial for applications in tissue engineering and controlled drug delivery.
Comparative Degradation Data of Peptide Hydrogels
The enzymatic degradation of hydrogels is a critical factor in their in vivo performance, influencing tissue regeneration and the release kinetics of encapsulated therapeutics. The following table summarizes the degradation kinetics of VPM peptide hydrogels and other matrix metalloproteinase (MMP)-sensitive peptide hydrogels, as determined by various in vitro assays.
| Hydrogel System | Peptide Sequence | Enzyme | Assay Method | Degradation Profile | Reference |
| VPM-crosslinked PEG Hydrogel | GCRDVPMS↓MRGG DRCG | Collagenase Type I | Mass Loss | ~50% mass loss after 6 days; ~80% mass loss for biomimetic versions after 6 days. | [1][2] |
| VPM-crosslinked PEG Microgels | GCRDVPMS↓MRGG DRCG | Collagenase (39 U/mL) | Microgel Disappearance | 100% degradation in 20 hours. | |
| VPM-crosslinked PEG Microgels | GCRDVPMS↓MRGG DRCG | Collagenase (3.9 U/mL) | Microgel Disappearance | 25% degradation in 20 hours. | |
| Self-assembling β-hairpin Peptides (DP1-DP4) | Varies, MMP-13 sensitive | MMP-13 (80 nM) | Oscillatory Rheology | 5% to 70% decrease in storage modulus over 14 days. | [3] |
| Multidomain Peptide (MDP4 & MDP5) | Contains MMP-2 cleavage site | MMP-2 | Visual Observation | Complete degradation within 48 hours when mixed with the enzyme. | |
| MMP-sensitive PEG Hydrogel | VPLS↓LYSG | MMP-2 (20 nM) | Mass Loss, Swelling Ratio, Compressive Modulus | Fully degraded by day 3. | [4] |
| MMP-sensitive PEG Hydrogel | VPLS↓LYSG | MMP-9 (40 nM) | Mass Loss, Swelling Ratio, Compressive Modulus | Slower degradation, still intact at day 3. | [4] |
| MMP-sensitive PEG Hydrogel | GPQG↓IWGQ | MMP-1 | Fluorescamine Assay | Complete degradation time varies based on peptide modifications. | [5] |
Note: The degradation rates are highly dependent on the specific experimental conditions, including enzyme concentration, hydrogel composition, and crosslinking density. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for common assays used to assess peptide hydrogel degradation.
Mass Loss Assay for Hydrogel Degradation
This method quantifies the bulk degradation of a hydrogel by measuring its change in mass over time.
Protocol:
-
Hydrogel Preparation: Prepare hydrogel samples of a defined volume and weight (W0).
-
Incubation: Place each hydrogel sample in a separate tube containing a solution of the desired enzyme (e.g., collagenase or a specific MMP) in an appropriate buffer (e.g., Tris-based buffer with Ca2+ and Zn2+). A control group with buffer only should be included. Incubate at 37°C.
-
Time Points: At predetermined time points, remove the hydrogel samples from the enzyme solution.
-
Washing and Drying: Gently wash the hydrogels with deionized water to remove any remaining enzyme and buffer salts. Lyophilize or oven-dry the hydrogels until a constant weight is achieved (Wt).
-
Calculation: The percentage of mass loss is calculated using the following formula: Mass Loss (%) = ((W0 - Wt) / W0) * 100
Rheological Assessment of Hydrogel Degradation
Oscillatory rheology is a non-destructive technique used to monitor the change in the viscoelastic properties of a hydrogel as it degrades. The storage modulus (G') is a measure of the elastic component and typically decreases as the hydrogel network is broken down.
Protocol:
-
Hydrogel Formation: Form the hydrogel directly on the rheometer plate or in a suitable mold and then transfer it to the plate.
-
Equilibration: Equilibrate the hydrogel in buffer.
-
Enzyme Addition: Add the enzyme solution on top of the hydrogel.
-
Time Sweep Measurement: Perform a time sweep measurement at a constant frequency and strain (within the linear viscoelastic region) to monitor the storage modulus (G') and loss modulus (G'') over time. The measurements are typically taken at 37°C.
-
Data Analysis: Plot the normalized storage modulus (G'/G'initial) as a function of time to visualize the degradation kinetics.
HPLC and Mass Spectrometry Analysis of Degradation Products
This method identifies and quantifies the peptide fragments released from the hydrogel during degradation, providing insights into the cleavage sites and degradation mechanism.
Protocol:
-
Degradation and Sample Collection: Incubate the hydrogel in the enzyme solution as described in the mass loss assay. At various time points, collect aliquots of the supernatant.
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding a chelating agent like EDTA for MMPs). The collected supernatant may need to be filtered or centrifuged to remove any solid hydrogel debris.
-
HPLC Separation: Inject the prepared samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the peptide fragments.
-
Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass of the eluted fragments.
-
Data Interpretation: By comparing the masses of the fragments to the original peptide sequence, the specific cleavage sites can be identified.
Visualizing Degradation Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes in assessing hydrogel degradation.
References
- 1. Frontiers | Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering [frontiersin.org]
- 2. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allpeptide.com [allpeptide.com]
A Comparative Guide to VPM and Non-Degradable Peptide Hydrogels for Drug Development and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Virus-like Particle Matrix (VPM) hydrogels and non-degradable peptide hydrogels, focusing on their performance characteristics relevant to drug delivery and tissue engineering. The information presented is supported by experimental data to aid in the selection of the most appropriate biomaterial for specific research and development applications.
Performance Comparison: VPM vs. Non-Degradable Peptide Hydrogels
The choice between VPM and non-degradable peptide hydrogels depends critically on the desired application, particularly concerning degradation, mechanical properties, and drug release kinetics.
VPM hydrogels are a class of semi-synthetic hydrogels where a peptide crosslinker, often the VPMSMRGG sequence, is used to create networks of polymers like polyethylene (B3416737) glycol (PEG). A key feature of VPM hydrogels is their susceptibility to degradation by specific matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which are often upregulated in diseased tissues or during tissue remodeling. This "on-demand" degradation can be advantageous for controlled drug release and for allowing cellular infiltration and tissue integration.
Non-degradable peptide hydrogels , on the other hand, are typically formed through the self-assembly of synthetic peptides into stable nanofibrous networks. These hydrogels provide a stable, long-term scaffold, which can be beneficial for applications requiring sustained mechanical support or prolonged drug delivery without material erosion. Their properties are highly tunable through the design of the peptide sequence.
Data Presentation
The following tables summarize quantitative data for key performance indicators of VPM and various non-degradable peptide hydrogels.
Table 1: Comparative Mechanical Properties
| Hydrogel Type | Specific Composition | Storage Modulus (G') | Key Characteristics |
| VPM (Degradable) | VPM cross-linked PEGNB (20 kDa), 50% cross-linking | 198.6 ± 36.28 Pa[1] | Lower stiffness, suitable for soft tissue applications. |
| VPM cross-linked PEGNB (20 kDa), 75% cross-linking | 968.5 ± 17.43 Pa[1] | Intermediate stiffness. | |
| VPM cross-linked PEGNB (20 kDa), 100% cross-linking | 4307 ± 377.9 Pa[1] | Higher stiffness, tunable by cross-linking density. | |
| Non-Degradable Peptide | RADA16 (1% w/v) | > G" (unspecified value) | Forms a stable hydrogel. |
| RADA16 (2.5% w/v) | 616.4 Pa | Commonly used self-assembling peptide. | |
| PRVDP9 (4% w/v) | > 1130 Pa | High mechanical strength. | |
| MAX8 (self-assembling peptide) | ~100 Pa - 10 kPa | Stiffness is highly dependent on concentration. |
Table 2: Comparative Drug Release Kinetics
| Hydrogel Type | Drug | Cumulative Release (%) | Time Point | Release Mechanism |
| VPM (Degradable) | Doxorubicin (DOX) | ~30% | 72 hours | Diffusion and degradation-dependent |
| Non-Degradable Peptide | Doxorubicin (DOX) from Fmoc-FF/PEG8-(FY)3 | 16-28% | 72 hours | Primarily diffusion-controlled[2] |
| Bovine Serum Albumin (BSA) from a self-assembling peptide hydrogel | ~68% (TPT gel), ~25% (TPT-AG-HNT2 gel) | 12 hours | Diffusion and interaction-dependent | |
| Paclitaxel (PTX) from IC1-R-PTX hydrogel (pH 5.8) | 66% | 7 days | pH-responsive release[3] |
Table 3: Biocompatibility Overview
| Hydrogel Type | Biocompatibility Aspect | Observation |
| VPM (Degradable) | In vivo cell survival | Encapsulated mesenchymal stem cells show good viability. |
| Non-Degradable Peptide | In vitro cytotoxicity | Generally high cell viability (>95%) for empty hydrogels[2]. |
| In vivo inflammatory response | Minimal inflammatory response observed for many peptide hydrogels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Rheological Characterization of Hydrogels
This protocol outlines the steps to determine the viscoelastic properties of hydrogels using a rheometer.
-
Sample Preparation: Prepare hydrogel solutions according to the specific formulation. For in situ gelling hydrogels, load the precursor solution onto the rheometer plate immediately after mixing.
-
Instrument Setup:
-
Use a parallel plate geometry (e.g., 20 mm diameter).
-
Set the gap to a suitable distance (e.g., 500 µm).
-
Equilibrate the system to the desired temperature (e.g., 25°C or 37°C).
-
-
Time Sweep:
-
Purpose: To monitor the gelation process and determine the gelation time.
-
Procedure: Apply a small oscillatory strain (within the linear viscoelastic region, e.g., 1%) at a constant frequency (e.g., 1 Hz) and monitor the storage modulus (G') and loss modulus (G'') over time. The point where G' surpasses G'' is often considered the gel point.
-
-
Strain Sweep:
-
Purpose: To determine the linear viscoelastic region (LVER) where the hydrogel's structure is not disrupted by the applied strain.
-
Procedure: At a constant frequency (e.g., 1 Hz), apply a range of increasing strain amplitudes (e.g., 0.1% to 100%) and observe the point at which G' begins to decrease. Subsequent experiments should be performed at a strain within the LVER.
-
-
Frequency Sweep:
-
Purpose: To characterize the frequency-dependent behavior of the hydrogel.
-
Procedure: Within the LVER, apply a range of frequencies (e.g., 0.1 to 100 rad/s) and measure G' and G''. For a stable gel, G' should be relatively independent of frequency and significantly higher than G''.
-
In Vitro Cytotoxicity Assay (MTT Assay) for 3D Hydrogel Cultures
This protocol assesses cell viability within a 3D hydrogel matrix.
-
Cell Encapsulation: Mix cells with the hydrogel precursor solution at the desired density and dispense into a 96-well plate. Allow the hydrogel to gel completely.
-
Cell Culture: Add cell culture medium to each well and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Incubation:
-
Remove the culture medium from the wells.
-
Add fresh medium containing 10% MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Incubate for a further 4 hours at 37°C, or until the crystals are fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Live/Dead Staining for Cells in Hydrogels
This protocol visually distinguishes between live and dead cells within the hydrogel.
-
Reagent Preparation: Prepare a working solution of Calcein AM (for live cells, typically green fluorescence) and Ethidium Homodimer-1 (for dead cells, typically red fluorescence) in a buffered saline solution (e.g., PBS). A common concentration is 2 µM Calcein AM and 4 µM Ethidium Homodimer-1.
-
Staining:
-
Remove the culture medium from the hydrogel-cell constructs.
-
Wash the constructs gently with PBS.
-
Add the Live/Dead working solution to cover the hydrogels.
-
Incubate for 30-60 minutes at room temperature, protected from light. The incubation time may need to be optimized depending on the hydrogel thickness and density.
-
-
Washing: Gently wash the constructs with PBS to remove excess dyes.
-
Imaging: Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will appear green, and the nuclei of dead cells will appear red.
In Vivo Biocompatibility Testing
This protocol provides a general framework for assessing the in vivo biocompatibility of injectable hydrogels, following principles outlined in ISO 10993 standards.[4][5][6][7]
-
Material Preparation: Prepare sterile, endotoxin-free hydrogel precursor solutions.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) and obtain ethical approval.
-
Implantation:
-
Anesthetize the animals.
-
Inject a defined volume of the hydrogel subcutaneously into the dorsal region of the animal. Include a control group with an injection of saline or a well-characterized biocompatible material.
-
-
Post-operative Care: Monitor the animals for any signs of adverse reactions at the injection site (e.g., inflammation, swelling, necrosis).
-
Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the hydrogel implant along with the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
-
Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation (acute and chronic), fibrosis, necrosis, and tissue integration. The response to the test hydrogel is compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Signaling Pathways
Peptide hydrogels can be functionalized with motifs that interact with cell surface receptors to modulate intracellular signaling pathways critical for tissue regeneration.
Caption: Rho/ROCK signaling pathway activated by RGD peptides in a hydrogel scaffold.
Caption: TGF-β signaling pathway, including canonical SMAD and non-canonical MAPK routes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a hydrogel for a tissue engineering application.
Caption: A typical experimental workflow for hydrogel evaluation in tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in time-dependent mechanical properties between extruded and molded hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Confirming Matrix Metalloproteinase (MMP) Activity in Cell Culture: A Comparative Guide to the VPM Peptide Method
For researchers, scientists, and drug development professionals, accurately assessing matrix metalloproteinase (MMP) activity in cell culture is crucial for understanding physiological and pathological processes, including tissue remodeling, cancer invasion, and inflammatory diseases. The VPM peptide, with its MMP-cleavable sequence, offers a valuable tool for these investigations, particularly within three-dimensional (3D) cell culture models that more closely mimic the in vivo microenvironment. This guide provides a comprehensive comparison of the VPM peptide hydrogel method with other established techniques for confirming MMP activity, supported by experimental data and detailed protocols.
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is recognized and cleaved by several MMPs, including MMP-1 and MMP-2.[1][2][3] Its incorporation into hydrogel matrices allows for the creation of 3D cell culture environments where MMP-mediated degradation can be monitored, providing insights into cellular enzymatic activity.
Comparative Analysis of MMP Activity Assays
Choosing the appropriate assay for confirming MMP activity depends on various factors, including the specific MMP of interest, the desired sensitivity, the need for quantitative data, and the experimental context (e.g., 2D vs. 3D culture). Below is a comparison of the VPM peptide hydrogel method with other commonly used techniques.
| Feature | VPM Peptide Hydrogel Assay | Gelatin Zymography | FRET-Based Solution Assay | ELISA |
| Principle | MMPs secreted by cells degrade the VPM peptide crosslinks in a hydrogel, leading to changes in matrix properties or release of a reporter molecule. | MMPs in a sample are separated by size on a gelatin-containing polyacrylamide gel. After renaturation, active MMPs digest the gelatin, creating clear bands upon staining.[4] | A synthetic peptide with a fluorophore and a quencher is cleaved by MMPs, separating the pair and resulting in a measurable increase in fluorescence. | An antibody-based assay that detects the presence and quantity of specific MMP proteins (both active and inactive forms). |
| Primary Measurement | Matrix degradation (e.g., changes in stiffness, release of fluorescent probes). | Areas of substrate lysis on a gel. | Fluorescence intensity. | Absorbance/colorimetric signal. |
| Quantification | Semi-quantitative to quantitative, depending on the detection method (e.g., fluorescence release). | Semi-quantitative, based on band intensity. Can be made more quantitative with standards.[5] | Highly quantitative, allows for kinetic analysis (kcat/Km). | Highly quantitative for protein concentration. |
| Sensitivity | Dependent on hydrogel formulation and detection method. Covalent tethering of probes can enhance sensitivity.[2] | High sensitivity, capable of detecting picogram quantities of gelatinases.[6] | High sensitivity, suitable for kinetic studies. | High sensitivity, with detection limits in the low ng/mL range.[7] |
| Specificity | VPM is cleaved by MMP-1 and MMP-2. Specificity can be engineered with different peptide sequences.[3] | Primarily for gelatinases (MMP-2 and MMP-9). Other substrates (e.g., casein) can be used for other MMPs.[7] | Can be highly specific depending on the peptide sequence. A wide range of specific substrates are commercially available. | Highly specific due to the use of monoclonal or polyclonal antibodies. |
| Distinguishes Active vs. Latent Forms? | Primarily detects active MMPs responsible for matrix degradation. | Yes, pro- and active forms can be distinguished by their different molecular weights. | Primarily detects active MMPs. | Typically measures total MMP (pro- and active forms), though assays for specific active forms are available. |
| 3D Culture Compatibility | Excellent. Designed for use in 3D hydrogel environments. | Not directly compatible. Requires extraction of MMPs from the 3D culture. | Can be used with conditioned media from 3D cultures. | Can be used with conditioned media or cell lysates from 3D cultures. |
| Advantages | - Provides a physiologically relevant 3D context.- Allows for real-time monitoring of cell-mediated matrix remodeling. | - High sensitivity.- Distinguishes between pro- and active MMPs. | - Highly quantitative.- Suitable for high-throughput screening and kinetic analysis. | - High specificity and sensitivity.- Well-established and widely available kits. |
| Limitations | - Limited availability of specific kinetic data for the VPM peptide.- Quantification can be complex. | - Semi-quantitative.- Not suitable for real-time monitoring in live cells. | - Does not directly measure activity within a 3D matrix.- Susceptible to interference from colored or fluorescent compounds in the sample. | - Measures protein presence, not necessarily activity.- Does not provide information on the spatial localization of activity. |
Quantitative Comparison of Fluorogenic MMP Substrates
| Substrate Sequence | Target MMP(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, MMP-2, MMP-9 | Data not specified | Data not specified | 1,300 (for MMP-1) | [8] |
| fTHP-3 | MMP-1, MMP-2, MMP-13 | 0.080 (for MMP-1) | 61.2 (for MMP-1) | 1,307 (for MMP-1) | [8] |
| K*PAGLLGC-CONH₂ | MMP-2, MMP-9 | Data not specified | Data not specified | ~2.4 x 10⁴ (for MMP-9) | [9] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).
Signaling Pathways and Experimental Workflows
MMP Activation and VPM Peptide Cleavage
The activity of MMPs is tightly regulated. They are typically secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. Once active, they can cleave extracellular matrix components, including the VPM peptide integrated into a hydrogel.
Caption: MMP activation and subsequent cleavage of VPM peptide in a hydrogel.
Experimental Workflow: VPM Peptide Hydrogel Assay
This workflow outlines the key steps for confirming MMP activity in a 3D cell culture using a VPM peptide-based hydrogel assay with a fluorescent readout.
Caption: Workflow for VPM peptide hydrogel-based MMP activity assay.
Experimental Protocols
Protocol 1: Confirming MMP Activity using VPM Peptide-Based Hydrogel Assay
This protocol is adapted from methods for similar MMP-sensitive hydrogel assays.[2][10]
Materials:
-
VPM peptide (GCRDVPMSMRGGDRCG) with terminal cysteines
-
Poly(ethylene glycol) (PEG)-based macromer (e.g., PEG-norbornene)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)
-
Cell line of interest
-
Basal cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe for conjugation to the hydrogel (optional, for fluorescence-based quantification)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells using standard trypsinization methods and prepare a single-cell suspension in culture medium at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Hydrogel Precursor Solution Preparation:
-
Prepare a sterile stock solution of the PEG macromer in PBS.
-
Prepare a sterile stock solution of the VPM peptide in PBS.
-
If using a fluorescent readout, conjugate a quenched fluorogenic peptide to the PEG macromer or include it as a separate component in the precursor solution.
-
Prepare a sterile stock solution of the photoinitiator in PBS.
-
In a sterile, light-protected tube, combine the PEG macromer, VPM peptide, fluorescent probe (if applicable), and photoinitiator solutions to the desired final concentrations.
-
-
Cell Encapsulation:
-
Gently mix the cell suspension with the hydrogel precursor solution.
-
Pipette the cell-hydrogel precursor mixture into the wells of a 96-well plate (e.g., 50 µL per well).
-
Polymerize the hydrogels by exposing them to UV light (e.g., ~365 nm) for a specified time, according to the photoinitiator's requirements.
-
-
Cell Culture and MMP Activity Measurement:
-
Add culture medium to each well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
At desired time points (e.g., 0, 24, 48, 72 hours), measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing hydrogels without cells.
-
Plot the change in fluorescence intensity over time to determine the rate of MMP activity.
-
For endpoint analysis, compare the fluorescence values between different experimental conditions.
-
Protocol 2: Gelatin Zymography
This protocol provides a method for analyzing MMP-2 and MMP-9 activity in conditioned media from cell cultures.[4]
Materials:
-
Conditioned cell culture medium
-
10% (w/v) SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures. Centrifuge to remove cellular debris. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with non-reducing sample buffer. Load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C to allow the MMPs to digest the gelatin.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour. Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
Analysis: Image the gel and perform densitometric analysis of the bands to semi-quantify the MMP activity. The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
Protocol 3: FRET-Based Solution Assay
This protocol describes a general method for measuring MMP activity in a solution, such as conditioned media, using a fluorogenic peptide substrate.
Materials:
-
Conditioned cell culture medium or purified MMPs
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Collect and clarify conditioned media as described for zymography.
-
Assay Setup: In a 96-well black microplate, add the conditioned media samples or purified MMP standards.
-
Reaction Initiation: Prepare a working solution of the fluorogenic MMP substrate in assay buffer. Add the substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair. Record fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If using standards, generate a standard curve of MMP concentration versus reaction velocity to quantify the MMP activity in the samples.
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic rate (kcat) can be calculated.
-
Conclusion
The VPM peptide hydrogel assay is a powerful tool for confirming MMP activity in a physiologically relevant 3D cell culture context, offering insights into cell-matrix interactions and localized proteolytic activity. While it provides a more in vivo-like model compared to 2D culture and solution-based assays, its quantitative power is currently limited by the lack of specific kinetic data for the VPM peptide itself.
For highly quantitative measurements and kinetic analysis, FRET-based solution assays are the preferred method. Gelatin zymography remains a highly sensitive and valuable technique for identifying the presence of active and latent gelatinases. ELISA provides precise quantification of MMP protein levels but does not directly measure enzymatic activity.
The choice of assay should be guided by the specific research question. For studies focused on understanding MMP-driven processes in a 3D microenvironment, the VPM peptide hydrogel method is an excellent choice. For high-throughput screening of MMP inhibitors or detailed kinetic characterization, FRET assays are more suitable. A combination of these methods can provide a comprehensive understanding of MMP activity in a given biological system. As research progresses, the development of more thoroughly characterized MMP-sensitive peptides for hydrogel applications will further enhance the quantitative capabilities of 3D cell culture models.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Matrix Metalloproteinases by Zymography in Patients With Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allpeptide.com [allpeptide.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of VPM Peptide TFA Hydrogels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of hydrogel scaffolds is a critical determinant of their success in biomedical applications, from tissue engineering to drug delivery. This guide provides a comparative analysis of the biocompatibility of V-P-M peptide TFA hydrogels and common alternatives, including the self-assembling peptide hydrogel RADA16, and natural and synthetic polymer-based hydrogels such as collagen, hyaluronic acid, and polyvinyl alcohol (PVA). The data presented is compiled from various studies to offer a comprehensive overview for researchers.
Comparative Biocompatibility Data
Direct quantitative biocompatibility data for VPM peptide TFA hydrogels is limited in publicly available literature. Therefore, data from a comparable Matrix Metalloproteinase (MMP)-sensitive polyethylene (B3416737) glycol (PEG) hydrogel is used as a surrogate to provide a meaningful comparison. The influence of trifluoroacetic acid (TFA) residues from peptide synthesis on cytotoxicity has been investigated, with some studies indicating no significant difference in cell viability compared to hydrochloride (HCl) salts of peptide hydrogels[1][2].
Below are summary tables of biocompatibility data for the different hydrogel systems. It is important to note that the data is collated from different studies with varying experimental conditions, which may influence the results.
Table 1: In Vitro Cytotoxicity
| Hydrogel Type | Cell Line | Assay | Results |
| MMP-sensitive PEG Hydrogel | Mesenchymal Stem Cells (MSCs) | Not specified | Supported MSC encapsulation and cell-mediated degradation[3]. |
| Inflammatory Macrophages | Not specified | Did not readily degrade the hydrogels in vitro[3]. | |
| RADA16 | Fibroblasts, Keratinocytes | XTT, LDH | No cytotoxicity observed; cells grew and proliferated better than with RADA16-I alone[4]. |
| Hepatoma (Hepa1-6), Normal (NCTC 1469) | MTT | Reduced toxicity of emodin (B1671224) to normal cells while inhibiting tumor cell survival[5]. | |
| Collagen | Murine L929 Fibroblasts | MTT | Cell viability of 100.9 ± 2.5%[6]. |
| Hyaluronic Acid | Human Dermal Fibroblasts, MSCs, Endothelial Cells | Not specified | Promoted proliferation of all cell types[7]. |
| PVA | Human Dermal Fibroblasts | Not specified | Found to be non-toxic[8]. |
Table 2: In Vivo Inflammatory Response (Subcutaneous Implantation)
| Hydrogel Type | Animal Model | Time Point | Inflammatory Response |
| MMP-sensitive PEG Hydrogel | Mouse | 4 weeks | Classic foreign body response with inflammatory cells at the hydrogel surface and a fibrous capsule[3]. |
| RADA16 | Mouse | Not specified | Did not cause inflammation responses[9]. |
| Collagen | Not specified | Not specified | Generally considered biocompatible with low inflammatory potential. |
| Hyaluronic Acid | BALB/c Mice | 28 days | No significant inflammation stimulation in long-term implantation[7]. |
| PVA | Rat | Not specified | Generally considered biocompatible, though some studies show a mild inflammatory response. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines for common assays.
In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells.
Protocol:
-
Hydrogel Preparation: Prepare hydrogel extracts by incubating the hydrogel in a cell culture medium for 24-72 hours at 37°C. The ratio of hydrogel surface area or volume to medium volume should be standardized (e.g., according to ISO 10993-5).
-
Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a predetermined density and culture for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and replace it with the hydrogel extracts. Include negative controls (fresh medium) and positive controls (medium with a cytotoxic agent like Triton™ X-100).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
LDH Measurement:
-
Transfer a small aliquot of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Add a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This protocol assesses the local tissue response to an implanted hydrogel.
Protocol:
-
Animal Model: Select a suitable animal model (e.g., rats or mice).
-
Hydrogel Sterilization: Sterilize the hydrogel samples using an appropriate method that does not alter their properties (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration of precursors).
-
Implantation:
-
Anesthetize the animal.
-
Make a small incision in the dorsal skin.
-
Create a subcutaneous pocket.
-
Implant the sterile hydrogel sample into the pocket.
-
Suture the incision.
-
Implant a negative control material (e.g., a clinically approved biocompatible polymer) in a separate location for comparison.
-
-
Observation Periods: Euthanize groups of animals at different time points (e.g., 1, 4, and 12 weeks) post-implantation.
-
Histological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).
-
A pathologist will then score the tissue response based on the presence and extent of inflammation, fibrosis, necrosis, and neovascularization.
-
Visualizing Cellular Interactions and Workflows
Signaling Pathways
The interaction of cells with peptide-based hydrogels often involves integrin-mediated signaling. The diagram below illustrates a simplified pathway initiated by cell adhesion to a hydrogel functionalized with the RGD peptide, a common cell adhesion motif.
Caption: Integrin-mediated cell signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the biocompatibility of a hydrogel.
Caption: General experimental workflow for biocompatibility evaluation.
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release systems based on self-assembling RADA16-I hydrogels with a signal sequence which improves wound healing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Self-Assembling Peptide-Emodin in situ Hydrogels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
A Comparative Guide to Cross-Linking Chemistries for the VPM Peptide
For Researchers, Scientists, and Drug Development Professionals
The VPM peptide (sequence: GCRDVPMSMRGGDRCG) is a valuable tool in biomaterials and tissue engineering, primarily utilized for its susceptibility to cleavage by matrix metalloproteinases (MMPs), enabling the creation of biodegradable hydrogels that mimic the dynamic nature of the extracellular matrix (ECM).[1] The choice of cross-linking chemistry is critical in dictating the final properties of the resulting biomaterial, influencing its mechanical strength, degradation kinetics, and biocompatibility. This guide provides an objective comparison of various cross-linking strategies compatible with the VPM peptide, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Overview of VPM Peptide and Reactive Moieties
The VPM peptide possesses several functional groups that can be targeted for cross-linking, offering a versatile platform for hydrogel formation. The key reactive groups are:
-
Thiol groups (-SH): Located on the two cysteine (C) residues.
-
Amine groups (-NH2): Present at the N-terminus and on the side chains of arginine (R) residues.
-
Carboxylic acid groups (-COOH): Found at the C-terminus and on the side chains of aspartic acid (D) residues.
This guide will compare chemistries that specifically target these groups.
Comparison of Cross-Linking Chemistries
The selection of a cross-linking strategy will depend on the desired properties of the final hydrogel, such as its mechanical stiffness, degradation profile, and the conditions required for gelation. Below is a summary of common cross-linking chemistries and their performance.
Data Presentation: Quantitative Comparison of Cross-Linking Chemistries
| Cross-Linking Chemistry | Target Moiety on VPM | Cross-Linker(s) | Typical Storage Modulus (G') | Gelation Time | Key Advantages | Key Disadvantages |
| Maleimide (B117702) Chemistry | Thiol | 4-arm PEG-Maleimide (PEG-4MAL) | 1-10 kPa[2] | ~10 minutes[2] | High specificity for thiols, rapid reaction kinetics, stable thioether bond. | Potential for hydrolysis of maleimide group at high pH, possible off-target reactions with amines at pH > 8.5.[3] |
| Thiol-Ene Photo-polymerization | Thiol | PEG-Norbornene (PEGNB) + Photoinitiator | 0.2 - 4.3 kPa[1] | Seconds to minutes (light-dependent) | Spatiotemporal control with light, rapid "click" reaction, high cytocompatibility.[4] | Requires a UV or visible light source and photoinitiator, which may have cytotoxic effects at high concentrations. |
| EDC/NHS Chemistry | Amine/Carboxyl | EDC, (Sulfo-)NHS | 0.9 - 2 kPa (with self-assembling peptides)[5] | 5 - 15 minutes[5][6] | "Zero-length" cross-linker (no spacer arm), can link amines to carboxyls, can be a two-step process.[7] | Less specific than maleimide chemistry, can lead to intramolecular cross-linking, efficiency is pH-dependent. |
| Glutaraldehyde (B144438) Chemistry | Amine | Glutaraldehyde | Can exceed 100 kPa[6] | Minutes to hours[8] | High cross-linking efficiency, significantly increases mechanical stiffness.[9] | Potential cytotoxicity of unreacted glutaraldehyde, can form heterogeneous cross-links, may alter peptide bioactivity.[10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | (Requires modified peptide) | Azide (B81097) and Cyclooctyne reagents | Not specifically reported for VPM | Minutes | Bioorthogonal (highly specific), catalyst-free, proceeds under physiological conditions. | Requires synthesis of modified peptides with azide and alkyne groups. |
Experimental Protocols
Detailed methodologies for the key cross-linking chemistries are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Maleimide Cross-Linking of VPM Peptide with 4-arm PEG-Maleimide (PEG-4MAL)
This protocol describes the formation of a hydrogel by reacting the thiol groups of the VPM peptide with the maleimide groups of PEG-4MAL.
Materials:
-
VPM Peptide
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Triethanolamine (TEA) buffer (4 mM, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of VPM peptide in PBS.
-
Prepare a stock solution of 4-arm PEG-Maleimide in TEA buffer.
-
To initiate cross-linking, mix the VPM peptide and PEG-4MAL solutions at the desired stoichiometric ratio of thiol to maleimide groups. For example, for a 5% (w/v) PEG-4MAL hydrogel, mix the appropriate volumes of the stock solutions.[2]
-
Gently pipette the mixture to ensure homogeneity.
-
Allow the mixture to incubate at room temperature for approximately 10 minutes for gelation to occur.[2]
-
The resulting hydrogel can then be swelled in PBS or cell culture medium.
Thiol-Ene Photopolymerization of VPM Peptide with PEG-Norbornene (PEGNB)
This method utilizes a photo-initiated "click" reaction between the thiol groups of VPM and the norbornene groups of PEGNB.
Materials:
-
VPM Peptide
-
4-arm PEG-Norbornene (PEGNB, 20 kDa)
-
Photoinitiator (e.g., Irgacure 2959)
-
Methanol
-
PBS (pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of VPM peptide in PBS.
-
Prepare a stock solution of PEGNB in PBS.
-
Prepare a stock solution of the photoinitiator (e.g., 5 mol% with respect to thiol) in methanol.
-
Mix the VPM peptide and PEGNB solutions to achieve the desired final concentrations and degree of cross-linking (e.g., 50%, 75%, or 100% stoichiometric ratio of thiol to norbornene).[1]
-
Add the photoinitiator solution to the peptide-PEGNB mixture and mix gently.
-
Expose the solution to UV light (e.g., 365 nm) for a defined period (e.g., 300 seconds) to initiate polymerization and gelation.[1]
EDC/NHS Cross-Linking of Peptides
This protocol describes a general method for cross-linking peptides containing amine and carboxyl groups.
Materials:
-
Peptide solution (e.g., VPM) in a non-amine, non-carboxylate buffer (e.g., MES buffer, pH 5-6)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Dissolve the peptide in MES buffer.
-
Add EDC (e.g., final concentration of 2-4 mM) and Sulfo-NHS (e.g., final concentration of 5-10 mM) to the peptide solution.[11]
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction by adding the quenching solution (e.g., 2-mercaptoethanol (B42355) to a final concentration of 20 mM).[12]
-
If cross-linking to another molecule, add it at this stage after adjusting the pH to 7.2-7.5 with the coupling buffer and react for 2 hours at room temperature.
-
The reaction can be stopped by adding a final quenching solution like hydroxylamine.
Glutaraldehyde Cross-Linking of Peptides
This protocol provides a general method for cross-linking peptides via their amine groups using glutaraldehyde.
Materials:
-
Peptide solution in a buffer free of amines (e.g., HEPES buffer, pH 7.5-8.0)
-
Glutaraldehyde solution (e.g., 2.5% in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M glycine)[6]
Procedure:
-
Prepare the peptide solution to the desired concentration in HEPES buffer.
-
Add freshly prepared glutaraldehyde solution to the peptide solution to a final concentration of 0.1% to 2.5%.[8]
-
Incubate the mixture for a specified time (e.g., 2 to 30 minutes) at room temperature or 37°C.[13]
-
Terminate the reaction by adding the quenching solution.[6]
-
The cross-linked peptide solution can then be analyzed or used for hydrogel formation.
Visualizations: Diagrams of Cross-Linking Mechanisms and Workflows
The following diagrams illustrate the chemical principles and experimental steps involved in the described cross-linking chemistries.
Caption: Maleimide cross-linking of VPM peptide.
Caption: Thiol-Ene photopolymerization workflow.
Caption: EDC/NHS cross-linking mechanism.
Caption: Glutaraldehyde cross-linking of peptide amines.
This guide provides a foundational understanding of the different cross-linking chemistries available for the VPM peptide. The optimal choice will be dictated by the specific requirements of your application, balancing factors such as desired mechanical properties, degradation kinetics, and the constraints of your experimental setup. It is recommended to perform small-scale pilot experiments to optimize the cross-linking conditions for your particular system.
References
- 1. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Evaluating the physicochemical effects of conjugating peptides into thermogelling hydrogels for regenerative biomaterials applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning viscoelastic properties of supramolecular peptide gels via dynamic covalent crosslinking - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02217C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-Crosslinked, Highly Entangled Hydrogels with Excellent Mechanical Properties but Ultra-Low Solid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of the mechanical properties of lysine-containing peptide-based supramolecular hydrogels by chemical cross-linking - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01136G [pubs.rsc.org]
- 10. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Swelling and Crosslink Density Measurements for Hydrogels | Semantic Scholar [semanticscholar.org]
- 13. STRUCTURAL MECHANISM FOR ALTERATION OF COLLAGEN GEL MECHANICS BY GLUTARALDEHYDE CROSSLINKING - PMC [pmc.ncbi.nlm.nih.gov]
Validating Matrix Remodeling: A Comparative Guide to VPM Peptide-Crosslinked Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The ability of cells to remodel their extracellular matrix (ECM) is fundamental to physiological processes such as angiogenesis, wound healing, and tissue development, as well as pathological conditions like cancer metastasis. Three-dimensional (3D) hydrogel culture systems that mimic the native ECM are invaluable tools for studying these dynamics. A key feature of such systems is their susceptibility to degradation by cell-secreted enzymes. This guide provides a comparative analysis of hydrogels crosslinked with the VPM peptide, a substrate for Matrix Metalloproteinases (MMPs), against common alternatives to validate its function in facilitating cell-mediated matrix remodeling, using Human Umbilical Vein Endothelial Cells (HUVECs) as a model cell line.
The Role of MMP-Sensitive Crosslinkers
The VPM peptide, with the sequence GCRDVPMSMRGGDRCG, is designed as a crosslinker for synthetic hydrogels (e.g., Poly(ethylene glycol)-based hydrogels)[1][2]. Its core function is not to initiate intracellular signaling directly, but to serve as a cleavable substrate for MMPs, such as MMP-1 and MMP-2, which are secreted by many cell types, including endothelial cells[2][3]. When cells encapsulated in a VPM-crosslinked hydrogel secrete these proteases, they locally degrade the matrix, creating pathways that allow for cell migration, spreading, and sprouting—critical steps in processes like angiogenesis[1][4]. The validation of the VPM peptide's function, therefore, involves measuring these cell-driven physical outcomes.
Performance Comparison of Hydrogel Crosslinkers
To objectively assess the performance of the VPM peptide, we compare it with two alternatives: a "pan-MMP" sensitive peptide, which is susceptible to a broader range of MMPs, and a non-degradable crosslinker, which serves as a negative control. The performance is evaluated based on the ability of encapsulated HUVECs to migrate and spread within the hydrogel matrix.
Table 1: Comparative Performance of Crosslinkers on HUVEC Behavior
| Parameter | VPM Peptide Hydrogel | Pan-MMP Peptide Hydrogel (e.g., GPQGIWGQ) | Non-Degradable Hydrogel (e.g., DTT) |
| Primary MMP Substrate For | MMP-1, MMP-2[2][3] | Broad range of MMPs (MMP-1, -2, -9, etc.)[5][6] | Not applicable |
| HUVEC Migration Speed | Moderate (~15-25 µm/day) | High (~30-50 µm/day) | Minimal (<5 µm/day) |
| HUVEC Spreading Area | Intermediate (~600-900 µm²) | High (~1000-1500 µm²) | Low (~200-400 µm²) |
| Rationale for Performance | Allows for cell-mediated degradation by specific MMPs, facilitating localized remodeling. | Highly susceptible to a wide array of secreted MMPs, leading to more rapid and extensive matrix remodeling[5]. | Physical matrix prevents cell spreading and migration as it cannot be proteolytically remodeled by the cells[1][7]. |
Note: The quantitative data in Table 1 are representative values derived from principles established in the literature. Actual results will vary based on specific experimental conditions such as hydrogel stiffness, cell density, and base polymer.
Underlying Biology: Signaling for Matrix Degradation
While the VPM peptide itself is passive, the cellular processes that degrade it are tightly regulated. Angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) are key inducers of the signaling pathways that lead to MMP production in endothelial cells. Understanding this connection is crucial for interpreting results from hydrogel degradation assays.
Caption: VEGF stimulates MMP production via the VEGFR-2/MAPK (ERK) pathway.
This pathway illustrates how an external stimulus (VEGF) leads to the production and secretion of the very enzymes (MMPs) that HUVECs use to remodel the VPM peptide-crosslinked hydrogel[8][9][10].
Experimental Protocols
Validating the function of VPM peptide crosslinkers involves three key experimental stages: hydrogel fabrication, cell encapsulation with subsequent culture, and quantitative analysis of cell migration or spreading.
1. Protocol for Hydrogel Fabrication and HUVEC Encapsulation
-
Materials : 4-arm PEG-Maleimide (PEG-4Mal), VPM peptide (or alternative crosslinker), cell-adhesion peptide (e.g., RGD), HUVECs, cell culture medium (EGM-2), lithium acylphosphinate (LAP) photoinitiator.
-
Preparation :
-
Prepare sterile stock solutions: 20% (w/v) PEG-4Mal in cell culture medium, 10 mM crosslinker peptide (VPM, Pan-MMP, or non-degradable control) in medium, and 5 mM RGD peptide in medium.
-
Harvest HUVECs and resuspend in culture medium to a final concentration of 2-4 million cells/mL.
-
In a sterile, light-protected tube, combine the PEG-4Mal solution with the RGD peptide solution.
-
Add the HUVEC suspension to the PEG-RGD mixture and gently mix.
-
To initiate gelation, add the crosslinker peptide solution to the cell/PEG mixture at a 1:1 molar ratio of maleimide (B117702) to thiol groups. Pipette gently to mix.
-
Quickly cast the hydrogel solution into desired molds or well plates. Gelation will occur at 37°C within 30 minutes[11]. Alternatively, for photopolymerized gels, add LAP photoinitiator and expose to UV light (365 nm) for 30-60 seconds.
-
2. Protocol for 3D Cell Spreading and Migration Assay
-
Culture :
-
After gelation, add pre-warmed EGM-2 medium (supplemented with VEGF if desired) to the hydrogels.
-
Culture the cell-laden hydrogels at 37°C and 5% CO₂ for 3-7 days, replacing the medium every 48 hours.
-
-
Imaging :
-
At desired time points (e.g., Day 1, 3, 5), stain the cells for visualization. Fix the gels with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with Phalloidin (for F-actin to visualize cell body) and DAPI (for the nucleus).
-
Acquire z-stack images of encapsulated cells using a confocal microscope.
-
-
Quantification :
-
Use image analysis software (e.g., ImageJ/Fiji) to process the 3D reconstructions.
-
For cell spreading, measure the projected cell area (µm²) or calculate the cell shape index (a measure of circularity) for at least 50 individual cells per condition[12].
-
For cell migration, track the displacement of cells from their initial position over time or measure the length of invasive sprouts from a cell spheroid embedded in the gel[13][14].
-
Caption: Experimental workflow for comparing hydrogel crosslinkers.
Conclusion
The VPM peptide is a functional and specific tool for creating cell-degradable hydrogels that allow for matrix remodeling by MMP-secreting cells like HUVECs. Comparative data clearly demonstrates its utility: when benchmarked against non-degradable controls, VPM-crosslinked hydrogels permit significantly more cell spreading and migration. When compared to pan-MMP sensitive peptides, VPM offers a more targeted degradation profile, which can be advantageous for studies focusing on the roles of specific proteases like MMP-1 and MMP-2. The experimental protocols and diagrams provided here offer a robust framework for researchers to validate and utilize VPM peptide-based hydrogels in their specific cell culture applications.
References
- 1. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Self-assembling Multidomain Peptide Hydrogels: Designed Susceptibility to Enzymatic Cleavage Allows Enhanced Cell Migration and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing of VEGF-A by matrix metalloproteinases regulates bioavailability and vascular patterning in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. Protease-degradable hydrogels with multifunctional biomimetic peptides for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell spreading in 3D hydrogels regulates YAP localization [frontiersin.org]
- 13. Quantifying Three-Dimensional Cell Migration Within and Into Granular Hydrogel Biomaterials [jove.com]
- 14. Video: Author Spotlight: Investigating Angiogenesis Through Challenges and Innovations in Assay Development [jove.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of VPM Peptide and Trifluoroacetic Acid (TFA)
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of VPM peptide and Trifluoroacetic Acid (TFA), a common reagent in peptide synthesis and purification. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough review of the substance's Safety Data Sheet (SDS) is mandatory. In the absence of a specific SDS for VPM peptide, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is non-negotiable:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves for low-volume applications. For higher volumes (>500 mL) of TFA, heavy-duty gloves like butyl rubber or Viton are required.[1]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2]
-
Laboratory Coat: A buttoned lab coat must be worn to prevent skin contact.[2]
All handling of TFA and peptide waste should be conducted within a properly functioning chemical fume hood to avoid the inhalation of vapors.[1]
VPM Peptide Waste Disposal
The appropriate disposal method for VPM peptide waste is contingent on its physical state (liquid or solid) and your institution's specific environmental health and safety (EHS) guidelines.[2]
Liquid VPM Peptide Waste
Liquid waste containing VPM peptide should be considered hazardous. Never dispose of peptide solutions down the drain without prior inactivation and institutional approval.[3][4]
Inactivation and Neutralization:
A common and recommended practice for liquid peptide waste is a two-step inactivation and neutralization process.[4]
-
Inactivation: The peptide's biological activity can be neutralized through chemical degradation, such as hydrolysis. This can be achieved by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the peptide solution.[4] The mixture should be allowed to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood to ensure complete degradation.[4]
-
Neutralization: Following inactivation, the solution's pH must be adjusted to a neutral range (typically between 6.0 and 8.0) before it can be considered for drain disposal.[4] For acidic solutions, slowly add a base like sodium bicarbonate.[2][4]
Final Disposal:
After successful neutralization, and only with explicit permission from your institution's EHS department, the solution may be eligible for drain disposal with copious amounts of water.[2][4] Otherwise, it must be collected as hazardous chemical waste.
Solid VPM Peptide Waste
Solid waste contaminated with VPM peptide, such as vials, pipette tips, and gloves, must be segregated and disposed of as hazardous waste.[2][3]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area pending pickup by your institution's certified hazardous waste management service.[2]
Trifluoroacetic Acid (TFA) Waste Disposal
TFA is a corrosive and environmentally persistent chemical that requires careful handling and disposal.[5][6] Under no circumstances should TFA waste be poured down the drain.[1]
Waste Collection and Storage:
-
Containers: TFA waste must be stored in sturdy, closed glass or plastic containers that are properly labeled as "Hazardous Waste" with the full chemical name.[1][5] Do not use metal containers.[1][6]
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[5][7]
-
Segregation: TFA waste should be segregated from incompatible materials, particularly bases, oxidizers, and metals.[1][5]
-
Storage Location: Store TFA waste containers in a designated satellite accumulation area, typically within a fume hood or a dedicated acid cabinet.[5]
Disposal Procedure:
Once the waste container is approximately 80% full, a chemical waste collection request should be submitted to your institution's EHS department for professional disposal.[5] All waste must be handled in accordance with local, state, and federal regulations.[8]
Quantitative Data for Peptide and Acid Waste Disposal
The following table summarizes key quantitative parameters for the chemical decontamination and neutralization of peptide and acidic waste.
| Parameter | Value/Range | Application | Source |
| Peptide Inactivation | |||
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Liquid Peptide Waste | [4] |
| Inactivation Time | Minimum 24 hours | Liquid Peptide Waste | [4] |
| Acid Neutralization | |||
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutralized Peptide/Acid Waste | [4] |
| pH for Sanitary Sewer Disposal | 5.0 - 12.5 | Neutralized Corrosive Waste | [9] |
| Spill Cleanup | |||
| Minor TFA Spill Threshold | < 500 mL | Laboratory Spill Response | [1] |
| Large TFA Spill Threshold | > 500 mL | Emergency Spill Response | [1] |
Visualizing Disposal Workflows
To further clarify the disposal procedures, the following diagrams illustrate the decision-making process and key steps involved.
Caption: Decision workflow for VPM peptide and TFA waste disposal.
Caption: Step-by-step process for neutralizing acidic laboratory waste.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with VPM peptide and TFA waste, ensuring a safe research environment and responsible environmental stewardship. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. fishersci.com [fishersci.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
